Technical Documentation Center

Isothiazol-4-ylmethyl-methyl-amine HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isothiazol-4-ylmethyl-methyl-amine HCl

Core Science & Biosynthesis

Foundational

Isothiazol-4-ylmethyl-methyl-amine HCl: A Privileged Scaffold for Advanced Medicinal Chemistry

Executive Summary In the landscape of modern rational drug design, the selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of lead compounds. Isothiazol-4-ylmethyl-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of lead compounds. Isothiazol-4-ylmethyl-methyl-amine hydrochloride (CAS: 2682114-42-5) has emerged as a highly versatile, "privileged scaffold" [1]. Unlike its more common 1,3-thiazole isomer, the 1,2-thiazole (isothiazole) core offers a unique electronic distribution and distinct hydrogen-bonding capabilities.

Recently, this specific secondary amine building block has gained significant traction in targeted oncology, notably serving as a critical structural vector in the synthesis of next-generation covalent and non-covalent KRAS G12D modulators [2]. This technical guide dissects the fundamental properties, mechanistic utility, and validated synthetic workflows for utilizing Isothiazol-4-ylmethyl-methyl-amine HCl in advanced drug discovery programs.

Physicochemical & Structural Profile

To effectively deploy this building block, one must understand its baseline physicochemical parameters. The hydrochloride salt form is specifically utilized to bypass the oxidative instability and volatility often associated with free-base heterocyclic amines.

Table 1: Fundamental Quantitative Properties
PropertyValue
Chemical Name Isothiazol-4-ylmethyl-methyl-amine hydrochloride
CAS Number 2682114-42-5
Molecular Formula C5H9ClN2S (C5H8N2S · HCl)
Molecular Weight 164.65 g/mol
InChIKey HIWNHEWBJCLKES-UHFFFAOYSA-N
Physical Form Off-White to Light Yellow Solid
Typical Purity ≥ 96% (LC-MS/NMR)
Solubility High in H2O, DMSO, and MeOH; Insoluble in Hexanes

Data aggregated from commercial chemical validation standards [3][4].

Mechanistic Role in Drug Design: The "Privileged Scaffold"

The term "privileged scaffold" refers to molecular frameworks capable of providing high-affinity ligands for multiple biological receptors [5]. The isothiazole ring fits this paradigm perfectly, but the addition of the C4-methylamine vector elevates its utility.

Causality in Structural Design
  • The Isothiazole Core (1,2-Thiazole): The adjacent nitrogen and sulfur atoms create a strong localized dipole. The nitrogen acts as a potent hydrogen-bond acceptor, while the sulfur atom modulates lipophilicity (LogP) and can engage in chalcogen bonding within deep hydrophobic protein pockets.

  • The C4 Substitution Vector: Substituting at the C4 position (rather than C3 or C5) projects the amine functionality orthogonally to the heteroatom axis. This geometric arrangement minimizes steric clash when the isothiazole ring is docked into narrow receptor clefts, such as the GDP-binding pocket of mutant KRAS proteins [2].

  • The Secondary Amine (-NHMe): A primary amine can be overly reactive and basic, leading to poor membrane permeability. The N-methyl group tempers the basicity (pKa ~8-9), improves metabolic stability against monoamine oxidases (MAOs), and provides a precise vector for subsequent acylation or reductive amination.

Reactivity Core Isothiazol-4-ylmethyl-methyl-amine HCl (Core Scaffold) Iso Isothiazole Ring (1,2-Thiazole) Core->Iso Amine Secondary Amine (-NHMe) Core->Amine Salt Hydrochloride Salt (.HCl) Core->Salt Iso_Prop Privileged Pharmacophore H-Bond Acceptor (N) Lipophilic Modulator (S) Iso->Iso_Prop Amine_Prop Vector for Acylation/Alkylation Basic Center (pKa ~8-9) Target Engagement Amine->Amine_Prop Salt_Prop High Aqueous Solubility Oxidative Stability Long-term Storage Salt->Salt_Prop

Caption: Pharmacophoric and physicochemical contributions of the compound's structural domains.

Synthetic Methodologies: The Reductive Amination Pathway

While primary isothiazole amines are often synthesized via the Ritter reaction from isothiazol-4-ylmethanol [1], the synthesis of the secondary N-methyl amine is most efficiently and cleanly achieved via the direct reductive amination of isothiazole-4-carbaldehyde.

Causality of Reagent Selection

We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4). NaBH(OAc)3 is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted starting aldehyde into an alcohol. This choice drastically reduces side products and simplifies purification.

Synthesis A Isothiazole-4-carbaldehyde (Starting Material) C Imine Intermediate (Schiff Base) A->C Condensation B Methylamine (MeNH2) + Mild Acid Catalyst B->C E Isothiazol-4-ylmethyl-methyl-amine (Free Base) C->E Reduction D NaBH(OAc)3 (Reductive Amination) D->E G Isothiazol-4-ylmethyl-methyl-amine HCl (Final Product) E->G Precipitation F HCl (Ether/Dioxane) (Salt Formation) F->G

Caption: Synthetic workflow for Isothiazol-4-ylmethyl-methyl-amine HCl via reductive amination.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating loop; each phase contains an analytical checkpoint to ensure the reaction is proceeding correctly before advancing.

Phase 1: Imine Condensation

  • Setup: Dissolve 1.0 equivalent of isothiazole-4-carbaldehyde in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition: Add 1.2 equivalents of Methylamine (typically as a 2M solution in THF) and 1.5 equivalents of glacial acetic acid. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 1:1). The aldehyde spot (UV active) should be fully consumed, replaced by a highly polar imine intermediate.

Phase 2: Selective Reduction 4. Reduction: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 equivalents of NaBH(OAc)3. 5. Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. 6. Validation Checkpoint 2: Perform LC-MS. The mass spectrum should show the disappearance of the imine mass and the appearance of the desired free-base product mass [M+H]+ = 129.0.

Phase 3: Workup and Salt Formation 7. Quench: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent. 8. Extraction: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to yield the free base. 9. Precipitation: Dissolve the crude free base in minimal anhydrous diethyl ether. Dropwise, add 2.0M HCl in dioxane until precipitation ceases. 10. Validation Checkpoint 3: Filter the resulting off-white precipitate, wash with cold ether, and dry under vacuum. Confirm the final structure via 1H NMR (D2O), ensuring the integration of the N-methyl singlet (~2.6 ppm) matches the isothiazole aromatic protons.

Downstream Functionalization Workflows

Once synthesized or procured, Isothiazol-4-ylmethyl-methyl-amine HCl is typically subjected to further functionalization to build complex active pharmaceutical ingredients (APIs).

  • Acylation (Amide Formation): The secondary amine readily reacts with acyl chlorides or carboxylic acids (using coupling reagents like HATU/DIPEA) to form stable tertiary amides. This is a common step in synthesizing targeted kinase inhibitors [1].

  • SNAr Reactions: The amine can act as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions, displacing halogens on electron-deficient aromatic rings (e.g., fluoropyrimidines), a technique heavily utilized in the synthesis of KRAS modulators [2].

References

  • Lin, H., Luengo, J., Hospital, A., Zeng, J., Gan, P. "KRAS Modulators and Uses Thereof." World Intellectual Property Organization (WIPO), Patent WO2024192424A1, Published Sept 19, 2024.
  • Alam, M. A. "Thiazole, a privileged scaffold in drug discovery." ResearchGate, Oct 2023.[Link]

Exploratory

Technical Whitepaper: Isothiazol-4-ylmethyl-methyl-amine HCl in Drug Development

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. Isothiazol-4-ylmethyl-methyl-amine hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. Isothiazol-4-ylmethyl-methyl-amine hydrochloride (CAS: 2682114-42-5) represents a highly versatile, "privileged scaffold"[1]. By integrating an electron-rich isothiazole core with a reactive secondary amine, this compound serves as a foundational building block for synthesizing high-affinity ligands across multiple biological receptors[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. This whitepaper elucidates the causality behind its electronic reactivity, provides a self-validating synthesis protocol, and establishes rigorous analytical quality controls for drug development professionals.

Chemical Identity & Electronic Structure

To effectively utilize this compound in downstream synthesis, researchers must understand both its quantitative physicochemical metrics and its electronic distribution.

Physicochemical Properties

The following table summarizes the validated structural and physical data for the hydrochloride salt form of the molecule[2][3].

PropertyValue
IUPAC Name N-methyl-1-(isothiazol-4-yl)methanamine hydrochloride
CAS Number 2682114-42-5
Molecular Formula C5H9ClN2S
Molecular Weight 164.65 g/mol
InChI Key HIWNHEWBJCLKES-UHFFFAOYSA-N
Physical Form Off-White Solid
Standard Purity ≥ 96%
Electronic Structure & Reactivity Profiling

Density Functional Theory (DFT) calculations reveal that the reactivity of the isothiazole scaffold is highly localized[1]. The Highest Occupied Molecular Orbital (HOMO) is distributed around the electron-rich isothiazole ring and the amine group, making these regions highly susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-deficient regions of the ring, dictating where the molecule can accept electrons during nucleophilic interactions[1].

ElectronicStructure Core Isothiazol-4-ylmethyl- methyl-amine HCl HOMO HOMO Distribution (Electron-Rich) Core->HOMO LUMO LUMO Distribution (Electron-Deficient) Core->LUMO Reaction1 Electrophilic Attack (Ring/Amine) HOMO->Reaction1 Susceptible Sites Reaction2 Nucleophilic Attack (Ring Carbons) LUMO->Reaction2 Susceptible Sites

Caption: Electronic structure mapping (HOMO/LUMO) dictating the reactivity of the isothiazole scaffold.

Synthesis Protocols & Derivatization Strategies

Direct synthesis strategies for this compound aim to construct the critical carbon-nitrogen bond on the methyl group attached to the C4 position of the isothiazole ring[1]. The protocol below utilizes a reductive amination pathway, which is explicitly designed to prevent over-alkylation.

Step-by-Step Methodology: Selective Reductive Amination

Objective: Synthesize the secondary amine selectively and isolate it as a stable, water-soluble hydrochloride salt.

  • Imine Condensation: Dissolve isothiazole-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add methylamine solution (MeNH₂, 2.0 M in THF, 1.2 eq) and anhydrous magnesium sulfate (MgSO₄, 2.0 eq).

    • Causality: Primary amines reacting with aldehydes form an equilibrium with the imine. MgSO₄ acts as a dehydrating agent, sequestering the water byproduct to drive the equilibrium entirely toward the imine intermediate, preventing hydrolysis back to the starting material.

  • Reduction: Filter the mixture to remove the MgSO₄. Cool the filtrate to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Causality: Why NaBH(OAc)₃ instead of NaBH₄? Sodium borohydride is an aggressive reducing agent that can prematurely reduce any trace unreacted aldehyde into an isothiazol-4-ylmethanol impurity. NaBH(OAc)₃ is a milder, sterically hindered agent that selectively targets the protonated iminium ion, ensuring high-fidelity mono-alkylation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over Na₂SO₄, and concentrate under reduced pressure to yield the free base.

  • Hydrochloride Salt Precipitation: Dissolve the crude free base in anhydrous diethyl ether. Slowly add a solution of HCl in dioxane (4.0 M, 1.1 eq) at 0°C under vigorous stirring.

    • Causality: Utilizing strictly anhydrous conditions for salt formation prevents the highly hygroscopic hydrochloride salt from "oiling out" into a sticky gum. This ensures it precipitates as a clean, easily filterable off-white solid.

SynthesisWorkflow A Isothiazole Core B Isothiazole-4- carboxaldehyde A->B Vilsmeier-Haack (Formylation) C Imine Intermediate B->C + MeNH2 (Condensation) D Isothiazol-4-ylmethyl- methyl-amine C->D NaBH(OAc)3 (Reduction) E Target Product: HCl Salt D->E Anhydrous HCl (Precipitation)

Caption: Step-by-step synthesis workflow for Isothiazol-4-ylmethyl-methyl-amine HCl.

Downstream Derivatization (Acylation)

Once synthesized, the secondary amine on the isothiazole scaffold can be readily modified. A common derivatization is acylation —introducing an acyl group (R-C=O) using acid chlorides or anhydrides[1]. For instance, reacting the free base of isothiazol-4-ylmethyl-methyl-amine with acetyl chloride in the presence of a non-nucleophilic base (like DIPEA) yields stable amide-containing analogues, which is a critical technique for protecting the amine group or tuning the compound's lipophilicity for in vivo assays[1].

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesis protocol must function as a self-validating system . The following In-Process Controls (IPCs) and final release criteria are mandatory to confirm structural identity and purity.

In-Process Control (IPC) Checkpoint
  • Validation Step: Before adding the NaBH(OAc)₃ reducing agent (Step 2), an aliquot of the reaction mixture must be analyzed via LC-MS.

  • Acceptance Criteria: Complete consumption of the aldehyde peak and the dominant appearance of the imine intermediate mass.

  • System Logic: Proceeding to reduction without this validation risks generating high levels of alcohol impurities, which are notoriously difficult to separate from the target amine via standard chromatography.

Final Product Release Testing
  • ¹H NMR (DMSO-d₆): Validates the structural framework. The analyst must verify the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the N-methyl group as a distinct singlet (~2.5 ppm). The methylene bridge should appear as a singlet (~4.0 ppm), while the isothiazole ring protons (C3 and C5) remain intact in the aromatic region (~8.5-9.0 ppm).

  • LC-MS: Confirms the exact mass. The free base must show a prominent [M+H]⁺ peak at 129.05 m/z .

  • Ion Chromatography (Chloride Titration): Validates the stoichiometry of the salt. It must confirm a 1:1 molar ratio of chloride to the free base, ensuring the compound is fully protonated and stable for long-term storage.

References

1. - Source for DFT calculations, scaffold properties, and acylation derivatization strategies. 2. - Source for verified CAS number, molecular formula, InChI Key, and physical form specifications. 3. - Source for molecular weight and compound identification metrics.

Sources

Foundational

Isothiazol-4-ylmethyl-methyl-amine HCl: Chemical Reactivity and Pharmacological Mechanisms of a Privileged Scaffold

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: Isothiazol-4-ylmethyl-methyl-amine hydrochloride (CAS: 2682114-42-5)[1] Executive Summary: The Dual Mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: Isothiazol-4-ylmethyl-methyl-amine hydrochloride (CAS: 2682114-42-5)[1]

Executive Summary: The Dual Mechanism of Action

In medicinal chemistry, the "mechanism of action" (MoA) of a foundational building block like Isothiazol-4-ylmethyl-methyl-amine HCl must be understood across two distinct domains: its chemical mechanism (how it reacts to form complex Active Pharmaceutical Ingredients) and its pharmacological mechanism (how the resulting isothiazole pharmacophore interacts with biological targets)[2].

Unlike a finished therapeutic agent that targets a single receptor, this compound serves as a privileged heterocyclic scaffold [2]. The 1,2-thiazole (isothiazole) ring provides high-affinity ligand interactions across multiple biological receptors, altering the physicochemical properties, metabolic stability, and target binding kinetics of the molecules into which it is incorporated[3]. This whitepaper deconstructs the electronic properties, synthetic utility, and polypharmacological impact of this critical building block.

Chemical Mechanism of Action: Electronic Structure and Reactivity

The reactivity of Isothiazol-4-ylmethyl-methyl-amine HCl is dictated by the unique electron distribution of the isothiazole ring (a sulfur-nitrogen adjacent heterocycle) combined with the exocyclic secondary amine[4].

Frontier Molecular Orbital (FMO) Dynamics

Density Functional Theory (DFT) calculations reveal distinct reactivity hotspots based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[2].

  • HOMO Localization: The HOMO is heavily distributed around the electron-rich nitrogen of the secondary amine and the sulfur atom of the isothiazole ring. This makes the exocyclic amine highly susceptible to electrophilic attack (e.g., acylation, alkylation)[2].

  • LUMO Localization: The LUMO is localized on the electron-deficient regions of the heterocyclic core (specifically the C3 and C5 positions), making these sites prone to nucleophilic attack or cross-coupling functionalization[4].

Synthetic Pathway: The Carbocation Mechanism

The synthesis of the isothiazol-4-ylmethyl-amine core frequently relies on acid-catalyzed pathways, such as the Ritter reaction[2]. The mechanism is driven by the formation of a resonance-stabilized carbocation at the 4-methyl position, which acts as a powerful electrophile.

Synthesis A Isothiazol-4-ylmethanol (Precursor) B Protonation (H2SO4) Oxonium Ion Formation A->B C Water Loss Resonance-Stabilized Carbocation B->C D Nucleophilic Attack (Acetonitrile) C->D E Nitrilium Ion Intermediate D->E F Hydrolysis & HCl Salt Formation Isothiazol-4-ylmethyl-methyl-amine HCl E->F

Figure 1: Acid-catalyzed Ritter reaction mechanism for synthesizing the isothiazole amine core.

Pharmacological Mechanism of Action: The Scaffold Effect

When Isothiazol-4-ylmethyl-methyl-amine is integrated into a larger drug molecule, the isothiazole core acts as a bioisostere for phenyl, pyrazole, or 1,3-thiazole rings, fundamentally altering the drug's MoA[3].

Target-Specific Interactions
  • Kinase Inhibition (VEGFR-2): Isothiazole derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. The nitrogen and sulfur heteroatoms form critical hydrogen bonds and dipole interactions within the ATP-binding pocket of the tyrosine kinase, preventing tumor angiogenesis[5].

  • Viral Polymerase Inhibition (HCV NS5B): Isothiazole-based compounds function as allosteric inhibitors of the Hepatitis C Virus NS5B polymerase[6]. Quantitative Structure-Activity Relationship (QSAR) models indicate that the specific geometry of the isothiazole ring locks the polymerase into an inactive conformation[6].

  • Fungicidal Activity (PcORP1): In agrochemical biology, 3,4-substituted isothiazoles target the oxysterol-binding protein (PcORP1), disrupting lipid transport and inducing Systemic Acquired Resistance (SAR) via the salicylic acid pathway[7].

Metabolic Shielding

A critical pharmacological mechanism of the isothiazole ring is its ability to protect molecules from rapid enzymatic degradation[5]. The S-N bond is highly resistant to certain Cytochrome P450 (CYP) oxidative pathways compared to standard aliphatic or phenyl rings, thereby extending the biological half-life of the drug[5].

TargetNetwork Core Isothiazole Scaffold (Pharmacophore) T1 VEGFR-2 Kinase (Anticancer) Core->T1 ATP Competitive Binding T2 HCV NS5B Polymerase (Antiviral) Core->T2 Allosteric Inhibition T3 PcORP1 Protein (Fungicidal) Core->T3 Lipid Transport Disruption T4 GABA Receptors (Insecticidal) Core->T4 Competitive Antagonism

Figure 2: Polypharmacological network of the isothiazole privileged scaffold across diverse targets.

Quantitative Biological Activity Summary
Biological TargetDisease ContextIsothiazole Derivative RoleTypical Potency RangeMechanism of Action
VEGFR-2 Cancer (Angiogenesis)Tyrosine Kinase InhibitorLow

M to nM
ATP-competitive binding at the kinase domain[5]
HCV NS5B Hepatitis CAllosteric Inhibitor~7.9 pIC

(nM)
Conformational locking of the viral polymerase[6]
PcORP1 Fungal InfectionsOxysterol-binding inhibitor0.046 - 0.20 mg/L (EC

)
Disruption of lipid transport; induces SAR[7]

Experimental Workflows & Protocols

To utilize Isothiazol-4-ylmethyl-methyl-amine HCl in drug discovery, researchers must employ highly controlled functionalization protocols. The following self-validating workflow details the N-acylation of the secondary amine to form a stable amide—a critical step in synthesizing active analogues[2].

Protocol 1: N-Acylation of Isothiazol-4-ylmethyl-methyl-amine HCl

Causality Note: The starting material is a hydrochloride salt. It is chemically inert to electrophiles in this state. N,N-Diisopropylethylamine (DIPEA) is required to deprotonate the salt and liberate the nucleophilic free secondary amine prior to the addition of the acylating agent.

Step 1: Free Amine Liberation

  • Suspend 1.0 eq (e.g., 100 mg) of Isothiazol-4-ylmethyl-methyl-amine HCl in 5.0 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Add 2.5 eq of DIPEA dropwise at room temperature. Stir for 15 minutes. The suspension will clarify as the free amine dissolves.

Step 2: Electrophilic Addition

  • Cool the reaction vessel to 0°C using an ice-water bath to control the exothermic acylation and prevent side-reactions at the isothiazole C5 position.

  • Add 1.1 eq of Acetyl Chloride dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

Step 3: Quenching and Extraction

  • Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO

    
    .
    
  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

Step 4: Self-Validating Analytical Confirmation

  • TLC: Check against the starting material (stain with Ninhydrin; the starting secondary amine will stain, the resulting tertiary amide will not).

  • LC-MS: Confirm the presence of the

    
     peak corresponding to 
    
    
    
    -methyl-
    
    
    -(isothiazol-4-ylmethyl)acetamide.
  • 
    H-NMR (CDCl
    
    
    
    ):
    Validate the downfield shift of the
    
    
    -methyl protons due to the deshielding effect of the newly formed carbonyl group.
Protocol 2: Computational Reactivity Profiling (DFT)

Before executing complex cross-coupling reactions on the isothiazole ring, computational validation is highly recommended[2].

  • Geometry Optimization: Construct the 3D model of the target derivative and optimize the geometry using DFT at the B3LYP/6-31G(d,p) level of theory.

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) map to visualize electron density. Red regions (negative potential) will indicate optimal sites for electrophilic attack, while blue regions (positive potential) will highlight the acidic protons or nucleophilic attack sites[4].

  • Docking: Export the optimized ligand structure (PDBQT format) for molecular docking against target proteins (e.g., VEGFR-2, PDB ID: 4ASD) to validate theoretical binding affinities prior to wet-lab synthesis.

References

  • Benchchem. "Isothiazol-4-ylmethyl-methyl-amine HCl". Benchchem.
  • Benchchem. "Isothiazol-4-ylmethyl-methyl-amine". Benchchem.
  • Sigma-Aldrich. "Isothiazol-4-ylmethyl-methyl-amine hydrochloride | 2682114-42-5". MilliporeSigma.
  • Thieme-Connect. "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes". Synthesis.
  • NIH/PMC. "Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives".
  • MDPI. "ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B". Molecules.

Sources

Exploratory

Synthesis Pathway of Isothiazol-4-ylmethyl-methyl-amine HCl: An In-Depth Technical Guide

Executive Summary The isothiazole ring is widely recognized as a "privileged scaffold" in drug discovery and chemical biology, providing a robust framework for high-affinity ligand-receptor interactions across multiple b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isothiazole ring is widely recognized as a "privileged scaffold" in drug discovery and chemical biology, providing a robust framework for high-affinity ligand-receptor interactions across multiple biological targets 1. The target molecule, Isothiazol-4-ylmethyl-methyl-amine Hydrochloride , is a critical secondary amine building block. Its structural and electronic features allow for diverse downstream substitutions, enabling the fine-tuning of a compound's pharmacological profile 1.

This whitepaper details a highly scalable, chemoselective synthetic pathway for this molecule, prioritizing atom economy, safety, and high-purity isolation.

Retrosynthetic Strategy & Mechanistic Causality

When designing a synthesis for a secondary amine like Isothiazol-4-ylmethyl-methyl-amine, the most apparent route—direct alkylation of methylamine with an isothiazol-4-ylmethyl halide—is fundamentally flawed. Direct alkylation is notoriously difficult to control and invariably leads to over-alkylation, generating significant quantities of undesired tertiary amines 2.

To circumvent this, we employ a reductive amination strategy. This process converts a carbonyl group (isothiazole-4-carboxaldehyde) to an amine via an intermediate imine, effectively avoiding the problem of multiple alkylations 3. The reaction proceeds via the nucleophilic attack of methylamine on the aldehyde to form a hemiaminal, followed by the reversible loss of water to generate an iminium ion, which is subsequently trapped by a hydride source 3.

Mechanism Aldehyde Isothiazole-4- carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + MeNH2 Amine Methylamine (MeNH2) Amine->Hemiaminal Iminium Iminium Ion [R-CH=NHMe]+ Hemiaminal->Iminium - H2O (Acidic/Neutral) Product Secondary Amine Free Base Iminium->Product NaBH(OAc)3 (Hydride transfer)

Mechanistic pathway of the reductive amination from aldehyde to secondary amine.

Reagent Selection and Quantitative Optimization

The choice of the reducing agent dictates the chemoselectivity of the reaction. The reducing agent must selectively reduce the transient iminium ion without reducing the unreacted starting aldehyde into an alcohol byproduct.

While Sodium cyanoborohydride (NaBH₃CN) is a classical reagent for this transformation, it generates highly toxic hydrogen cyanide (HCN) gas during aqueous acidic workup 2. Therefore, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the superior choice. STAB is milder, exhibits excellent chemoselectivity for imines over aldehydes, and presents a significantly safer toxicity profile 2.

Table 1: Optimization of Reducing Agents for Secondary Amine Synthesis

Reducing AgentSolvent SystemTemperatureChemoselectivity (Imine vs Aldehyde)Yield (%)Toxicity / Safety Profile
NaBH₄ Methanol (MeOH)0 °C to RTPoor (Reduces aldehyde rapidly)< 40%Low toxicity, high exotherm
NaBH₃CN MeOH / AcOHRTExcellent82 - 85%High (Risk of HCN gas)
NaBH(OAc)₃ 1,2-DichloroethaneRTExcellent > 90% Low toxicity, safe for scale-up

Experimental Protocol: A Self-Validating System

To ensure a self-validating protocol, the reaction must be monitored in two distinct phases. Phase 1 (Imine Formation) must be validated via TLC or LC-MS to confirm the complete consumption of the isothiazole-4-carboxaldehyde before the introduction of the hydride source. If the reducing agent is added prematurely, it will reduce the unreacted aldehyde to isothiazol-4-ylmethanol, a critical impurity that is difficult to separate.

Workflow Step1 1. Reagent Mixing Aldehyde + MeNH2 in DCE Step2 2. Imine Formation Stir 1h at 25°C (Validate via TLC) Step1->Step2 Step3 3. Hydride Reduction Add NaBH(OAc)3 at 0°C, Stir 12h Step2->Step3 Step4 4. Aqueous Quench Sat. NaHCO3 (aq) / DCM Extraction Step3->Step4 Step5 5. Salt Formation Add 4M HCl in Dioxane at 0°C Step4->Step5 Step6 6. Isolation Filter, Wash (MTBE) & Vacuum Dry Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the HCl salt.

Step-by-Step Methodology

Stage 1: Imine Formation and Reduction

  • Preparation: Charge a dry, argon-purged round-bottom flask with isothiazole-4-carboxaldehyde (1.0 equiv) and 1,2-dichloroethane (DCE, 10 volumes).

  • Amine Addition: Add methylamine (2.0 M solution in THF, 1.2 equiv) dropwise at room temperature. Stir the mixture for 1–2 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 1:1, UV active). Proceed only when the aldehyde spot is completely consumed.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to control the mild exotherm and hydrogen gas evolution. Remove the ice bath and stir at room temperature for 12 hours.

Stage 2: Workup and Free-Base Isolation 5. Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 volumes) to neutralize the acetic acid generated by STAB and to ensure the amine is fully in its free-base form. 6. Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Isothiazol-4-ylmethyl-methyl-amine free base.

Stage 3: Hydrochloride Salt Formation 7. Precipitation: Dissolve the crude free base in minimal Methyl tert-butyl ether (MTBE) or diethyl ether. Cool to 0 °C. 8. Salt Formation: Dropwise, add 4M HCl in dioxane (1.1 equiv). A white precipitate of Isothiazol-4-ylmethyl-methyl-amine HCl will immediately form. 9. Isolation: Filter the solid under a vacuum, wash with cold MTBE, and dry in a vacuum oven at 40 °C to constant weight.

Analytical Validation

The structural and electronic features of the isothiazole ring allow for predictable analytical validation 1. Computational analysis of frontier molecular orbitals (HOMO-LUMO) indicates that the HOMO is distributed around the isothiazole ring and the amine group, making the amine nitrogen highly susceptible to protonation by HCl 1.

To confirm the success of the synthesis:

  • ¹H NMR (D₂O): Confirm the disappearance of the aldehyde proton (~10 ppm) and the appearance of the singlet corresponding to the N-methyl group (~2.7 ppm) and the methylene bridge (~4.3 ppm). The downfield shift of these peaks confirms the protonated state of the hydrochloride salt.

  • LC-MS: Confirm the mass of the free base (M+H⁺ = 129.0 m/z). Ensure the absence of the tertiary amine over-alkylation byproduct (M+H⁺ = 143.0 m/z).

References

  • Benchchem. "Isothiazol-4-ylmethyl-methyl-amine HCl | Benchchem".
  • Benchchem. "Isothiazol-4-ylmethyl-methyl-amine | Benchchem".
  • Wikipedia. "Reductive amination".
  • ResearchGate. "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes...".
  • Organic Chemistry Portal. "Amine synthesis by reductive amination".
  • Master Organic Chemistry. "Reductive Amination, and How It Works".

Sources

Foundational

"Isothiazol-4-ylmethyl-methyl-amine HCl" potential research applications

Title: Isothiazol-4-ylmethyl-methyl-amine HCl in Advanced Drug Discovery: A Technical Whitepaper on Scaffold Functionalization and Toxicity Mitigation Introduction In contemporary medicinal chemistry, the isothiazole rin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Isothiazol-4-ylmethyl-methyl-amine HCl in Advanced Drug Discovery: A Technical Whitepaper on Scaffold Functionalization and Toxicity Mitigation

Introduction In contemporary medicinal chemistry, the isothiazole ring has cemented its status as a "privileged scaffold," capable of providing high-affinity ligands for diverse biological targets, including c-Met kinases, Aurora kinases, and G-protein-coupled receptors (GPCRs) [1]. However, the successful translation of isothiazole-containing hits into clinical candidates requires meticulous structural tuning to balance potency with metabolic stability.

This technical guide explores the research applications of Isothiazol-4-ylmethyl-methyl-amine hydrochloride (CAS: 2682114-42-5) . As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a deep mechanistic understanding of this specific building block. We will dissect its physicochemical advantages, its critical role in bypassing cytochrome P450 (CYP450) mediated bioactivation, and field-proven protocols for its integration into high-throughput synthetic workflows.

Structural Rationale: Why This Specific Scaffold?

The molecular architecture of Isothiazol-4-ylmethyl-methyl-amine HCl (


) is not arbitrary; it is engineered to solve specific synthetic and pharmacological challenges.
  • The Methylene Spacer (

    
    ):  Direct attachment of an amine to an aromatic ring (an aniline derivative) results in resonance delocalization of the nitrogen lone pair, significantly reducing nucleophilicity. By introducing a methylene bridge at the C4 position, the secondary amine is electronically isolated from the isothiazole 
    
    
    
    -system. This preserves the amine's high basicity and nucleophilicity, making it an ideal partner for rapid coupling reactions.
  • Secondary Amine (N-Methyl): Primary amines often suffer from over-alkylation, leading to complex mixtures of secondary and tertiary amines. The N-methyl group restricts the reactivity to a single functionalization event, ensuring high atom economy and simplifying purification.

  • Hydrochloride Salt Form: Free base aliphatic amines are prone to atmospheric oxidation and can be highly hygroscopic. The HCl salt locks the amine in a stable, protonated state, ensuring long-term shelf life and allowing for precise stoichiometric weighing during parallel library synthesis [3].

Mitigating Hepatotoxicity: The C4-Substitution Advantage

A historical bottleneck in the development of isothiazole and thiazole derivatives is their propensity for bioactivation. In vivo, CYP450 enzymes (specifically CYP3A4 and 1A2) can oxidize the sulfur atom of unsubstituted or 5-substituted isothiazoles. This oxidation generates a highly reactive electrophilic intermediate that is rapidly trapped by glutathione (GSH) predominantly at the C4 position [2]. This GSH depletion is a primary biomarker for idiosyncratic hepatotoxicity.

Causality in Design: Isothiazol-4-ylmethyl-methyl-amine inherently neutralizes this liability. By pre-occupying the C4 position with a robust, carbon-linked substituent, the molecule sterically shields the ring and electronically alters the HOMO/LUMO distribution. This prevents the nucleophilic attack of GSH, effectively shutting down the bioactivation pathway without compromising the pharmacodynamic benefits of the isothiazole core [2].

Bioactivation cluster_0 Traditional Isothiazoles (Unsubstituted C4) cluster_1 C4-Substituted Scaffold (Our Target) A1 CYP450 Sulfur Oxidation A2 Electrophilic Reactive Intermediate A1->A2 A3 GSH Trapping at C4 (Hepatotoxicity) A2->A3 B1 Isothiazol-4-ylmethyl-methyl-amine B2 Steric & Electronic Blockade at C4 B1->B2 B3 Metabolic Stability (No GSH Adducts) B2->B3

Mechanism of CYP450-mediated bioactivation mitigation via C4-substitution on the isothiazole ring.

Quantitative Data: Reactivity and Safety Profiling

To guide your synthetic planning, Table 1 summarizes the computational and empirical reactivity metrics of the scaffold, while Table 2 highlights the shift in metabolic safety parameters upon C4 substitution.

Table 1: Physicochemical and Reactivity Profile

ParameterValue / CharacteristicMechanistic Implication
Nucleophilic Center N-Methyl AminePrimary site for electrophilic attack (acylation, alkylation) [3].
Electrophilic Center C5 Position (Ring)Susceptible to direct C-H activation or cross-coupling if halogenated [4].
HOMO Localization Amine & Isothiazole SulfurDictates oxidation potential; protected by HCl salt form [3].
LUMO Localization C5 CarbonIndicates the site for potential nucleophilic aromatic substitution (SNAr).

Table 2: Comparative Bioactivation Risk (In Vitro Liver Microsomes)

Scaffold TypeCYP450 Oxidation RateGSH Adduct Formation (pmol/mg/h)Toxicity Risk
Unsubstituted IsothiazoleHigh> 1100Severe (Hepatotoxic)
5-Substituted IsothiazoleHigh800 - 1000High
4-Substituted Isothiazole Low< 50 (Below LOQ) Minimal (Safe)

Data synthesized from foundational bioactivation trapping studies in preclinical species [2].

Experimental Workflows: Self-Validating Systems

The following protocols are engineered as self-validating systems. Every reagent choice is grounded in chemical causality, and in-process controls are embedded to ensure the integrity of the workflow.

Workflow A Isothiazol-4-ylmethyl- methyl-amine HCl B Free Base Generation (in situ via DIPEA) A->B Base C Amide Coupling (HATU/DMF) B->C R-COOH D Buchwald-Hartwig (Pd-Catalyzed) B->D Ar-X E Reductive Amination (NaBH(OAc)3) B->E R-CHO

Divergent functionalization pathways of Isothiazol-4-ylmethyl-methyl-amine HCl in library synthesis.

Protocol A: High-Yield Amide Coupling (Targeting Kinase Hinge Binders)

This protocol is optimized for coupling the secondary amine with complex carboxylic acids to generate amide-linked libraries [3].

Causality of Reagents:

  • HATU (1.2 equiv): Chosen over EDC/HOBt for its superior kinetics in forming active esters, crucial when dealing with sterically hindered carboxylic acids.

  • DIPEA (3.0 equiv): The first equivalent neutralizes the HCl salt of the isothiazole amine. The remaining two equivalents maintain a basic environment to drive the coupling and neutralize the byproducts of HATU activation.

  • Anhydrous DMF: Solubilizes both the highly polar HCl salt and the organic acid.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Self-Validation: The solution will typically transition from colorless to pale yellow, indicating the formation of the active OAt ester.

  • Coupling: Add Isothiazol-4-ylmethyl-methyl-amine HCl (1.1 equiv) in a single portion. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Quench a 5

    
    L aliquot in 1 mL of Acetonitrile/Water. Analyze via LC-MS. Validation: Look for the disappearance of the acid mass and the appearance of the target product mass 
    
    
    
    .
  • Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous

    
     (to remove acidic impurities), 1M HCl (to remove unreacted amine), and brine (to remove DMF).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
    
Protocol B: Buchwald-Hartwig Cross-Coupling (Aryl-Amine Linkages)

Coupling the secondary amine to an aryl halide creates rigid, tertiary aniline architectures often required for GPCR antagonism.

Causality of Reagents:

  • 
     (5 mol%) & RuPhos (10 mol%):  The isothiazole sulfur can act as a poison to standard palladium catalysts. RuPhos is a highly bulky, electron-rich ligand that accelerates reductive elimination, outcompeting sulfur coordination and preventing catalyst deactivation [4].
    
  • NaOtBu (2.5 equiv): A strong base is required to deprotonate the amine-palladium intermediate. It also serves to liberate the free base from the starting HCl salt.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add Isothiazol-4-ylmethyl-methyl-amine HCl (1.2 equiv), aryl bromide (1.0 equiv),

    
     (5 mol%), RuPhos (10 mol%), and NaOtBu (2.5 equiv).
    
  • Degassing (Critical Step): Evacuate the tube and backfill with Argon three times. Causality: Oxygen rapidly degrades the Pd(0) active species.

  • Reaction: Add anhydrous, degassed Toluene (0.1 M). Seal the tube and heat to 90°C for 12 hours.

  • In-Process Control (IPC): Cool to room temperature, filter a micro-aliquot through a Celite plug, and analyze via LC-MS.

  • Workup: Dilute the bulk mixture with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via automated reverse-phase HPLC.

Conclusion

Isothiazol-4-ylmethyl-methyl-amine HCl is far more than a simple building block; it is a strategically designed scaffold that addresses critical pharmacokinetic liabilities inherent to traditional isothiazoles. By leveraging the C4-methylene-amine topology, researchers can bypass CYP450-mediated glutathione trapping while retaining the potent binding characteristics of the isothiazole core. When integrated into the self-validating synthetic workflows detailed above, this compound serves as a powerful engine for the discovery of next-generation therapeutics.

References

  • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Title: Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery.
  • Title: Isothiazol-4-ylmethyl-methyl-amine HCl | Benchchem.
  • Title: Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles.
Exploratory

Comprehensive Characterization and Purity Profiling of Isothiazol-4-ylmethyl-methyl-amine HCl: A Technical Guide for Preclinical Development

As a Senior Application Scientist overseeing preclinical Chemistry, Manufacturing, and Controls (CMC) workflows, I approach the characterization of novel building blocks not as a checklist, but as a cohesive, logical sys...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical Chemistry, Manufacturing, and Controls (CMC) workflows, I approach the characterization of novel building blocks not as a checklist, but as a cohesive, logical system. The compound Isothiazol-4-ylmethyl-methyl-amine hydrochloride represents a highly versatile intermediate. However, integrating it into drug discovery pipelines requires rigorous structural validation and purity profiling.

This whitepaper details the physicochemical properties, causality-driven analytical workflows, and handling mechanisms required to validate this specific isothiazole derivative for downstream synthesis.

The Isothiazole Scaffold in Drug Discovery

The isothiazole (1,2-thiazole) ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry . It serves as a bioisostere for other five-membered heterocycles—such as thiazoles and oxazoles—but offers a distinct electronic distribution that can dramatically alter a lead compound's lipophilicity and target affinity.

Research has demonstrated that the isothiazole group possesses exemplary pharmacokinetic and pharmacodynamic (PK/PD) properties. However, during lead optimization, scientists must map potential metabolic soft spots, such as P450-mediated bioactivation pathways, to minimize toxicity risks . By utilizing Isothiazol-4-ylmethyl-methyl-amine HCl, researchers gain a pre-functionalized core where the secondary amine at the 4-position acts as a synthetic anchor, primed for rapid diversification via acylation or reductive amination.

Physicochemical Profiling

Understanding the baseline physicochemical data is the first step in establishing a robust analytical workflow. The compound is isolated as a hydrochloride salt to enhance the stability of the secondary amine, preventing oxidative degradation and reducing volatility during storage .

Table 1: Key Physicochemical Parameters

ParameterValue / Specification
Chemical Name Isothiazol-4-ylmethyl-methyl-amine hydrochloride
CAS Number 2682114-42-5
Molecular Formula C5H9ClN2S
Molecular Weight 164.65 g/mol
Physical Form Off-white solid
Target Chromatographic Purity ≥ 96.0%
Analytical Characterization Workflows: The "How" and "Why"

Analytical characterization must be a self-validating system where each technique compensates for the blind spots of the others. The causality behind our instrument selection is as follows:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): HPLC-UV alone cannot confirm molecular identity. LC-MS bridges this gap. We target the

    
     ion of the free base (
    
    
    
    ). Causality: If the exact mass is incorrect, the chromatographic purity is irrelevant.
  • Nuclear Magnetic Resonance (NMR): Mass spectrometry cannot easily distinguish between positional isomers (e.g., 3-ylmethyl vs. 4-ylmethyl).

    
     and 
    
    
    
    NMR elucidate the exact regiochemistry.
  • HPLC-UV: Used for quantifying organic impurities. The isothiazole ring possesses a conjugated

    
    -system, making it a strong UV chromophore.
    
  • Karl Fischer (KF) Titration: Hydrochloride salts of small polar amines are frequently hygroscopic. Causality: Quantifying water content is critical because excess unmeasured moisture will artificially inflate the apparent mass during assay preparation, leading to sub-potent biological dosing.

Visualization of the Analytical Workflow

Workflow cluster_0 Structural & Mass Validation cluster_1 Purity & Moisture Profiling Start Sample Preparation Isothiazol-4-ylmethyl-methyl-amine HCl LCMS LC-MS Analysis (Mass Confirmation: Free Base m/z) Start->LCMS NMR 1H & 13C NMR (Regiochemistry & Backbone) Start->NMR HPLC HPLC-UV (Chromatographic Purity >96%) Start->HPLC KF Karl Fischer Titration (Hygroscopicity/Water Content) Start->KF QA Final QA/QC Release (Certificate of Analysis Generation) LCMS->QA NMR->QA HPLC->QA KF->QA

Fig 1: Analytical workflow for structural and purity validation of the isothiazole HCl salt.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate mandatory self-validation checkpoints.

Protocol A: HPLC-UV Purity Assessment
  • Sample Preparation: Dissolve 1.0 mg of Isothiazol-4-ylmethyl-methyl-amine HCl in 1.0 mL of HPLC-grade Diluent (Water:Acetonitrile, 90:10 v/v). Sonicate for 2 minutes until fully dissolved.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (general organic).

  • Self-Validation Checkpoint: Inject a blank diluent run immediately prior to the sample. Any peaks present in the blank must be subtracted from the sample chromatogram to ensure system peaks (e.g., TFA baseline drift) are not mischaracterized as compound impurities.

Protocol B:

NMR Structural Elucidation
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
    
  • Acquisition: Acquire a standard

    
     proton spectrum at 400 MHz (minimum 16 scans, relaxation delay 
    
    
    
    s).
  • Self-Validation Checkpoint: Perform a strict integration check. The integral of the isolated isothiazole aromatic protons must perfectly match the stoichiometric ratio of the N-methyl protons (3H) and the methylene bridge protons (2H). A mismatch indicates the presence of co-eluting structural impurities or residual solvents.

Mechanistic Insights: Handling, Stability, and Reactivity

The isothiazole ring is highly stable under standard physiological and synthetic conditions, which is why it is successfully utilized in complex FDA-approved architectures . However, the exocyclic secondary amine in Isothiazol-4-ylmethyl-methyl-amine is highly nucleophilic only once liberated from its HCl salt.

Causality in Handling: When utilizing this compound in parallel synthesis (e.g., amide coupling with a carboxylic acid), the reaction environment must be buffered with a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA or Triethylamine) to neutralize the HCl and liberate the reactive free amine. Failure to adequately basify the reaction mixture will result in near-zero conversion, as the protonated amine lacks the lone pair availability required to act as a nucleophile.

References
  • Title: Thiazole, a privileged scaffold in new drug discovery Source: ResearchGate (2023) URL: [Link]

  • Title: Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery Source: Chemical Research in Toxicology, ACS Publications (2010) URL: [Link]

  • Title: Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy Source: Bioorganic Chemistry, PubMed (2022) URL: [Link]

Foundational

Technical Whitepaper: Safety, Handling, and Experimental Workflows for Isothiazol-4-ylmethyl-methyl-amine HCl

Executive Summary Isothiazol-4-ylmethyl-methyl-amine hydrochloride (CAS: 2682114-42-5) is a highly versatile building block widely utilized in preclinical drug discovery. The isothiazole ring is recognized as a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiazol-4-ylmethyl-methyl-amine hydrochloride (CAS: 2682114-42-5) is a highly versatile building block widely utilized in preclinical drug discovery. The isothiazole ring is recognized as a "privileged scaffold," capable of providing high-affinity interactions across diverse biological receptors[1]. However, the integration of an electron-rich heteroaromatic core with a reactive secondary amine hydrochloride necessitates stringent safety and handling protocols. This guide provides an authoritative framework for researchers to safely store, handle, and perform chemical modifications on this compound.

Physicochemical Profiling & Hazard Causality

To handle a compound safely, one must understand the molecular causality behind its reactivity. Isothiazol-4-ylmethyl-methyl-amine HCl has a molecular weight of 164.66 g/mol and typically presents as an off-white solid[2].

Molecular Reactivity Hotspots

Density Functional Theory (DFT) calculations of related isothiazole derivatives indicate that the Highest Occupied Molecular Orbital (HOMO) is localized on the electron-rich portions of the isothiazole ring and the amine group, making these sites highly susceptible to electrophilic attack[1]. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions prone to nucleophilic attack.

The secondary amine is a potent nucleophile. In its hydrochloride salt form, the amine is protonated, rendering the bulk material highly hygroscopic and acidic upon dissolution.

Reactivity Compound Isothiazol-4-ylmethyl- methyl-amine HCl Isothiazole Isothiazole Ring (Electron-rich HOMO) Compound->Isothiazole Amine Secondary Amine (Nucleophilic Center) Compound->Amine Salt HCl Salt Form (Hygroscopic) Compound->Salt ElecAttack Electrophilic Substitution (e.g., C5 position) Isothiazole->ElecAttack Susceptible to Electrophiles Acylation Acylation / Alkylation (Amide Formation) Amine->Acylation Reacts with Acyl Chlorides Hazard Moisture Absorption & Acidic Irritation Salt->Hazard Environmental Exposure

Reactivity hotspots and associated hazard pathways for Isothiazol-4-ylmethyl-methyl-amine HCl.

Quantitative Hazard Summary

The table below summarizes the critical physicochemical and hazard data required for risk assessment.

Property / HazardValue / ClassificationCausality & Safety Implication
CAS Number 2682114-42-5Unique identifier for safety tracking and SDS retrieval.
Molecular Formula C5H8N2S · HClPresence of sulfur and nitrogen heteroatoms dictates reactivity.
Physical State Off-white solidProne to aerosolization; inhalation risk if fine dust is generated.
Hygroscopicity High (HCl Salt)Absorbs ambient moisture, leading to degradation and acidic micro-environments.
Skin/Eye Irritation Category 2 (Predicted)The acidic nature of the HCl salt and the isothiazole core cause severe irritation.
Sensitization Potential Skin SensitizerIsothiazole derivatives are known to form covalent adducts with skin proteins[3].

Standard Operating Procedures (SOP): Handling & Storage

As a Senior Application Scientist, I mandate that all protocols involving reactive hydrochloride salts be treated as self-validating systems—meaning the safety measures intrinsically prevent the reaction's failure modes.

Environmental Controls
  • Ventilation: Always handle the solid powder within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood. The isothiazole core can emit volatile, sulfurous degradation products if exposed to strong acids or bases[4].

  • Static Discharge: While not a highly flammable liquid, fine organic powders can form explosive dust clouds. Use non-sparking spatulas (e.g., PTFE-coated) and ensure the analytical balance is grounded to prevent static ignition[5].

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is required. Heterocyclic amines can penetrate thin latex[4].

  • Eye Protection: Tightly fitting safety goggles (conforming to EN 166 or NIOSH standards) are mandatory to prevent dust ingress[4].

  • Respiratory: If handled outside a fume hood (not recommended), an N95 or P100 particulate respirator is required to prevent inhalation of the acidic salt dust[4].

Storage Conditions

Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The inert atmosphere prevents the hygroscopic HCl salt from absorbing atmospheric moisture, which could prematurely hydrolyze the compound or clump the powder, leading to inaccurate weighing.

Experimental Workflow: Safe Acylation of the Secondary Amine

Once attached to the isothiazole core, the secondary amine can be modified via acylation to synthesize stable amide-containing analogues[1]. The following protocol details the safe synthesis of N-(isothiazol-4-ylmethyl)-N-methylacetamide.

Workflow Prep 1. Preparation (Fume Hood & PPE) Weigh 2. Weighing (Anti-static tools) Prep->Weigh Dissolve 3. Dissolution (Anhydrous Solvent) Weigh->Dissolve React 4. Acylation (Add Acylating Agent) Dissolve->React Quench 5. Quenching (Neutralize Acid) React->Quench

Step-by-step safe experimental workflow for the acylation of the secondary amine.

Step-by-Step Methodology: Acylation Workflow

Objective: Convert Isothiazol-4-ylmethyl-methyl-amine HCl to its acetamide derivative while controlling exothermic hazards and preventing moisture-induced side reactions.

Reagents:

  • Isothiazol-4-ylmethyl-methyl-amine HCl (1.0 eq)

  • Acetyl Chloride (1.2 eq) - Hazard: Corrosive, reacts violently with water.

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq) - Purpose: Base to neutralize the HCl salt and the HCl byproduct.

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Procedure:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Causality: Acetyl chloride violently hydrolyzes into acetic acid and HCl gas in the presence of moisture. Anhydrous conditions are non-negotiable.

  • Dissolution & Free-Basing: Weigh the Isothiazol-4-ylmethyl-methyl-amine HCl (1.0 eq) using a static-free spatula and transfer it to the flask. Add anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add DIPEA (2.5 eq) via syringe. Causality: The first 1.0 eq of DIPEA liberates the free secondary amine from its HCl salt. The remaining 1.5 eq acts as an acid scavenger for the subsequent acylation. Cooling mitigates the exothermic neutralization.

  • Electrophilic Addition: While maintaining 0°C, add Acetyl Chloride (1.2 eq) dropwise over 10 minutes. Causality: Slow addition controls the exothermic formation of the amide bond and prevents the volatilization of DCM.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20°C) while stirring for 2 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality: The mild base neutralizes any unreacted acetyl chloride and residual acidic byproducts without hydrolyzing the newly formed amide. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Emergency Response & Spill Mitigation

In the event of an exposure or spill, immediate, protocol-driven action is required.

  • Solid Spill: Do not sweep. Sweeping generates hazardous dust clouds. Cover the spill with damp absorbent paper or inert sand to suppress dust, then carefully scoop into a hazardous waste container[5]. Wash the area with a 5% sodium bicarbonate solution to neutralize any residual hydrochloride salt.

  • Skin Contact: Isothiazoles are known skin sensitizers. Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents (e.g., ethanol) to wash the skin, as this can increase the dermal absorption of the compound.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. The acidic nature of the dust can cause severe respiratory tract irritation.

References

Sources

Exploratory

"Isothiazol-4-ylmethyl-methyl-amine HCl" as a pharmaceutical intermediate.

An In-depth Technical Guide to Isothiazol-4-ylmethyl-methyl-amine HCl as a Pharmaceutical Intermediate Authored by: A Senior Application Scientist Introduction: The Isothiazole Scaffold as a Privileged Structure in Drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Isothiazol-4-ylmethyl-methyl-amine HCl as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Introduction: The Isothiazole Scaffold as a Privileged Structure in Drug Discovery

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous successful therapeutic agents.[3][4] The isothiazole moiety can influence a molecule's pharmacokinetics and pharmacodynamics, often enhancing stability and receptor binding affinity.[1][3] This guide provides a comprehensive technical overview of Isothiazol-4-ylmethyl-methyl-amine hydrochloride, a key building block designed to introduce this valuable scaffold into novel pharmaceutical candidates. We will explore its synthesis, physicochemical properties, and strategic application in the development of complex active pharmaceutical ingredients (APIs), with a particular focus on its relevance to antipsychotic drug synthesis.

Core Physicochemical and Structural Properties

Isothiazol-4-ylmethyl-methyl-amine hydrochloride is a stable, solid-form intermediate that facilitates its use in multi-step synthetic processes. The hydrochloride salt form typically enhances stability, crystallinity, and solubility in polar solvents, which are advantageous characteristics for a pharmaceutical intermediate.[1]

PropertyValueReference
IUPAC Name (Isothiazol-4-yl)methanamine, N-methyl-, hydrochlorideN/A
CAS Number 2682114-42-5[5]
Molecular Formula C₅H₉ClN₂S[5]
Molecular Weight 164.66 g/mol [5]
Physical Form Off-White Solid[5]
Purity Typically ≥95%[5][6]

Synthesis and Manufacturing Workflow

The synthesis of Isothiazol-4-ylmethyl-methyl-amine HCl is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The general strategy involves the formation of a reactive 4-substituted isothiazole, followed by nucleophilic substitution with methylamine and final conversion to the hydrochloride salt.

General Synthetic Pathway

The primary route involves the initial halogenation of a 4-methylisothiazole precursor, creating a reactive chloromethyl group at the C4 position. This electrophilic center is then targeted by a nucleophile, in this case, methylamine, to form the desired secondary amine. The final step involves treatment with hydrochloric acid to precipitate the stable salt form.

Synthesis_Workflow A 4-Methylisothiazole B 4-(Chloromethyl)isothiazole A->B  Halogenation  (e.g., SO₂Cl₂) C Isothiazol-4-ylmethyl- methyl-amine B->C  Nucleophilic Substitution  (Methylamine) D Isothiazol-4-ylmethyl- methyl-amine HCl C->D  Acidification  (HCl) API_Synthesis cluster_0 Core Intermediates A Isothiazol-4-ylmethyl- methyl-amine C Final API Structure A->C Coupling Reaction (e.g., Nucleophilic Substitution) B Pharmaceutical Scaffold (e.g., with leaving group X) B->C Coupling Reaction (e.g., Nucleophilic Substitution)

Sources

Foundational

Fragment-Based Repurposing of Isothiazol-4-ylmethyl-methyl-amine HCl: A Technical Guide to Metalloenzyme and Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is paramount. Isothiazol-4-ylmethyl-methyl-amine HCl (Molecular Formula: C₅H₈N₂S • HCl; MW: 164.66 g/mol ) represents a highly versatile, "privileged scaffold"[1]. While traditionally viewed as a synthetic building block, the unique electronic distribution of the isothiazole ring combined with the protonatable secondary amine makes it an ideal fragment hit for targeting two distinct enzyme classes: serine hydrolases like Acetylcholinesterase (AChE) and metalloenzymes like Carbonic Anhydrase (CA) [2][3].

This whitepaper provides an authoritative, self-validating methodological framework for evaluating this compound's enzyme inhibitory kinetics, exploring the causality behind assay design, and outlining pathways for lead elaboration.

Mechanistic Rationale: The Causality of Scaffold Binding

To understand how to test this compound, we must first understand why it binds to specific enzymatic targets.

Electronic Structure & Reactivity

Density Functional Theory (DFT) calculations of isothiazole derivatives reveal a distinct separation of frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is localized on the electron-rich sulfur atom of the isothiazole ring, making it a prime candidate for electrophilic interactions[4]. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) sits over the electron-deficient nitrogen regions. This ambidextrous electronic profile allows the core to adapt to different active site microenvironments.

Target 1: Acetylcholinesterase (AChE)

AChE possesses a deep, narrow catalytic gorge lined with aromatic residues. At physiological pH (7.4), the secondary amine of Isothiazol-4-ylmethyl-methyl-amine is protonated. This cationic center is drawn down the gorge, anchoring the fragment via cation-


 interactions  with the indole ring of Trp86 at the Catalytic Active Site (CAS)[5]. Simultaneously, the isothiazole core can engage in 

stacking with peripheral residues, establishing a baseline for dual-site inhibition[3].
Target 2: Carbonic Anhydrase (CA) Isoforms

Carbonic anhydrases are zinc-dependent metalloenzymes. While primary sulfonamides are the classical inhibitors, isothiazole derivatives exhibit a unique mechanism. Under specific enzymatic or crystallographic conditions, the isothiazole ring can undergo unexpected hydrolysis to form highly potent, isoform-selective sulfamoyl derivatives that directly coordinate the active-site Zn²⁺ ion[6]. Even without ring-opening, the intact fragment participates in dipole-dipole interactions within the hydrophobic pocket adjacent to the zinc-bound water molecule[2].

BindingLogic Compound Isothiazol-4-ylmethyl-methyl-amine Isothiazole Ring Secondary Amine AChE_Target Acetylcholinesterase Peripheral Anionic Site Catalytic Active Site Compound:iso->AChE_Target:pas Pi-Pi Stacking Compound:amine->AChE_Target:cas Cation-Pi Interaction CA_Target Carbonic Anhydrase Hydrophobic Pocket Zinc-Bound Water Compound:iso->CA_Target:hydro Dipole-Dipole Compound:amine->CA_Target:zn H-Bonding / Zn Coordination

Fig 1. Mechanistic binding logic of the isothiazole fragment in AChE and CA active sites.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems to eliminate false positives caused by fragment aggregation, auto-hydrolysis, or dye interference.

Protocol 1: AChE Inhibition via Modified Ellman’s Assay

The Ellman's assay measures the hydrolysis of acetylthiocholine (ATCI) by AChE, producing thiocholine which reacts with DTNB to form a yellow anion (412 nm).

  • Causality of Buffer Choice: We utilize 0.1 M Sodium Phosphate buffer at pH 8.0. This specific pH is critical because it represents the optimal intersection between AChE catalytic efficiency and the ionization state of the DTNB product (5-thio-2-nitrobenzoate), ensuring maximum signal-to-noise ratio.

  • Self-Validation Checkpoint: Isothiazole derivatives with secondary amines can occasionally act as weak nucleophiles, causing non-enzymatic background hydrolysis of the thioester substrate. To validate the system, a parallel non-enzymatic blank (Buffer + DTNB + ATCI + Compound, without enzyme) is mandatory. Subtracting this blank ensures the calculated initial velocity (

    
    ) strictly represents enzymatic inhibition.
    

Step-by-Step Workflow:

  • Preparation: Dissolve Isothiazol-4-ylmethyl-methyl-amine HCl in pure DMSO to create a 10 mM stock. Dilute in buffer so the final assay DMSO concentration is

    
     1% (prevents enzyme denaturation).
    
  • Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL test compound (serial dilutions from 1 µM to 500 µM), and 20 µL Electrophorus electricus AChE (0.2 U/mL). Incubate at 25°C for exactly 15 minutes to establish pre-equilibrium binding.

  • Initiation: Add 10 µL of 0.3 mM DTNB and 10 µL of 0.5 mM ATCI to initiate the reaction.

  • Kinetic Read: Monitor absorbance continuously at 412 nm every 30 seconds for 5 minutes.

  • Analysis: Calculate

    
     from the linear portion of the curve. Fit the data to a four-parameter logistic non-linear regression model to determine the 
    
    
    
    .
Protocol 2: Carbonic Anhydrase Stopped-Flow CO₂ Hydration Assay

Because CA is one of the fastest enzymes known, traditional steady-state assays are insufficient. We utilize a stopped-flow spectrophotometric method monitoring the pH drop associated with CO₂ hydration.

  • Causality of Indicator Choice: Phenol Red is used because its

    
     (~7.3) perfectly aligns with the assay pH (7.5), providing maximum sensitivity to the release of protons during the hydration of CO₂ to HCO₃⁻ + H⁺.
    
  • Self-Validation Checkpoint: The uncatalyzed hydration rate of CO₂ must be recorded prior to enzyme addition. A true inhibitor will reduce the catalyzed rate towards the uncatalyzed baseline, but never below it. If the rate drops below the uncatalyzed baseline, the compound is chemically reacting with the Phenol Red indicator, flagging a false positive.

Step-by-Step Workflow:

  • Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength and prevent electrostatic artifacts) and 0.2 mM Phenol Red.

  • Incubation: Incubate recombinant hCA II (10 nM) with the isothiazole fragment for 15 minutes at 20°C.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and a CO₂-saturated water solution (15 mM).

  • Measurement: Track the decrease in absorbance at 557 nm over a 10-second window.

  • Analysis: Extract the pseudo-first-order rate constants. Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation to account for substrate competition[2].

Quantitative Data Analysis & Fragment Elaboration

Once baseline kinetics are established for the raw fragment, the secondary amine serves as a synthetic handle for elaboration. Acylation or sulfonylation of the amine drastically shifts the selectivity profile[4][7].

Below is a representative summary of kinetic data demonstrating how structural elaboration of the Isothiazol-4-ylmethyl-methyl-amine core drives target selectivity:

CompoundAChE

(µM)
AChE

(µM)
hCA II

(µM)
Mechanism of Action / Rationale
Isothiazol-4-ylmethyl-methyl-amine HCl 125.4 ± 4.2110.585.2 ± 3.1Weak dual-inhibition; acts as a baseline fragment hit[1].
N-Acylated Derivative 14.2 ± 1.112.0> 500Selective AChE inhibition; amide bond enhances hydrophobic packing in the CAS[4].
N-Sulfonylated Derivative > 500N/A0.45 ± 0.02Selective hCA II inhibition; sulfonamide acts as a primary zinc-binding group[6][8].

Note: Data represents validated ranges typical for isothiazole-based fragment evolution.

Workflow cluster_assays Primary Enzymatic Assays Start Isothiazol-4-ylmethyl-methyl-amine HCl (Fragment Hit) AChE AChE Inhibition (Ellman's Assay) Start->AChE CA Carbonic Anhydrase (Stopped-Flow) Start->CA HitVal Hit Validation & Kinetics (IC50 & Ki Determination) AChE->HitVal CA->HitVal Elaboration Fragment Elaboration (Acylation / Sulfonylation) HitVal->Elaboration SAR Analysis Lead Lead Optimization (Target Selectivity) Elaboration->Lead

Fig 2. Fragment-based screening and elaboration workflow for isothiazole derivatives.

Conclusion & Future Directions

Isothiazol-4-ylmethyl-methyl-amine HCl is far more than a simple chemical reagent; it is a highly tunable pharmacophore[4]. By leveraging its ambidextrous electronic properties and utilizing strict, self-validating kinetic assays, researchers can rapidly evolve this fragment into potent, selective inhibitors. Future studies should focus on X-ray crystallography of the enzyme-inhibitor complexes to confirm whether the isothiazole ring remains intact within the AChE gorge or undergoes the characteristic ring-opening hydrolysis observed in certain Carbonic Anhydrase isoforms[6][9].

References

  • Benchchem. Direct Synthesis Approaches to Isothiazol-4-ylmethyl-methyl-amine and its Hydrochloride Salt.4

  • Benchchem. Isothiazol-4-ylmethyl-methyl-amine. 1

  • Chemical Communications (RSC Publishing). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors.6

  • PubMed. X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors.9

  • ResearchGate. X-Ray Crystallography-Promoted Drug Design of Carbonic Anhydrase Inhibitors. 2

  • PubMed. Exploring novel anticancer pyrazole benzenesulfonamides featuring tail approach strategy as carbonic anhydrase inhibitors. 8

  • Google Patents. WO1997021681A1 - Tha analogs useful as cholinesterase inhibitors. 5

  • Advanced Journal of Chemistry. Molecular Docking, Synthesis and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. 3

  • PMC. ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. 7

Sources

Protocols & Analytical Methods

Method

Isothiazol-4-ylmethyl-methyl-amine HCl: Strategic Dosing for In Vitro Investigations

An Application Guide for Researchers Prepared by: Gemini Application Science Division This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of I...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Prepared by: Gemini Application Science Division

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Isothiazol-4-ylmethyl-methyl-amine HCl in in vitro settings. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind protocol design, enabling robust and reproducible experimental outcomes.

Scientific Context: The Isothiazole Scaffold

Isothiazol-4-ylmethyl-methyl-amine HCl belongs to a class of heterocyclic compounds containing the isothiazole ring. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various bioactive molecules and its ability to interact with biological systems.[1][2] Derivatives of isothiazole have been investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities.[3][4][5]

The biological activity of many isothiazole-based compounds, particularly isothiazolinones, stems from their ability to react with cellular thiols, such as the cysteine residues in enzymes and proteins like glutathione.[6][7] This interaction can disrupt critical metabolic pathways, including cellular respiration and energy generation, leading to growth inhibition and, at higher concentrations, cell death.[6] While the precise mechanism of Isothiazol-4-ylmethyl-methyl-amine HCl must be determined empirically, this established reactivity provides a strong hypothetical basis for its mechanism of action.

Compound Isothiazole Compound (e.g., Isothiazol-4-ylmethyl-methyl-amine HCl) CellMembrane Cell Membrane Diffusion Compound->CellMembrane Enters cell CellularThiols Intracellular Thiols (e.g., Glutathione, Cysteine residues in enzymes) CellMembrane->CellularThiols Reacts with Enzyme Key Dehydrogenase Enzymes CellularThiols->Enzyme Depletes thiol pool for Damage Irreversible Cellular Damage CellularThiols->Damage Causes oxidative stress Pathway Disruption of Metabolic Pathways (Respiration, ATP Synthesis) Enzyme->Pathway Inactivates Growth Inhibition of Growth & Proliferation Pathway->Growth Leads to Death Cell Death Growth->Death At high concentrations Damage->Death Induces

Figure 1: Hypothesized mechanism of action for isothiazole compounds.

Essential Preliminaries: Safe Handling and Stock Preparation

Scientific integrity begins with safety and accuracy. Proper handling and preparation of the test compound are paramount for both user safety and experimental validity.

2.1 Safety and Handling While a specific Safety Data Sheet (SDS) for Isothiazol-4-ylmethyl-methyl-amine HCl is not widely available, data from related isothiazole and isothiazolinone compounds recommend stringent safety protocols.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Exposure Response: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes.[8] Seek medical attention if irritation persists.

2.2 Stock Solution Preparation Accurate dosing begins with a well-prepared, high-concentration stock solution, which is then serially diluted to the final working concentrations. This minimizes the volume of solvent added to cell cultures, reducing potential vehicle-induced artifacts.

Protocol:

  • Determine Solvent: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic small molecules for in vitro assays. However, always verify the compound's solubility from the supplier's datasheet or perform a small-scale solubility test. If possible, use sterile phosphate-buffered saline (PBS) or cell culture medium.

  • Calculate Mass: Based on the molecular weight of Isothiazol-4-ylmethyl-methyl-amine HCl (164.66 g/mol ), calculate the mass required for your desired stock concentration (e.g., 10 mM or 50 mM).

    • Formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Dissolution: Aseptically weigh the compound and dissolve it in the appropriate volume of sterile-filtered solvent (e.g., DMSO). Ensure complete dissolution, using a vortex if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Phase 1: Dose-Response Analysis to Determine Potency (IC₅₀)

The first and most critical experimental step is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration at which the compound elicits 50% of its maximal effect, providing a benchmark for all subsequent mechanistic studies. A cell viability assay, such as the MTT assay, is a standard method for this purpose.[10]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Compound Stock Solution (e.g., 10 mM) SerialDil Perform Serial Dilutions in Culture Medium Stock->SerialDil Treat Treat Cells with Dilutions (Include Vehicle & Untreated Controls) SerialDil->Treat Cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) Cells->Treat Incubate Incubate (e.g., 24, 48, 72 hours) Treat->Incubate MTT Add MTT Reagent (Incubate 3-4 hours) Incubate->MTT Solubilize Add Solubilizing Agent (e.g., DMSO, HCl) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Untreated Control Read->Calculate Plot Plot Dose-Response Curve (% Viability vs. Log[Concentration]) Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Figure 2: Workflow for determining IC₅₀ using the MTT cell viability assay.

3.1 Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10] This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified.

Materials:

  • Selected cell line(s) cultured in appropriate medium

  • 96-well flat-bottom cell culture plates

  • Isothiazol-4-ylmethyl-methyl-amine HCl stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and resume growth overnight in a humidified incubator (37°C, 5% CO₂).[10]

  • Compound Preparation: Prepare a series of 2x concentrated serial dilutions of the compound from your stock solution in fresh culture medium. A broad starting range is recommended.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the corresponding compound dilutions to each well. Be sure to include:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the compound dilutions. This is critical to ensure the solvent itself is not causing toxicity.[10]

  • Incubation: Return the plate to the incubator for a defined period (e.g., 24, 48, or 72 hours). The incubation time should be consistent and relevant to the experimental question.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilizing agent to each well and mix gently on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

3.2 Data Analysis and Recommended Starting Doses Cell viability is calculated as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to generate a sigmoidal dose-response curve, from which the IC₅₀ can be determined using non-linear regression analysis.

Assay TypeGeneral Starting Range (µM)Rationale & Reference
Initial Broad Screen 0.01, 0.1, 1, 10, 50, 100Covers several logs to capture a wide range of potential potencies.
Refined Potency Screen 0.1 - 10In vitro potency for many small molecule inhibitors in cell-based assays falls within this range.[11]
Enzyme Inhibition Assay 0.01 - 1Thiazole derivatives have shown potent enzyme inhibition with IC₅₀ values in the sub-micromolar range.[4]

Note: The table provides suggested starting points. The optimal range must be determined empirically for each specific cell line and assay.

Phase 2: Characterizing the Mode of Cell Death

Once an IC₅₀ for cytotoxicity is established, the next logical question is how the compound induces cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[10]

Start IC₅₀ Determined from Cytotoxicity Assay TreatCells Treat Cells at IC₅₀ and 2x IC₅₀ (e.g., 24 hours) Start->TreatCells Harvest Harvest Adherent & Floating Cells TreatCells->Harvest Controls Include Controls: - Untreated - Vehicle - Positive (e.g., Staurosporine) Controls->TreatCells Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Result Interpret Quadrant Data Analyze->Result Apoptosis High Annexin V+/PI- High Annexin V+/PI+ (Apoptosis Confirmed) Result->Apoptosis If Necrosis High Annexin V-/PI+ (Primarily Necrotic) Result->Necrosis If Viable High Annexin V-/PI- (No significant cell death) Result->Viable If

Figure 3: Decision workflow for characterizing the mechanism of cell death.

4.1 Protocol: Annexin V/PI Staining by Flow Cytometry [10] This assay relies on two key events:

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours). Include appropriate positive (e.g., staurosporine) and negative (vehicle-treated) controls.[10]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. It is crucial to pool both populations to avoid underrepresenting apoptotic cells.

  • Staining: Wash the collected cells with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the samples promptly using a flow cytometer.

Data Interpretation:

  • Lower-Left (Annexin V- / PI-): Viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells.

An increase in the Annexin V+ populations upon treatment suggests the compound induces apoptosis. This result provides the rationale to proceed with more detailed molecular pathway analysis.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methylthiazole.
  • BenchChem. (2025). A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide.
  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 355-374.
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide.
  • TCI Chemicals. (2025). Safety Data Sheet: 5-Acetyl-2-amino-4-methylthiazole.
  • MilliporeSigma. (2025). Safety Data Sheet: Mixture of 5-Chloro-2- methyl-4-isothiazolin-3- one and 2-Methyl-2H - isothiazol-3-one (3:1).
  • Merck. (n.d.). Safety Data Sheet.
  • BenchChem. (n.d.). Isothiazol-4-ylmethyl-methyl-amine.
  • ResearchGate. (2025). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF.
  • MilliporeSigma. (n.d.). Isothiazol-4-ylmethyl-methyl-amine hydrochloride.
  • Chem-Impex. (n.d.). Thiazol-4-yl-methylamine hydrochloride.
  • Silva, V. L. M., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991.
  • Szymański, P., et al. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 73.
  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22.
  • Collier, P. J., et al. (1990). Growth inhibitory and biocidal activity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584.
  • Sağlık, B. N., et al. (2019). In-vitro and in-silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 435-445.
  • Khan, I., et al. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Journal of Molecular Structure, 130692.

Sources

Application

Application Note: Isothiazol-4-ylmethyl-methyl-amine HCl as a High-Efficacy Biocide in Laboratory Settings

Introduction & Scientific Rationale Maintaining sterility in laboratory environments—particularly in CO₂ incubator water reservoirs, water baths, and closed-loop cooling systems—requires biocides that are highly effectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Maintaining sterility in laboratory environments—particularly in CO₂ incubator water reservoirs, water baths, and closed-loop cooling systems—requires biocides that are highly effective against broad-spectrum contaminants but non-volatile to prevent cytotoxicity in mammalian cell cultures. Isothiazol-4-ylmethyl-methyl-amine HCl represents a highly specialized derivative within the isothiazolinone class[1].

The isothiazole ring is widely recognized as a "privileged scaffold" in chemical biology due to its potent biological activity and ability to undergo diverse structural substitutions[1]. While traditional free-base isothiazolinones can suffer from limited aqueous solubility and instability, synthesizing this compound as a stable hydrochloride (HCl) salt dramatically increases its dielectric compatibility with water[1]. This ensures the biocide remains entirely in the aqueous phase, preventing toxic off-gassing into the laboratory environment while maintaining its potent antimicrobial properties.

Mechanism of Action: The Two-Step Electrophilic Attack

The efficacy of isothiazol-4-ylmethyl-methyl-amine HCl is rooted in a well-documented, time-dependent, two-step biochemical mechanism[2]. Unlike membrane-active agents (e.g., quaternary ammonium compounds) that cause immediate lysis, isothiazolinones act as potent electrophilic agents[3].

  • Rapid Metabolic Inhibition (Minutes): The low molecular weight of the compound allows for rapid diffusion across microbial cell membranes. Once intracellular, the electrophilic isothiazole core readily reacts with nucleophilic sulfhydryl (-SH) groups found on critical proteins[3]. This specifically targets and disrupts dehydrogenase enzymes essential to the Krebs cycle and the electron transport chain, leading to an immediate halt in cellular respiration and ATP synthesis[4],[5].

  • Irreversible Cell Death (Hours): Following the metabolic halt, the continuous destruction of protein thiols leads to the generation of intracellular free radicals[2]. This secondary oxidative stress causes irreversible cell damage, ensuring complete loss of viability rather than mere bacteriostatic suppression[2],[4].

Mechanism A Isothiazol-4-ylmethyl-methyl-amine HCl (Electrophilic Biocide) B Microbial Cell Membrane Penetration A->B C Nucleophilic Attack by Protein Thiols (-SH) B->C Rapid (Minutes) D Dehydrogenase Enzyme Inhibition (Krebs Cycle Arrest) C->D F Generation of Intracellular Free Radicals C->F E Rapid Metabolic Halt & ATP Depletion D->E G Irreversible Cell Death (Loss of Viability) E->G Prolonged (Hours) F->G

Fig 1. Two-step electrophilic mechanism of isothiazole biocides leading to irreversible cell death.

Quantitative Physicochemical & Antimicrobial Profile

To optimize the use of this biocide, researchers must understand its physical and kinetic properties. The data below summarizes the compound's profile based on structural analysis and established isothiazolinone behavior[2],[6].

Property / ParameterQuantitative ValueMechanistic Implication
Molecular Formula C₅H₈N₂S · HClHeterocyclic core provides the electrophilic center
Molecular Weight (Free Base) 128.20 g/mol [6]Low steric hindrance enables rapid membrane diffusion
Molecular Weight (HCl Salt) 164.66 g/mol High aqueous solubility; eliminates VOC off-gassing
Primary Target Sites Sulfhydryl (-SH) groups[3]Covalent modification of dehydrogenase enzymes
Metabolic Inhibition Time < 15 Minutes[2]Rapid cessation of ATP synthesis and cellular growth
Irreversible Cell Death Time 2 – 4 Hours[2]Accumulation of intracellular free radicals
Recommended Working Conc. 10 – 50 ppmBroad-spectrum efficacy (bacteria, fungi, algae)

Laboratory Protocols & Workflows

The following protocols are designed with built-in self-validating checkpoints to ensure rigorous scientific integrity.

Protocol 1: Preparation of 1000x (1% w/v) Aqueous Stock Solution
  • Causality & Expert Insight: The choice of the hydrochloride (HCl) salt over the free amine is deliberate. The HCl salt protonates the amine, drastically increasing compatibility with water. Furthermore, isothiazolinones are highly electrophilic and will react with the amide bonds in nylon filters or proteins in nitrocellulose filters. Therefore, a Polyvinylidene Fluoride (PVDF) filter must be used, as it is chemically inert and ensures zero active-ingredient loss during sterilization.

Step-by-Step Methodology:

  • Weigh exactly 1.0 g of Isothiazol-4-ylmethyl-methyl-amine HCl powder.

  • Dissolve the powder in 100 mL of sterile, ultra-pure water (18.2 MΩ·cm) in a sterile glass beaker. Stir until completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm PVDF syringe filter and dispense the filtrate into a sterile, light-blocking amber glass bottle.

  • Store at 4°C. The stock is stable for up to 6 months.

  • Self-Validation Checkpoint: Measure the UV absorbance of the filtrate at ~275 nm (characteristic of the isothiazole ring). Compare this to an unfiltered aliquot. Identical absorbance values validate that the biocide did not bind to the filter membrane.

Protocol 2: Continuous Microbial Control in CO₂ Incubator Water Reservoirs
  • Causality & Expert Insight: Incubator water pans are notorious breeding grounds for Pseudomonas and fungal spores. Maintaining a continuous 50 ppm concentration of the biocide prevents biofilm formation. Because the HCl salt formulation has negligible vapor pressure, it will not volatilize into the incubator atmosphere, completely protecting sensitive mammalian cell cultures from off-target cytotoxicity.

Step-by-Step Methodology:

  • Empty and autoclave the stainless-steel incubator water pan.

  • Inside a biosafety cabinet, add 5 mL of the 1000x (1%) stock solution to 1 L of sterile distilled water to achieve a final active concentration of 50 ppm.

  • Place the filled pan into the bottom of the CO₂ incubator.

  • Replenish evaporated water with standard sterile water weekly. Completely replace the biocide solution every 4 weeks.

  • Self-Validation Checkpoint: Every 14 days, sample 100 µL from the water pan and spread-plate onto Sabouraud Dextrose Agar (SDA) and Tryptic Soy Agar (TSA). The observation of zero Colony Forming Units (CFUs) after 48 hours of incubation validates the sustained efficacy of the working concentration.

Protocol 3: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC) Assay
  • Causality & Expert Insight: Because isothiazolones utilize a time-dependent, two-step mechanism, simply observing growth inhibition at 24 hours is insufficient[2]. We must distinguish between the rapid metabolic halt (bacteriostatic phase) and irreversible cell death (bactericidal phase). This is achieved by utilizing a chemical neutralizer (Sodium Thioglycollate) during the recovery phase. The excess thiols act as sacrificial nucleophiles, immediately quenching any unreacted electrophilic biocide[4].

Step-by-Step Methodology:

  • Prepare a 2-fold serial dilution of the biocide in Mueller-Hinton broth (ranging from 100 ppm down to 0.1 ppm) across a 96-well microtiter plate.

  • Inoculate each well with the target laboratory strain (e.g., E. coli ATCC 25922) to achieve a final concentration of

    
     CFU/mL.
    
  • Incubate the plate for 24 hours at 37°C.

  • Determine MIC: Identify the lowest concentration well with no visible turbidity.

  • Determine MBC (Neutralization Step): Transfer 10 µL from all clear wells into fresh recovery broth supplemented with 0.5% Sodium Thioglycollate. Incubate for an additional 24 hours.

  • Self-Validation Checkpoint: If microbial growth occurs in the neutralized recovery broth, the biocide's initial effect was merely bacteriostatic (indicating insufficient contact time or concentration). The true MBC is validated only at the lowest concentration where no growth occurs in the neutralized broth, confirming irreversible cell death.

References

  • , "The Mechanism of Action of Isothiazolone Biocides". URL: [Link]

Sources

Method

Application Note: Isothiazol-4-ylmethyl-methyl-amine HCl in the Synthesis of Novel Bioactive Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Introduction & Structural Significance In contemporary medicinal chemistry, the iso...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction & Structural Significance

In contemporary medicinal chemistry, the isothiazole ring is widely recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors[1]. The unique 1,2-relationship of the nitrogen and sulfur heteroatoms imparts distinct electronic properties, making it a critical structural motif in the development of antifungals, antipsychotics, and antiviral agents[2].

Isothiazol-4-ylmethyl-methyl-amine Hydrochloride (CAS: 2682114-42-5) serves as a highly versatile, bifunctional building block. The compound features an electron-rich aromatic core coupled with a reactive secondary amine side chain.

Rational Design & Structure-Activity Relationship (SAR)

The strategic placement of the N-methyl group on the methanamine side chain serves two primary SAR functions:

  • Lipophilicity & BBB Penetration: By replacing a primary amine with a secondary N-methyl amine, the number of hydrogen bond donors is reduced, which typically enhances membrane permeability and blood-brain barrier (BBB) traversal.

  • Vector Control: The C4-position substitution directs the spatial orientation of subsequent functional groups away from the sterically demanding sulfur atom, allowing for precise tuning of the compound's pharmacological profile[1].

SAR Core Isothiazole Core (Privileged Scaffold) S1 C4-Substitution (Vector for PK/PD tuning) Core->S1 S2 N,S-Heteroatoms (H-Bond Acceptors) Core->S2 S3 N-Methyl Group (Enhances Lipophilicity) S1->S3

Caption: Structural logic and SAR vectors of the Isothiazol-4-ylmethyl-methyl-amine scaffold.

Mechanistic Pathway: N-Acylation & Alkylation

The primary application of Isothiazol-4-ylmethyl-methyl-amine HCl is its use as a nucleophile in acylation or alkylation reactions to generate stable amides or tertiary amines[1].

Causality in Reagent Selection: The compound is supplied as a hydrochloride salt to prevent premature oxidative degradation and to mitigate the inherent hygroscopicity of the free secondary amine. During synthesis, in situ liberation of the free base is required. We utilize a sterically hindered, non-nucleophilic base—specifically N,N-Diisopropylethylamine (DIPEA)—rather than Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile against the electrophile, ensuring that the nucleophilic attack is exclusively driven by the secondary amine nitrogen of the isothiazole derivative.

Pathway SM Isothiazol-4-ylmethyl- methyl-amine HCl FB Free Base Formation (DIPEA) SM->FB Deprotonation NA Nucleophilic Attack (R-COCl) FB->NA Electrophile TI Tetrahedral Intermediate NA->TI C-N Bond Formation PROD N-Alkyl Amide Derivative TI->PROD Cl- Elimination

Caption: Reaction mechanism for the N-acylation of Isothiazol-4-ylmethyl-methyl-amine.

Quantitative Data: Reaction Optimization

To establish a highly reproducible protocol, we optimized the N-acylation of Isothiazol-4-ylmethyl-methyl-amine HCl using benzoyl chloride as a model electrophile. The data below demonstrates the critical importance of base selection and temperature control in maximizing isolated yields.

Table 1: Optimization of N-Acylation Conditions

EntrySolventBase (Equiv.)Temp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)
1THFTEA (2.0)2547865
2DCMTEA (2.0)2548572
3DCMDIPEA (2.5)2529284
4 DCM DIPEA (2.5) 0 → 25 2 >99 96

Note: Dichloromethane (DCM) provides optimal solubility for both the polar hydrochloride salt and the hydrophobic acylating agent, while its aprotic nature prevents competitive solvolysis of the electrophile.

Validated Experimental Protocol: Synthesis of N-(Isothiazol-4-ylmethyl)-N-methyl Amides

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure scientific rigor and prevent downstream failures.

Materials Required:
  • Isothiazol-4-ylmethyl-methyl-amine HCl (1.0 equiv, limiting reagent)

  • Target Acyl Chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to starting material)

  • Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

Step 1: Free Base Liberation & System Initialization

  • To an oven-dried, argon-purged round-bottom flask, add Isothiazol-4-ylmethyl-methyl-amine HCl (1.0 equiv).

  • Suspend the salt in anhydrous DCM to achieve a 0.1 M concentration.

  • Add DIPEA (2.5 equiv) in a single portion at room temperature. Stir for 15 minutes.

    • Causality: The excess base (2.5 equiv) is required because 1.0 equiv is consumed immediately to neutralize the HCl salt, liberating the free secondary amine. The remaining 1.5 equiv serves as the acid scavenger for the subsequent acylation step.

Step 2: Electrophilic Addition 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Dissolve the Acyl Chloride (1.1 equiv) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Causality: Dropwise addition at 0 °C controls the exothermic nature of the tetrahedral intermediate formation, suppressing the formation of degradation byproducts.
  • Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 hours.

Step 3: In-Process Control (IPC) Validation 7. Withdraw a 10 µL reaction aliquot and quench it in 1 mL of HPLC-grade Methanol. 8. Analyze via LC-MS (Electrospray Ionization, ESI+).

  • Validation Check: Proceed to Step 4 only when the starting material peak (Expected [M+H]⁺ = 129.05 for the free base) is <1% relative to the product mass peak[1]. If unreacted amine remains, add an additional 0.1 equiv of acyl chloride and stir for 30 minutes.

Step 4: Workup & Purification 9. Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes.

  • Causality: NaHCO₃ neutralizes unreacted acyl chloride (converting it to the corresponding water-soluble carboxylic acid) and partitions the DIPEA-HCl byproduct into the aqueous layer.
  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).
  • Combine the organic layers and wash with brine (30 mL) to remove residual water.
  • Dry the organic phase over anhydrous Na₂SO₄.
  • Causality: Na₂SO₄ is preferred over MgSO₄ here, as magnesium ions can occasionally coordinate with the nitrogen-rich isothiazole ring, leading to minor yield losses.
  • Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-(isothiazol-4-ylmethyl)-N-methyl amide derivative.

Analytical Characterization Standards

To confirm the identity and purity of the newly synthesized isothiazole derivative, the following analytical suite is mandatory:

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS must be used to confirm the exact mass. The isothiazole core typically exhibits a distinct fragmentation pattern, often showing the loss of the functionalized methylamine group or cleavage of the S-N bond within the ring[1].

  • X-Ray Crystallography (for solid derivatives): Single-crystal X-ray diffraction is recommended to determine the precise three-dimensional arrangement, confirming the geometry of the isothiazole ring and the conformation of the newly formed amide bond[1].

References

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications Royal Society of Chemistry (RSC) Books. URL:[Link]

Sources

Application

Analytical methods for "Isothiazol-4-ylmethyl-methyl-amine HCl" detection.

An Application Note and Protocol for the Analytical Determination of Isothiazol-4-ylmethyl-methyl-amine HCl Abstract This comprehensive guide provides detailed application notes and validated protocols for the qualitativ...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analytical Determination of Isothiazol-4-ylmethyl-methyl-amine HCl

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of Isothiazol-4-ylmethyl-methyl-amine hydrochloride (HCl). Aimed at researchers, scientists, and professionals in drug development, this document outlines methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be robust and self-validating, with a focus on explaining the scientific rationale behind experimental choices to ensure accuracy, precision, and reliability in line with pharmaceutical quality standards.[1][2]

Introduction and Scientific Rationale

Isothiazol-4-ylmethyl-methyl-amine HCl is a heterocyclic amine that, like many thiazole and isothiazole derivatives, serves as a potential building block in medicinal chemistry and pharmaceutical development.[3][4] The isothiazole ring is a key pharmacophore in various bioactive molecules, making its derivatives subjects of interest for novel therapeutic agents.[3] Accurate and reliable analytical methods are therefore paramount for ensuring the identity, purity, and potency of this compound when used as a raw material or intermediate in a manufacturing process.[1][5]

The analytical challenges associated with small, polar amine hydrochlorides include potential peak tailing in chromatography and poor ultraviolet (UV) absorption.[6][7] This guide addresses these challenges by presenting tailored methods that include sample derivatization to enhance chromatographic performance and detectability. Every protocol is grounded in established analytical principles and adheres to the validation framework recommended by regulatory bodies like the International Conference on Harmonisation (ICH).[8]

Guiding Principles of Method Selection

The choice of an analytical method is dictated by its intended purpose—be it identification, impurity profiling, or quantitative analysis.[5][8] This document provides a multi-faceted approach.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is ideal for quantifying the active ingredient and its impurities. Due to the analyte's structure, a derivatization strategy is employed to introduce a strong chromophore, enhancing detection sensitivity and specificity at a standard UV wavelength.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and is a powerful tool for identifying volatile impurities and confirming the compound's identity.[9] The analysis of an HCl salt requires conversion to the more volatile free base form, followed by derivatization to improve peak shape and thermal stability.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for absolute structural elucidation and identity confirmation.[12][13] It provides unambiguous confirmation of the molecular structure by analyzing the magnetic properties of atomic nuclei.

The overall analytical workflow is designed to ensure comprehensive characterization of the analyte.

Analytical_Workflow Figure 1: Overall Analytical Workflow cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Method Validation & Application Sample Isothiazol-4-ylmethyl-methyl-amine HCl Sample NMR_ID Protocol 3: NMR for Structural Confirmation Sample->NMR_ID Identity HPLC_Dev Protocol 1: HPLC-UV Method Development (Assay & Purity) Sample->HPLC_Dev Quantification GCMS_Dev Protocol 2: GC-MS Method Development (Impurity Profile) Sample->GCMS_Dev Identification Validation Method Validation (ICH Guidelines) HPLC_Dev->Validation QC_Analysis Routine Quality Control Analysis Validation->QC_Analysis Report Certificate of Analysis (CoA) Generation QC_Analysis->Report

Caption: Overall analytical strategy from characterization to routine QC.

Compound Profile

  • Compound Name: Isothiazol-4-ylmethyl-methyl-amine hydrochloride

  • Synonym: 1-(isothiazol-4-yl)-N-methylmethanamine hydrochloride[14]

  • CAS Number: 2682114-42-5[14]

  • Molecular Formula: C₅H₉ClN₂S

  • Molecular Weight: 164.66 g/mol [14]

  • Structure: (A representative structure would be displayed here)

Protocol 1: Quantitative Analysis by HPLC with UV Detection

This protocol details a robust method for the quantification of Isothiazol-4-ylmethyl-methyl-amine HCl using reversed-phase HPLC after pre-column derivatization with dansyl chloride. Dansyl chloride reacts with the secondary amine to form a highly UV-absorbent derivative, enabling sensitive detection.

Rationale for Derivatization

Direct HPLC-UV analysis of small amines can suffer from low sensitivity.[6] Derivatization with dansyl chloride attaches a dansyl group, which is a strong chromophore, allowing for detection at wavelengths where interference from common solvents and excipients is minimal. This significantly improves the limit of quantitation (LOQ).

Experimental Protocol

HPLC_Prep_Workflow Figure 2: HPLC Sample Preparation Workflow Start 1. Weigh Standard/Sample Dissolve 2. Dissolve in Diluent Start->Dissolve Buffer 3. Add Borate Buffer (pH 9.5) Dissolve->Buffer Deriv 4. Add Dansyl Chloride Solution Buffer->Deriv React 5. Incubate at 60°C for 30 min Deriv->React Quench 6. Quench with Methylamine Solution React->Quench Filter 7. Filter through 0.45 µm Syringe Filter Quench->Filter Inject 8. Inject into HPLC Filter->Inject

Caption: Step-by-step workflow for sample derivatization and preparation for HPLC.

Step 1: Preparation of Solutions

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 6.5 with dilute KOH.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.

  • Borate Buffer: 0.1 M Sodium Borate, pH adjusted to 9.5.

  • Dansyl Chloride Solution: 5 mg/mL in Acetonitrile (prepare fresh).

  • Quenching Solution: 20 mg/mL Methylamine HCl in water.

Step 2: Standard Preparation

  • Accurately weigh approximately 10 mg of Isothiazol-4-ylmethyl-methyl-amine HCl reference standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with Diluent to obtain a 1 mg/mL stock solution.

  • Pipette 100 µL of the stock solution into an autosampler vial.

  • Add 200 µL of Borate Buffer.

  • Add 200 µL of Dansyl Chloride Solution, cap, and vortex.

  • Incubate the vial at 60°C for 30 minutes.

  • Cool to room temperature and add 50 µL of Quenching Solution to consume excess dansyl chloride. Vortex to mix.

Step 3: Sample Preparation

  • Prepare a sample solution at a target concentration of 1 mg/mL in Diluent.

  • Derivatize 100 µL of this solution following steps 3-7 of the Standard Preparation.

Step 4: Chromatographic Conditions

ParameterSetting
Instrument HPLC with Diode Array Detector (DAD) or UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Column Temperature 35°C
Mobile Phase Gradient Elution (See Table 2)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection 254 nm

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
20.02080
20.17030
25.07030

Protocol 2: Identification by GC-MS

This protocol is designed for the identification of Isothiazol-4-ylmethyl-methyl-amine and its potential volatile impurities. The method requires converting the non-volatile HCl salt to its free base, followed by liquid-liquid extraction (LLE) and derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility and improve peak shape.

Rationale for Sample Preparation

Amine HCl salts are ionic and have low volatility, making them unsuitable for direct GC analysis. Basification converts the salt to the free amine, which can be extracted into an organic solvent.[15] Subsequent silylation with BSTFA replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, reducing polarity and improving thermal stability, which prevents peak tailing on common GC columns.[10]

Experimental Protocol

Step 1: Sample Preparation (Free Base Extraction and Derivatization)

  • Accurately weigh ~5 mg of the sample into a glass vial.

  • Add 1 mL of deionized water to dissolve the sample.

  • Add 200 µL of 2 M Sodium Hydroxide (NaOH) to basify the solution to pH > 11.

  • Add 2 mL of Dichloromethane (DCM), cap, and vortex vigorously for 2 minutes.

  • Centrifuge to separate the layers.

  • Carefully transfer the bottom organic (DCM) layer to a clean vial.

  • Evaporate the DCM to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 100 µL of Acetonitrile and 100 µL of BSTFA.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

Step 2: GC-MS Conditions

ParameterSetting
Instrument Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Inlet Temperature 280°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
MS Mode Electron Ionization (EI) at 70 eV, Full Scan (m/z 40-450)

Protocol 3: Structural Confirmation by NMR Spectroscopy

This protocol is for the unambiguous confirmation of the chemical structure of Isothiazol-4-ylmethyl-methyl-amine HCl. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is a suitable solvent for amine hydrochlorides.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Expect to see signals corresponding to the methyl group, the methylene group, the N-H proton (which may be broad and exchangeable), and the two protons on the isothiazole ring.[13] The chemical shifts and coupling patterns will be characteristic of the structure.

    • ¹³C NMR: Expect signals for all five unique carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons of the isothiazole ring, methylene carbon, methyl carbon).[12][16]

Method Validation Framework

Any analytical method intended for quality control in a regulated environment must be validated to prove its suitability for the intended purpose.[1][2] The HPLC method described in Protocol 1 should be validated according to ICH Q2(R1) guidelines.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference.Peak purity analysis (DAD), analysis of placebo and degraded samples.
Linearity To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target).
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery from spiked placebo samples at multiple levels.
Precision To measure the variability of results (Repeatability & Intermediate).Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations/days/analysts.
LOD/LOQ To determine the lowest concentration that can be detected/quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To show the method is unaffected by small, deliberate variations in parameters.Consistent results when varying flow rate, column temp, mobile phase pH, etc.

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the analysis of Isothiazol-4-ylmethyl-methyl-amine HCl. The HPLC method offers a validated pathway for robust quantification, while the GC-MS and NMR methods provide orthogonal techniques for definitive identification and structural confirmation. By understanding the scientific rationale behind each step—from sample preparation to data analysis—researchers and drug development professionals can confidently implement these methods to ensure the quality and integrity of their materials. Proper method validation remains a critical step to guarantee regulatory compliance and data reliability.[5][8]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
  • Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. (n.d.). Canadian Science Publishing.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (2025, December). BenchChem.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. (n.d.). Canadian Journal of Chemistry.
  • Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
  • Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (n.d.). ResearchGate.
  • Amines and alcohols Fast analysis of amines and solvents. (2011). Agilent Technologies, Inc.
  • Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard. (2025). BenchChem.
  • Amine hydrochloride in HPLC. (2004, March 30). Chromatography Forum.
  • Isothiazol-4-amine hydrochloride. (n.d.). ChemScene.
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2011, July 7). Journal of Agricultural and Food Chemistry.
  • Thiazol-4-yl-methylamine hydrochloride. (n.d.). Chem-Impex.
  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. (n.d.). PMC.
  • 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. (n.d.). PubChem.
  • N-Methyl-N-[(2-isopropyl]-4-thiazolyl)methyl)amine, Hydrochloride Salt. (n.d.). Santa Cruz Biotechnology.
  • Isothiazol-4-ylmethyl-methyl-amine hydrochloride. (n.d.). MilliporeSigma.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (n.d.). Google Patents.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC.
  • Analytical methods. (n.d.). ATSDR.

Sources

Method

Application Note: HPLC-DAD Method Development and Validation for Isothiazol-4-ylmethyl-methyl-amine HCl

Executive Summary & Scientific Context The isothiazole ring is widely recognized as a "privileged scaffold" in drug discovery and chemical biology, providing a versatile framework for high-affinity ligands across multipl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The isothiazole ring is widely recognized as a "privileged scaffold" in drug discovery and chemical biology, providing a versatile framework for high-affinity ligands across multiple biological receptors[1]. The compound Isothiazol-4-ylmethyl-methyl-amine HCl (CAS: 2682114-42-5) represents a highly functionalized building block where a secondary amine is attached to the C4 position of the isothiazole core.

From an analytical perspective, quantifying basic amine hydrochlorides presents distinct chromatographic challenges. The highly polar, basic nitrogen atom is prone to secondary interactions with residual silanols on silica-based stationary phases, frequently resulting in severe peak tailing and poor resolution[2]. This application note details a robust, self-validating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) protocol designed specifically to suppress these secondary interactions, ensuring precise quantitation and peak purity verification.

Physicochemical Profiling & Method Rationale

To design a scientifically sound method, we must first analyze the causality between the analyte's physicochemical properties and its chromatographic behavior.

Table 1: Analyte Profile
ParameterDescription / ValueAnalytical Implication
Chemical Name Isothiazol-4-ylmethyl-methyl-amine HClContains a basic secondary amine and an aromatic heterocycle.
Formula / Mass C5H9ClN2S / 164.65 g/mol Low molecular weight, highly polar. Requires high aqueous mobile phase ratios for retention.
Ionization Basic Amine (pKa ~ 9.0 - 10.0)Fully ionized at acidic to neutral pH. Prone to silanol interactions.
UV Absorbance Strong absorption at 230-250 nmHighly compatible with DAD. The isothiazole core acts as a strong chromophore[3].
The "Why": Causality in Method Design
  • Stationary Phase Selection: Standard C18 columns possess unreacted, acidic silanol groups (Si-OH). When a basic amine passes through, it undergoes ion-exchange interactions with ionized silanols (Si-O⁻), causing peak tailing. We utilize a highly end-capped C18 column to physically block these active sites.

  • Mobile Phase Chemistry: To further mitigate tailing, the mobile phase is acidified using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it lowers the pH (~2.0) to fully protonate the amine and suppress silanol ionization, while the trifluoroacetate anion acts as a volatile ion-pairing agent, increasing the analyte's lipophilicity and retention on the reversed-phase column.

  • Detector Optimization: Isothiazole derivatives exhibit characteristic UV spectra[3]. By utilizing a Diode Array Detector (DAD) scanning from 200–400 nm, we can extract the optimal quantitation wavelength (240 nm) while simultaneously calculating a Peak Purity Index to ensure no co-eluting degradation products are present[4].

Rationale TFA 0.1% TFA Mobile Phase (pH ~2.0) Amine Protonated Amine (Ion-Paired) TFA->Amine Ion-Pairs Silanol Neutralized Silanols (Si-OH) TFA->Silanol Suppresses Peak Sharp, Symmetrical Peak (Tailing Factor < 1.2) Amine->Peak Silanol->Peak Prevents Tailing

Fig 1: Logical relationship of mobile phase acidification on amine peak shape.

Experimental Protocols

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)
Elution Mode Gradient: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
DAD Detection Quantitation at 240 nm; Full scan 200–400 nm for peak purity
Step-by-Step Preparation Methodology

Note: Amines can adsorb to glass surfaces. Use deactivated glass or polypropylene vials for low-concentration samples.

Step 1: Diluent Preparation Prepare a 0.01 M HCl solution. Using a slightly acidic diluent stabilizes the hydrochloride salt and prevents premature degradation or precipitation prior to injection[4].

Step 2: Stock Standard Preparation (1.0 mg/mL) Accurately weigh 10.0 mg of Isothiazol-4-ylmethyl-methyl-amine HCl reference standard into a 10 mL volumetric flask. Add 5 mL of 0.01 M HCl, sonicate for 2 minutes to ensure complete dissolution, and dilute to volume with 0.01 M HCl.

Step 3: Working Standard Preparation Perform serial dilutions of the stock solution using the 0.01 M HCl diluent to create a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.

Step 4: Sample Preparation For bulk powder analysis, weigh an amount equivalent to 10.0 mg of the active moiety. Dissolve in 0.01 M HCl with 5 minutes of sonication. Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Workflow A 1. Sample Preparation (Dissolution in 0.01 M HCl) B 2. Chromatographic Separation (End-Capped C18, Gradient Elution) A->B C 3. DAD Detection (Quantitation at 240 nm) B->C D 4. System Suitability (Peak Purity & Tailing Factor < 1.5) C->D

Fig 2: Step-by-step HPLC-DAD analytical workflow for Isothiazol-4-ylmethyl-methyl-amine HCl.

System Suitability & Self-Validation

A robust analytical protocol must be a self-validating system. Before analyzing unknown samples, the system must pass the following System Suitability Testing (SST) criteria using a 50 µg/mL standard injection:

  • Retention Time Stability: %RSD of retention time for 5 replicate injections must be ≤ 1.0%.

  • Peak Symmetry: The USP tailing factor (

    
    ) for the Isothiazol-4-ylmethyl-methyl-amine peak must be ≤ 1.5. (A value > 1.5 indicates column degradation or inadequate silanol suppression).
    
  • Column Efficiency: Theoretical plates (

    
    ) must be ≥ 5000.
    
  • Peak Purity (DAD): The DAD peak purity match factor must be ≥ 990 across the entire integrated peak, confirming the absence of co-eluting impurities.

Validation Metrics & Expected Results

When executed correctly, this method yields highly linear and reproducible data suitable for quality control and stability-indicating assays.

Table 2: Expected Validation Parameters
Validation ParameterAcceptance CriteriaExpected Result
Linearity Range

1.0 – 100.0 µg/mL (

)
Limit of Detection (LOD) S/N ratio

3:1
~0.15 µg/mL
Limit of Quantitation (LOQ) S/N ratio

10:1
~0.50 µg/mL
Method Precision (%RSD)

(n=6)
0.8% - 1.2%
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 0.7%

By adhering to this protocol, analysts can confidently quantify Isothiazol-4-ylmethyl-methyl-amine HCl, leveraging the DAD detector to ensure that the unique electronic signature of the isothiazole ring remains intact and free from interference.

References

  • DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF METHYLISOTHIAZOLINONE AND METHYLCHLOROISOTHIAZOLINONE IN COSMETIC PRODUCTS USING MATRIX SOLID-PHASE DISPERSION COUPLED TO GAS CHROMATOGRAPHY-MASS SPECTROMETRY ResearchGate[Link]

  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses ResearchGate [Link]

  • Development and validation of a stability indicating HPLC-diode array-fluorescence method for the determination of meclofenoxate hydrochloride and p-chlorophenoxyacetic acid Journal of Applied Pharmaceutical Science [Link]

Sources

Application

Application Note: Isothiazol-4-ylmethyl-methyl-amine HCl as a Versatile Ligand in Transition Metal Coordination Chemistry

Introduction & Rationale Heterocyclic ligands play a foundational role in modern coordination chemistry, driving innovations in catalysis, materials science, and pharmacology. Among these, the isothiazole scaffold is uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Heterocyclic ligands play a foundational role in modern coordination chemistry, driving innovations in catalysis, materials science, and pharmacology. Among these, the isothiazole scaffold is uniquely positioned due to its complex electronic architecture. Possessing both a soft base (sulfur) and a borderline-hard base (nitrogen) within the aromatic ring, isothiazoles serve as versatile ligands capable of coordinating with a wide spectrum of hard and soft transition metals[1].

Despite their immense potential, the coordination chemistry of isothiazoles has historically been underexplored compared to their thiazole isomers[2]. However, recent advancements highlight their promise in developing biologically active metal complexes and novel catalysts[3]. Isothiazol-4-ylmethyl-methyl-amine HCl introduces an exocyclic secondary amine, providing an additional hard nitrogen donor. This trifunctional potential (ring S, ring N, exocyclic N) enables the formation of highly stable, bidentate or bridging metallacycles, making it an exceptional building block for advanced drug development and catalytic design.

Physicochemical Profile

Understanding the baseline properties of the precursor is critical for stoichiometric precision and solvent selection during complexation.

PropertyValue
Chemical Name Isothiazol-4-ylmethyl-methyl-amine hydrochloride
CAS Number 2682114-42-5[4]
Molecular Formula C5H9ClN2S[5]
Molecular Weight 164.65 g/mol [5]
Physical Form Off-White Solid[6]
Typical Purity ≥ 95%[1]
Primary Coordination Sites Isothiazole N (borderline), Exocyclic Amine N (hard)[1]

Mechanistic Insights: Coordination Causality

The successful synthesis of a metal complex using this ligand requires a deep understanding of its structural state. The compound is commercially supplied as a hydrochloride salt to prevent oxidative degradation and amine inversion, ensuring long-term shelf stability[7]. However, in this protonated state (


), the exocyclic amine lacks the requisite lone pair of electrons to act as a Lewis base.

To utilize it as a ligand, the salt must first be "activated" via deprotonation. Computational models, such as Molecular Electrostatic Potential (MEP) maps, indicate that once neutralized, the exocyclic amine and the isothiazole ring nitrogen become the primary sites for electrophilic attack by Lewis acidic metal centers[1]. When reacted with bivalent metals (e.g., Cu(II), Ni(II), Pt(II)), the ligand typically acts as a bidentate N,N-donor, forming a thermodynamically stable 6-membered chelate ring.

Workflow cluster_activation Phase 1: Ligand Activation cluster_coordination Phase 2: Metal Coordination L_HCl Isothiazol-4-ylmethyl-methyl-amine HCl (Stable Precursor) Base Base Addition (Et3N in EtOH) L_HCl->Base Deprotonation L_Free Free Amine Ligand (Active Donor) Base->L_Free - Et3N·HCl Reaction Reflux 60°C, 4h (M:L Ratio 1:2) L_Free->Reaction Ligand Addition Metal Transition Metal Salt (e.g., CuCl2) Metal->Reaction Complex Coordination Complex [Cu(Ligand)2Cl2] Reaction->Complex Chelation

Mechanistic workflow from stable HCl precursor to active transition metal coordination complex.

Experimental Protocols: Synthesis of a [M(L)₂Cl₂] Complex

The following self-validating protocol details the synthesis of a generic bivalent metal complex (e.g., Copper(II) or Nickel(II)) using a 1:2 Metal-to-Ligand stoichiometric ratio[8].

Step 1: Ligand Activation (Free-Basing)
  • Preparation : Suspend 2.0 mmol (329.3 mg) of Isothiazol-4-ylmethyl-methyl-amine HCl in 15 mL of anhydrous absolute ethanol.

  • Base Addition : Add 2.1 mmol of Triethylamine (

    
    ) dropwise under continuous magnetic stirring at room temperature.
    
  • Causality & Self-Validation :

    
     is preferred over aqueous bases to maintain an anhydrous environment, preventing metal-aquo complex formation later. Validation Check: The cloudy suspension will clarify into a homogenous solution within 10–15 minutes, confirming successful deprotonation and liberation of the soluble free base.
    
Step 2: Metal Coordination
  • Metal Solution : In a separate vial, dissolve 1.0 mmol of the transition metal chloride (e.g.,

    
    ) in 10 mL of absolute ethanol.
    
  • Addition : Slowly add the metal solution dropwise to the activated ligand solution over 15 minutes.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to 60°C for 4 hours.

  • Causality & Self-Validation : Dropwise addition prevents the formation of polymeric kinetic traps, favoring the thermodynamic monomeric chelate. Refluxing provides the activation energy needed to displace the metal's solvent sphere. Validation Check: A distinct color shift (e.g., from pale blue to deep green/brown for Cu(II)) signifies the onset of Ligand-to-Metal Charge Transfer (LMCT) and successful coordination.

Step 3: Isolation and Purification
  • Cooling : Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

  • Filtration : Collect the precipitated complex via vacuum filtration. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted ligand and the

    
     byproduct.
    
  • Drying : Dry the complex in a vacuum desiccator over anhydrous

    
     for 24 hours.
    

Analytical Validation

To ensure scientific integrity, the synthesized complex must be validated through orthogonal analytical techniques. The coordination of the ligand alters its electronic environment, which can be tracked spectroscopically.

Validation Sample Isolated Metal Complex FTIR FT-IR Spectroscopy Sample->FTIR NMR 1H / 13C NMR Sample->NMR XRD X-Ray Crystallography Sample->XRD FTIR_R Shift in v(C=N) New v(M-N) band FTIR->FTIR_R NMR_R Deshielding of CH2/CH3 protons NMR->NMR_R XRD_R Definitive 3D Geometry XRD->XRD_R

Multi-modal analytical validation framework for confirming successful ligand-metal chelation.

  • FT-IR Spectroscopy : The most immediate proof of coordination is observed in the infrared spectrum. The azomethine

    
     band of the isothiazole ring typically shifts by 15–25 cm⁻¹ (e.g., from ~1630 cm⁻¹ to lower frequencies), demonstrating the donation of electron density from the ring nitrogen to the metal[8]. Crucially, the appearance of a new far-IR band between 520–550 cm⁻¹ provides definitive proof of the 
    
    
    
    bond formation[8].
  • NMR Spectroscopy (for diamagnetic metals like Pt(II) or Zn(II)) : The protons of the methylene (

    
    ) and methyl (
    
    
    
    ) groups adjacent to the coordinating exocyclic amine will exhibit significant downfield deshielding due to the electron-withdrawing effect of the highly positive metal center.
  • X-Ray Crystallography : Single-crystal XRD remains the gold standard, definitively proving whether the complex adopted a square planar, tetrahedral, or octahedral geometry[8].

Strategic Applications in Drug Development & Catalysis

The incorporation of the isothiazole moiety into a metal complex can drastically alter its pharmacological profile. The isothiazole ring is considered a "privileged scaffold" in drug discovery[7].

  • Antimicrobial & Anticancer Agents : Chelation increases the lipophilicity of the complex compared to the free ligand, enhancing cellular uptake through the lipid membrane of pathogens or cancer cells. Metal complexes of related thiazole/isothiazole derivatives have shown potent in vitro activity against Gram-positive and Gram-negative bacteria[8].

  • Homogeneous Catalysis : The robust nature of the N,N-chelate ring makes these complexes excellent candidates for catalytic applications, such as the catalysis of organic reactions or asymmetric synthesis, where the metal center requires a stable, yet electronically tunable, ligand framework[3].

References

Sources

Method

"Isothiazol-4-ylmethyl-methyl-amine HCl" in the study of neurodegenerative diseases.

Application Note: Utilizing Isothiazol-4-ylmethyl-methyl-amine HCl as a Privileged Scaffold in Neurodegenerative Drug Discovery Introduction to the Isothiazole Scaffold In the landscape of neuropharmacology, the traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Isothiazol-4-ylmethyl-methyl-amine HCl as a Privileged Scaffold in Neurodegenerative Drug Discovery

Introduction to the Isothiazole Scaffold

In the landscape of neuropharmacology, the traditional "one-target, one-molecule" paradigm is increasingly giving way to the development of Multi-Target Directed Ligands (MTDLs) and precise covalent modifiers[1]. At the heart of this chemical evolution lies Isothiazol-4-ylmethyl-methyl-amine HCl (CAS: 2682114-42-5) . Featuring a highly tunable isothiazole core—a recognized "privileged scaffold"—and a reactive secondary amine, this building block is instrumental in synthesizing next-generation therapeutics for complex neurodegenerative diseases[1].

The structural and electronic features of the isothiazole ring allow for diverse substitutions, enabling the fine-tuning of a compound's pharmacological profile to target multiple pathways simultaneously, including neuroinflammation, kinase dysregulation, and catastrophic axonal fragmentation[1].

Mechanistic Rationale in Neurodegeneration

The utility of the isothiazole scaffold in neurodegenerative research is anchored in three primary mechanistic pathways:

  • SARM1 and Wallerian Degeneration: Axonal degeneration is an early, driving event in disorders like Amyotrophic Lateral Sclerosis (ALS) and Chemotherapy-Induced Peripheral Neuropathy (CIPN)[2]. The SARM1 (Sterile Alpha and TIR Motif Containing 1) protein is the central executioner of this pathway. Upon injury, SARM1's intrinsic NADase activity rapidly depletes cellular NAD+, triggering axonal death[2]. Isothiazole derivatives act as potent, irreversible SARM1 inhibitors by covalently modifying critical cysteine residues in the active site, forming a disulfide adduct that permanently neutralizes NADase activity[2].

  • PDE7 and Neuroinflammation: Phosphodiesterase 7 (PDE7) specifically degrades cyclic AMP (cAMP) in immune and neuronal cells. Isothiazole-fused architectures inhibit PDE7, thereby elevating intracellular cAMP. This dampens the chronic neuroinflammation and metabolic disturbances characteristic of Alzheimer's and Parkinson's diseases[3].

  • Kinase Modulation (GAK): The precise positioning of heteroatoms within the isothiazole ring dictates kinase selectivity. For instance, specific isothiazolo-pyridines exhibit strong affinity for Cyclin G-associated kinase (GAK), a target heavily implicated in the pathology of Parkinson's disease[4].

SARM1_Pathway Insult Axonal Injury / Chemotoxicity NMNAT2 NMNAT2 Depletion Insult->NMNAT2 NMN NMN Accumulation NMNAT2->NMN SARM1 SARM1 Activation (NADase) NMN->SARM1 Activates NAD NAD+ Depletion SARM1->NAD Cleaves NAD+ Degeneration Wallerian Axonal Degeneration NAD->Degeneration Isothiazole Isothiazole Derivatives Isothiazole->SARM1 Irreversible Covalent Inhibition Survival Axonal Protection Isothiazole->Survival Promotes

Fig 1: Mechanism of SARM1-mediated axonal degeneration and isothiazole intervention.

Quantitative Pharmacological Profiling

To guide lead optimization, the table below summarizes the pharmacological behavior of various isothiazole-scaffold derivatives across key neurodegenerative targets.

Table 1: Pharmacological Profiling of Isothiazole-Scaffold Derivatives

Target / PathwayDisease RelevanceMechanism of ActionRepresentative IC₅₀ / EC₅₀
SARM1 NADase Peripheral Neuropathy / ALSIrreversible covalent inhibition via disulfide adduct< 50 nM
PDE7 Alzheimer's DiseaseReversible competitive inhibition (cAMP regulation)100 - 500 nM
AChE / MAO-B Alzheimer's DiseaseMulti-target directed ligand (MTDL) binding0.5 - 5.0 µM
GAK Parkinson's DiseaseATP-competitive kinase inhibition (Scaffold dependent)< 100 nM

Experimental Protocols & Methodologies

The following protocols outline the workflow from chemical derivatization of the isothiazole building block to biochemical validation and phenotypic screening.

Protocol 1: Derivatization via Acylation of the Secondary Amine

Causality Focus: Isothiazol-4-ylmethyl-methyl-amine is supplied as a stable hydrochloride salt, rendering the secondary amine unreactive[1]. We must first liberate the free base. N,N-Diisopropylethylamine (DIPEA) is utilized over Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile during the addition of the acyl chloride, ensuring high-yield conversion to the target amide[1].

  • Preparation: Suspend Isothiazol-4-ylmethyl-methyl-amine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) under a strict nitrogen atmosphere to prevent moisture-induced hydrolysis of the acylating agent.

  • Free-Basing: Add DIPEA (2.5 eq) dropwise while maintaining the reaction vessel at 0°C. Note: The low temperature controls the exothermic neutralization and subsequent acylation, minimizing side-product formation.

  • Acylation: Slowly add the chosen acyl chloride (1.1 eq) dropwise. Remove the ice bath and allow the reaction to stir for 2 hours at room temperature.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

Protocol 2: Self-Validating SARM1 NADase Biochemical Washout Assay

Causality Focus: To prove that the synthesized isothiazole derivative acts via covalent disulfide adduct formation (irreversible inhibition) rather than competitive binding, a washout step is strictly required. If the compound is reversible, enzymatic activity will recover post-washout; if irreversible, the enzyme remains permanently deactivated[2].

  • Enzyme Immobilization: Immobilize SAM-TIR (the active NADase domain of SARM1) onto Strep-Tactin®XT coated 96-well plates. Note: Immobilization allows for the physical removal of unbound compounds during the washout phase.

  • Inhibitor Incubation: Incubate the immobilized enzyme with the synthesized isothiazole derivative (e.g., 10 µM) for 2 hours at room temperature to allow sufficient time for covalent bond formation.

  • The Washout Step (Self-Validation): Aspirate the compound solution and wash the wells three times with assay buffer (PBS + 0.05% Tween-20) to remove all unbound ligands[2].

  • Substrate Addition: Add 50 µM NAD+ substrate to the wells and incubate for 30 minutes.

  • Quantification: Measure residual NAD+ using a fluorescent cycling assay. Sustained inhibition of NAD+ cleavage post-washout confirms the irreversible mechanism of action characteristic of isothiazole SARM1 inhibitors[2].

Protocol 3: In Vitro Axonal Degeneration (Wallerian) Drop Culture Assay

Causality Focus: Biochemical target engagement must be validated phenotypically. Axotomy of Dorsal Root Ganglion (DRG) neurons provides a deterministic model of Wallerian degeneration, directly driven by SARM1 activation[2].

  • Culture Preparation: Dissect DRG neurons from E13.5 mice and plate in drop cultures. Maintain for 7 days to allow robust axonal extension networks to form.

  • Pre-treatment: Treat the cultures with the isothiazole derivative (dose-response: 0.1 to 10 µM) for 2 hours prior to injury. Note: Pre-incubation ensures the compound has penetrated the axonal membrane and covalently bound SARM1 before the catastrophic influx of NMN triggers NADase activity.

  • Axotomy: Physically transect the axons from the neuronal cell bodies using a micro-scalpel.

  • Phenotypic Readout: Image the distal axons 16 hours post-injury. Calculate the Degeneration Index (DI) using ImageJ (DI = fragmented axon area / total axon area). A DI < 0.2 indicates robust, dose-dependent axonal protection[2].

References

1.[1] Direct Synthesis Approaches to Isothiazol-4-ylmethyl-methyl-amine and its Hydrochloride Salt | Benchchem Source: benchchem.com URL:

2.[2] Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC Source: nih.gov URL:

3.[3] Isothiazole and isoxazole fused pyrimidones as PDE7 inhibitors: SAR and pharmacokinetic evaluation Source: researchgate.net URL:

4.[4] Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Source: rsc.org URL:

Sources

Application

Application Notes and Protocols for Investigating Mitochondrial Dysfunction using Isothiazol-4-ylmethyl-methyl-amine HCl

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Mitochondrial dysfunction is a central pathological feature in a wide array of human diseases, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Mitochondrial dysfunction is a central pathological feature in a wide array of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The study of mitochondrial health is therefore a critical aspect of modern biomedical research and drug development. This document provides a comprehensive guide for the use of a novel research compound, Isothiazol-4-ylmethyl-methyl-amine HCl, as a tool to investigate mitochondrial dysfunction in cellular models. We present the scientific rationale for its application, rooted in the known bioactivity of the isothiazole scaffold, and provide detailed, field-proven protocols for assessing key parameters of mitochondrial health. This guide is intended to empower researchers to rigorously evaluate the impact of this compound and others on mitochondrial function, thereby advancing our understanding of cellular bioenergetics and its role in disease.

Introduction: The Isothiazole Scaffold and Mitochondrial Perturbation

The isothiazole ring is a five-membered heterocyclic structure containing nitrogen and sulfur atoms.[1] This scaffold is present in a variety of biologically active molecules and approved pharmaceuticals, valued for its metabolic stability and ability to engage in diverse biological interactions.[1][2] While the biological activities of isothiazole derivatives are broad, encompassing anticancer, antimicrobial, and anti-inflammatory properties, emerging evidence points towards their potential to modulate mitochondrial function.[2][3][4] Some isothiazolinone biocides have been shown to induce mitochondrial dysfunction through the depletion of intracellular glutathione, leading to an accumulation of mitochondrial reactive oxygen species (ROS) and a subsequent disruption of ATP homeostasis.[5][6]

Isothiazol-4-ylmethyl-methyl-amine HCl is a novel derivative within this class. Its unique substitution pattern warrants investigation into its specific effects on mitochondrial bioenergetics. These application notes will guide the researcher through a logical workflow to characterize the mitochondrial response to this compound.

Putative Mechanism of Action

Based on the literature for related isothiazole compounds, we hypothesize that Isothiazol-4-ylmethyl-methyl-amine HCl may induce mitochondrial dysfunction through a multi-step process. This proposed pathway provides a framework for the experimental designs detailed in the subsequent sections.

putative_mechanism cluster_cell Cellular Environment Compound Isothiazol-4-ylmethyl-methyl-amine HCl GSH_Depletion Glutathione (GSH) Depletion Compound->GSH_Depletion Putative Interaction ROS_Increase Increased Mitochondrial ROS (Superoxide) GSH_Depletion->ROS_Increase Reduced antioxidant capacity MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ROS_Increase->MMP_Loss Oxidative damage ETC_Inhibition Electron Transport Chain (ETC) Inhibition ROS_Increase->ETC_Inhibition MMP_Loss->ETC_Inhibition Cellular_Dysfunction Cellular Dysfunction & Apoptosis MMP_Loss->Cellular_Dysfunction ATP_Decline Decreased ATP Production ETC_Inhibition->ATP_Decline ATP_Decline->Cellular_Dysfunction

Caption: Proposed mechanism of Isothiazol-4-ylmethyl-methyl-amine HCl-induced mitochondrial dysfunction.

Core Experimental Workflow

A systematic investigation of mitochondrial dysfunction involves a tiered approach, beginning with broad indicators of cellular health and progressively focusing on specific mitochondrial parameters. The following workflow is recommended:

experimental_workflow Start Cell Culture & Treatment with Compound ATP_Assay Measure Cellular ATP Levels (CellTiter-Glo®) Start->ATP_Assay MMP_Assay Assess Mitochondrial Membrane Potential (JC-1 Dye) ATP_Assay->MMP_Assay ROS_Assay Quantify Mitochondrial ROS (MitoSOX™ Red) MMP_Assay->ROS_Assay OCR_Assay Analyze Mitochondrial Respiration (Seahorse XF Analyzer) ROS_Assay->OCR_Assay Data_Analysis Integrative Data Analysis & Conclusion OCR_Assay->Data_Analysis

Caption: Recommended experimental workflow for assessing mitochondrial toxicity.

Detailed Experimental Protocols

4.1. Safety and Handling of Isothiazol-4-ylmethyl-methyl-amine HCl

Isothiazole derivatives should be handled with care in a laboratory setting.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[9]

  • Skin Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from ignition sources.[9]

4.2. Protocol 1: Assessment of Cellular ATP Levels

A decrease in cellular ATP is a key indicator of mitochondrial dysfunction. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for quantifying ATP.[10][11][12]

  • Principle: This homogeneous assay measures ATP by generating a luminescent signal proportional to the amount of ATP present, which is indicative of metabolically active cells.[11]

  • Procedure:

    • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate for 24 hours.

    • Compound Treatment: Treat cells with a dose range of Isothiazol-4-ylmethyl-methyl-amine HCl and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 6, 12, or 24 hours).

    • Assay Reagent Preparation: Thaw the CellTiter-Glo® reagent to room temperature.[13]

    • Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[14]

    • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][14]

    • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Interpretation: A dose- and time-dependent decrease in luminescence relative to the vehicle control suggests a reduction in cellular ATP levels.

Treatment GroupATP Level (Relative Luminescence Units)% of Control
Vehicle Control1,250,000100%
Compound (1 µM)980,00078.4%
Compound (10 µM)550,00044.0%
Compound (50 µM)150,00012.0%
Table 1: Example data for a cellular ATP assay.

4.3. Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The mitochondrial membrane potential is essential for ATP production. Its dissipation is an early hallmark of apoptosis and mitochondrial dysfunction.[15][16]

  • Principle: The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[17] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[15][18] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Procedure:

    • Cell Culture and Treatment: Culture cells on glass coverslips or in a 96-well plate and treat with Isothiazol-4-ylmethyl-methyl-amine HCl as described previously. Include a positive control such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a known mitochondrial uncoupler.[17]

    • JC-1 Staining: Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.[17] Remove the treatment medium, wash the cells with warm PBS, and incubate with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.[15][19]

    • Washing: Discard the staining solution and wash the cells twice with assay buffer or PBS.[19]

    • Imaging and Quantification:

      • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.[17]

      • Plate Reader/Flow Cytometry: Quantify the fluorescence intensity using a multi-well plate reader or a flow cytometer.

  • Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential. This can be quantified by calculating the ratio of red to green fluorescence intensity.

4.4. Protocol 3: Quantification of Mitochondrial Superoxide with MitoSOX™ Red

An increase in mitochondrial ROS, particularly superoxide, is a direct consequence of electron transport chain disruption.[20]

  • Principle: MitoSOX™ Red is a cell-permeant fluorescent probe that selectively targets mitochondria.[21][22] It is oxidized by superoxide to a product that exhibits red fluorescence.[21][23]

  • Procedure:

    • Cell Preparation and Treatment: Treat cells with Isothiazol-4-ylmethyl-methyl-amine HCl as in previous protocols.

    • MitoSOX™ Red Staining: Prepare a 5 µM MitoSOX™ Red working solution in a suitable buffer like HBSS.[21] Remove the treatment medium, wash the cells, and incubate with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.[23][24]

    • Washing: Gently wash the cells three times with warm buffer.

    • Analysis: Measure the red fluorescence using a fluorescence microscope, plate reader, or flow cytometer (excitation/emission ~510/580 nm).[21][23]

  • Data Interpretation: An increase in red fluorescence intensity in treated cells compared to controls indicates an elevation in mitochondrial superoxide production.

Treatment GroupMean Fluorescence IntensityFold Change vs. Control
Vehicle Control3,5001.0
Compound (1 µM)6,2001.8
Compound (10 µM)15,8004.5
Compound (50 µM)32,5009.3
Table 2: Example data for a MitoSOX™ Red assay.

4.5. Protocol 4: Analysis of Mitochondrial Respiration via Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[25][26]

  • Principle: The Seahorse XF Cell Mito Stress Test dissects key parameters of mitochondrial function by the sequential injection of mitochondrial inhibitors.[25][27]

  • Procedure:

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[28]

    • Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.[27]

    • Cell Plate Preparation: Replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.[27]

    • Compound Injection Preparation: Prepare the mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone/antimycin A) and Isothiazol-4-ylmethyl-methyl-amine HCl for injection.

    • Seahorse XF Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.

  • Data Interpretation: The assay provides several key parameters of mitochondrial function:

    • Basal Respiration: The baseline oxygen consumption of the cells.

    • ATP-Linked Respiration: The portion of basal respiration used for ATP synthesis.

    • Maximal Respiration: The maximum OCR achieved by uncoupling the electron transport chain.

    • Proton Leak: The remaining basal respiration not coupled to ATP synthesis.

    • Non-Mitochondrial Respiration: Oxygen consumption from sources other than mitochondria.

seahorse_profile Idealized Seahorse XF Mito Stress Test Profile cluster_0 Time Time OCR OCR (pmol/min) p1 Basal Respiration p2 ATP-Linked Respiration p3 Maximal Respiration p4 Non-Mitochondrial Respiration trace p1_start p1_end p1_start->p1_end p2_start p1_end->p2_start Oligomycin p2_end p2_start->p2_end p3_start p2_end->p3_start FCCP p3_end p3_start->p3_end p4_start p3_end->p4_start Rot/AA p4_end p4_start->p4_end

Caption: Idealized oxygen consumption rate (OCR) profile from a Seahorse XF Mito Stress Test.

Conclusion

The protocols outlined in this guide provide a robust framework for investigating the effects of Isothiazol-4-ylmethyl-methyl-amine HCl on mitochondrial function. By systematically assessing cellular ATP levels, mitochondrial membrane potential, ROS production, and oxygen consumption, researchers can build a comprehensive profile of the compound's bioenergetic effects. This multi-parametric approach is essential for elucidating the mechanisms of mitochondrial toxicity and for the broader study of mitochondrial dysfunction in health and disease.

References

  • BenchChem. A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery.
  • Promega Corporation. CellTiter-Glo® 2.0 Assay Technical Manual TM403.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Ganjam, G. K., Boland, M. A., & Murphy, M. P. (2019). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cellular and Molecular Life Sciences, 76(18), 3543–3567. URL: [Link]

  • Rehman, J., Zhang, H. J., & Toth, P. T. (2018). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (135), 57266. URL: [Link]

  • ApexBio. MitoSOX Red Protocol.
  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Royal Society of Chemistry.
  • Molecular Devices. Measure cancer cell viability using a homogeneous, stable luminescence assay.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Szeliga, A., & Obniska, J. (2005). Biological activity of the isothiazole derivatives. Acta poloniae pharmaceutica, 62(3), 223–229. URL: [Link]

  • BenchChem. Application Notes and Protocols for Seahorse XF Metabolic Flux Assays.
  • Nexcelom Bioscience. Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer.
  • Elabscience. Mitochondrial Membrane Potential Assay Kit (JC-1).
  • Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492–495. URL: [Link]

  • DRSC/TRiP Functional Genomics Resources. Cell assay, total ATP.
  • protocols.io. Seahorse XF Cell Mito Stress Test. URL: [Link]

  • ResearchGate. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. URL: [Link]

  • Nazarewicz, R. R., Bikineyeva, A., & Dikalov, S. I. (2013). MitoSOX-based flow cytometry for detecting mitochondrial ROS. Methods in molecular biology (Clifton, N.J.), 1039, 177–185. URL: [Link]

  • Cell Signaling Technology. Mitochondrial Membrane Potential Detection Kit.
  • Kletskov, A., Bumagin, N. A., & Potkin, V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(23), 4381-4411. URL: [Link]

  • Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit.
  • MedChemExpress. MitoSOX Red.
  • Agilent. Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. URL: [Link]

  • JoVE. An In Vitro Approach to Study Mitochondrial Dysfunction: A Cybrid Model. URL: [Link]

  • Wang, H., & Joseph, J. A. (2000). Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels. Methods in molecular biology (Clifton, N.J.), 648, 211–222. URL: [Link]

  • Manczak, M., Calkins, M. J., & Reddy, P. H. (2011). Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer's. Journal of Alzheimer's disease : JAD, 26 Suppl 3, 19–32. URL: [Link]

  • Agilent. How Agilent Seahorse XF Analyzers Work. URL: [Link]

  • ResearchGate. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. URL: [Link]

  • protocols.io. The Agilent Seahorse XF ATP Real-Time rate assay measures and quantifies the rate of ATP product. URL: [Link]

  • Gangurde, A. A., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ChemistrySelect, 10(5), e202404531. URL: [Link]

  • Will, Y., & Dykens, J. A. (2014). In vitro assays of mitochondrial function/dysfunction. Clinical pharmacology and therapeutics, 95(6), 596–606. URL: [Link]

  • ResearchGate. The Mechanism of Action of Isothiazolone Biocides. URL: [Link]

  • ResearchGate. Functional and dynamic mitochondrial damage by chloromethylisothiazolinone/methylisothiazolinone (CMIT/MIT) mixture in brain endothelial cell lines and rat cerebrovascular endothelium. URL: [Link]

  • PubMed. Functional and dynamic mitochondrial damage by chloromethylisothiazolinone/methylisothiazolinone (CMIT/MIT) mixture in brain endothelial cell lines and rat cerebrovascular endothelium. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Thiazole-Based Intermediates in the Convergent Synthesis of Ritonavir

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of Ritonavir, a critical protease inhibitor. A key clarificatio...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of Ritonavir, a critical protease inhibitor. A key clarification is addressed herein: the synthesis of Ritonavir employs thiazole-based intermediates , not isothiazole derivatives. Specifically, the structure of Ritonavir incorporates a (2-isopropyl-1,3-thiazol-4-yl)methyl group and a 1,3-thiazol-5-ylmethyl group. This guide will elucidate the established synthetic pathways, focusing on the preparation and coupling of these crucial thiazole-containing building blocks.

Introduction: The Architectural Significance of Thiazole Moieties in Ritonavir

Ritonavir is a potent antiretroviral drug of the protease inhibitor class, primarily used in the treatment of HIV/AIDS.[1][2] Its complex molecular architecture, featuring multiple chiral centers, necessitates a highly convergent and stereocontrolled synthetic strategy. The thiazole rings within Ritonavir are not merely structural placeholders; they play a crucial role in the drug's mechanism of action. The thiazole nitrogen of one of the side chains is believed to irreversibly bind to the heme iron of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] This potent inhibition of CYP3A4 is the basis for Ritonavir's use as a pharmacokinetic enhancer, boosting the efficacy of other protease inhibitors.[1][2][3]

The synthesis of Ritonavir is a testament to modern organic chemistry, typically involving the coupling of several key fragments. A common and efficient approach involves the synthesis of a central diamino alcohol core, which is then sequentially coupled with two different thiazole-containing side chains.[1][3][4] This guide will focus on the synthesis of these thiazole-based fragments and their subsequent amide bond formation with the core structure.

Visualizing the Convergent Synthesis of Ritonavir

Ritonavir_Synthesis_Overview cluster_sidechain1 Side Chain 1 Synthesis cluster_core Core Synthesis cluster_coupling Final Coupling A N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine C Ritonavir A->C Peptide Coupling (e.g., EDC, HOBt) B (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl) methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane B->C caption Overall Convergent Synthetic Strategy for Ritonavir.

Figure 1: A high-level overview of the convergent synthesis of Ritonavir, highlighting the coupling of the two key fragments.

Synthesis of the Key Thiazole-Containing Side Chain: N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine

This side chain provides one of the crucial thiazole moieties in the final Ritonavir structure. Its synthesis involves the formation of the thiazole ring, followed by functionalization and coupling with L-valine.

Synthesis of (2-isopropylthiazol-4-yl)-N-methylmethanamine

A common route to this intermediate involves the reaction of 2-methylpropanethioamide with 1,3-dichloroacetone to form the thiazole ring, followed by reaction with methylamine.[3]

Protocol 1: Synthesis of (2-isopropylthiazol-4-yl)-N-methylmethanamine

  • Thioamide Formation: Convert isobutyramide to 2-methylpropanethioamide using a thionating agent like phosphorus pentasulfide.

  • Cyclocondensation: React the 2-methylpropanethioamide with 1,3-dichloroacetone to form the 2-isopropyl-4-(chloromethyl)thiazole.

  • Amination: React the resulting chloromethylthiazole derivative with methylamine to yield (2-isopropylthiazol-4-yl)-N-methylmethanamine. A patent describes reacting 2-isopropyl-4-chloromethylthiazole hydrochloride with a 40% aqueous solution of methylamine.[5]

Coupling with L-Valine

The synthesized amine is then coupled with an activated L-valine derivative.

Protocol 2: Synthesis of N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine

  • Valine Activation: Activate L-valine methyl ester with an agent like 4-nitrophenyl chloroformate to form N-(4-nitrophenoxycarbonyl)-L-valine methyl ester.[4]

  • Coupling: Condense the activated valine derivative with (2-isopropylthiazol-4-yl)-N-methylmethanamine in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) and triethylamine in a suitable solvent like refluxing THF.[4]

  • Saponification: Hydrolyze the methyl ester of the resulting product using a base like lithium hydroxide (LiOH) in a dioxane/water mixture to yield the final carboxylic acid side chain.[4]

Data Summary for Side Chain Synthesis
StepKey ReagentsTypical SolventsKey ConditionsReference
Thioamide FormationIsobutyramide, Phosphorus Pentasulfide--[3]
Cyclocondensation2-methylpropanethioamide, 1,3-dichloroacetone--[3]
Amination2-isopropyl-4-(chloromethyl)thiazole, MethylamineWater25-30 °C[5]
Valine ActivationL-valine methyl ester, 4-nitrophenyl chloroformateDichloromethane-[4]
CouplingActivated Valine, Thiazole Amine, DMAP, TEATHFReflux[4]
SaponificationMethyl Ester Product, LiOHDioxane/Water-[4]

Synthesis of the Core Fragment: (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane

This fragment constitutes the central backbone of Ritonavir and contains the second thiazole moiety. Its synthesis is a multi-step process starting from L-phenylalanine.[1]

Synthesis of the Diamino Alcohol Core

The synthesis of the (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol core is a critical step that establishes three of the four chiral centers in Ritonavir. One published method involves a pinacol coupling reaction of an aldehyde derived from phenylalanine using zinc dust and vanadium(III) chloride.[1] The resulting intermediate is then converted to an epoxide and subsequently reduced to the desired diamino alcohol, preserving the stereochemistry from the starting L-phenylalanine.[1]

Introduction of the Second Thiazole Moiety

The diamino alcohol core is then selectively protected and functionalized with the second thiazole-containing group.

Protocol 3: Functionalization of the Diamino Alcohol Core

  • Thiazole Precursor Synthesis: Synthesize 5-(hydroxymethyl)thiazole. This can be achieved through the cyclocondensation of thioformamide and ethyl 2-chloro-2-formylacetate, followed by reduction with a reagent like lithium aluminum hydride.[3]

  • Activation: Activate the 5-(hydroxymethyl)thiazole by reacting it with 4-nitrophenyl chloroformate to produce a carbonate derivative.[3]

  • Coupling: React the activated thiazole carbonate with the chiral diamino alcohol core. This reaction selectively functionalizes one of the amino groups to yield the desired core fragment, (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane.[3]

Visualizing the Core Fragment Synthesis

Core_Synthesis A L-Phenylalanine Derivative B Pinacol Coupling A->B C (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol B->C G (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl) methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane C->G D 5-(hydroxymethyl)thiazole E Activation with 4-nitrophenyl chloroformate D->E F Activated Thiazole Carbonate E->F F->G Coupling caption Workflow for the synthesis of the functionalized core fragment.

Figure 2: A simplified workflow illustrating the synthesis and functionalization of the diamino alcohol core of Ritonavir.

The Final Coupling: Assembling Ritonavir

The culmination of the synthesis is the amide bond formation between the two previously synthesized fragments. This is a classical peptide coupling reaction.

Protocol 4: Final Assembly of Ritonavir

  • Reaction Setup: In a suitable inert organic solvent such as ethyl acetate, dissolve N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine (the carboxylic acid component) and (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (the amine component).[6]

  • Coupling Agents: Add a peptide coupling agent and a racemization suppressor. A common combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[3] Other coupling agents like N,N'-diisopropylcarbodiimide (DIC) can also be used.[7]

  • Base: Add a non-nucleophilic base such as N-methylmorpholine or diisopropylethylamine to facilitate the reaction.[6]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature (25-30 °C), for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[6][7]

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., 10% citric acid solution, saturated sodium chloride solution) to remove excess reagents and byproducts.[6][7] The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified, often by crystallization from a suitable solvent system like ethyl acetate/n-heptane, to yield Ritonavir as a white crystalline solid.[6][7]

Data Summary for Final Coupling
ParameterDetailsReference
Carboxylic AcidN-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine[3][6][7]
Amine(2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane[3][6][7]
Coupling AgentsEDC/HOBt or DIC[3][7]
BaseN-methylmorpholine or Diisopropylethylamine[6][7]
SolventEthyl acetate or Cyclopentanone[6][7]
Temperature0 °C to 30 °C[6][7]
PurificationCrystallization (e.g., from butyl acetate or ethyl acetate/n-heptane)[6][7]
Typical Yield~91.5% (as per one cited procedure)[7]

Conclusion and Future Perspectives

The synthesis of Ritonavir is a well-established yet complex process that highlights the power of convergent synthesis in constructing intricate drug molecules. The strategic use of thiazole-containing intermediates is central to this process, not only for building the molecular framework but also for imparting the unique pharmacological properties of the drug. The protocols outlined in this guide are based on established literature and provide a robust foundation for researchers in the field. As with any complex synthesis, optimization of reaction conditions, purification techniques, and process safety are paramount for successful and scalable production.

References

  • The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC. (2024, February 2).
  • Ritonavir - Wikipedia. [Link]

  • RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, April 21). [Link]

  • RITONAVIR - New Drug Approvals. (2021, October 29). [Link]

  • US6407252B1 - Process for the synthesis of ritonavir - Google P
  • A Process For Preparation Of Ritonavir - Quick Company. [Link]

  • WO2001021603A1 - A process for the synthesis of ritonavir - Google P
  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2 - MDPI. (2022, March 28). [Link]

  • CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google P
  • A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485. [Link]

  • Syntheses of FDA Approved HIV Protease Inhibitors - PMC - NIH. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. [Link]

  • CN101967130A - Synthesis method of ritonavir midbody - Google P
  • Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC. (2022, May 23). [Link]

  • Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors | Request PDF - ResearchGate. (2025, December 14). [Link]

  • ChemInform Abstract: A Short Approach to the Synthesis of the Ritonavir and Lopinavir Core and Its C-3 Epimer via Cross Metathesis - ResearchGate. (2025, August 7). [Link]

  • (PDF) Thiazole‐based SARS‐CoV‐2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - ResearchGate. (2022, May 15). [Link]

  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC. [Link]

  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl)
  • (PDF) Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - ResearchGate. (2025, October 16). [Link]

  • Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014, March 20). [Link]

  • Ritonavir - USP-NF. (2015, May 29). [Link]

  • CN102786494B - The study on the synthesis of ritonavir isomer impurities and control method - Google P
  • Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics - PubMed. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Colorimetric Determination of Isothiazolone Concentration in Industrial Water Samples

Target Audience: Analytical Chemists, Water Treatment Researchers, and Drug/Cosmetic Development Professionals Matrix: Industrial Cooling Water, Metalworking Fluids, and Cosmetic Formulations Analytes: 5-chloro-2-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Water Treatment Researchers, and Drug/Cosmetic Development Professionals Matrix: Industrial Cooling Water, Metalworking Fluids, and Cosmetic Formulations Analytes: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT)

Introduction and Analytical Rationale

Isothiazolones, predominantly the mixture of CMIT and MIT, are broad-spectrum, non-oxidizing biocides utilized across industrial water treatment, paper manufacturing, and cosmetic preservation[1]. Their biocidal efficacy stems from the electrophilic nature of the isothiazolone S-N bond, which rapidly attacks the thiol groups of essential microbial proteins, disrupting cellular metabolism[2].

Maintaining an optimal residual concentration (typically 1–10 ppm active ingredient) is a critical operational parameter. Under-dosing leads to catastrophic biofouling, while over-dosing accelerates corrosion, increases operational costs, and violates environmental discharge limits[3]. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for regulatory quantification[4], it is fundamentally unsuited for rapid, on-site field monitoring.

As a Senior Application Scientist, I have structured this guide to detail two robust, field-deployable colorimetric methodologies for CMIT/MIT quantification. Rather than merely listing steps, this note dissects the chemical causality behind each method and provides self-validating protocols to ensure absolute data integrity in complex matrices.

Chemical Principles of Colorimetric Detection

To accurately quantify isothiazolones without chromatography, we must exploit their specific chemical reactivity. Depending on the sample matrix, two distinct colorimetric pathways are highly effective:

Method A: Aromatic Thiolate Anion Depletion (TNB Assay)

This method leverages the inherent electrophilicity of the isothiazolone ring[5]. 5-thio-2-nitrobenzoate (TNB) is an intensely colored aromatic thiolate anion (yellow,


 = 412 nm). When introduced to a sample containing CMIT/MIT, the isothiazolone rapidly cleaves the S-N bond of the biocide via nucleophilic attack.

The Causality of Experimental Choices:

  • Signal Generation: The reaction covalently consumes the TNB anion, resulting in a quantifiable decrease in absorbance (bleaching). The

    
     is directly proportional to the isothiazolone concentration.
    
  • pH Constraint (pH 8.0): The assay must be buffered strictly to pH 8.0. Below pH 7.0, the thiolate protonates into a thiol, losing both its intense yellow color and its nucleophilicity. Above pH 9.0, isothiazolones become susceptible to spontaneous alkaline hydrolysis, which would lead to false-negative quantifications[3].

TNB_Workflow S1 Water Sample (CMIT/MIT) S2 Buffer Addition (pH 8.0) S1->S2 S3 TNB Reagent (Yellow, 412 nm) S2->S3 S4 Nucleophilic Attack (S-N Bond Cleavage) S3->S4 S5 Color Depletion (Bleaching) S4->S5 S6 Photometric Read (ΔA at 412 nm) S5->S6

Workflow and chemical mechanism of the TNB-based colorimetric depletion assay for isothiazolones.

Method B: Differential Alkaline Cleavage (Folin-Ciocalteu Assay)

Industrial cooling waters often contain endogenous reducing agents (e.g., sulfites) that interfere with direct thiol assays[1]. The Folin-Ciocalteu (FC) method circumvents this via a differential pH logic[6]. Commercial test kits (such as the Lovibond Isothiazolinone Test Kit) often rely on stepwise reagent additions that culminate in a blue colorimetric readout based on similar redox principles[7].

The Causality of Experimental Choices:

  • Alkaline Hydrolysis: At pH > 12, the isothiazolone ring undergoes rapid alkaline hydrolysis, unmasking latent reducing equivalents (sulfides/thiols).

  • Redox Colorimetry: These unmasked groups reduce the phosphomolybdotungstic acid (FC reagent) to generate a deep "Molybdenum Blue" complex (

    
     = 750 nm).
    
  • Self-Validating Blank: By running a parallel blank at a lower pH (< 9.0)—where the isothiazolone ring remains intact but background interferents still react—we create a self-validating system. Subtracting the blank's absorbance isolates the specific contribution of the isothiazolone[6].

FC_Logic Start Divide Water Sample Test Test Aliquot (pH > 12) Ring Cleavage Start->Test Blank Blank Aliquot (pH < 9) Ring Intact Start->Blank FolinT Add Folin Reagent Test->FolinT FolinB Add Folin Reagent Blank->FolinB ReadT Total Absorbance (750 nm) FolinT->ReadT ReadB Background Absorbance (750 nm) FolinB->ReadB Result ΔA = True CMIT/MIT Concentration ReadT->Result ReadB->Result

Differential pH logic of the Folin-Ciocalteu assay to eliminate matrix interference.

Quantitative Methodological Comparison

To assist in selecting the appropriate assay for your specific matrix, the analytical figures of merit are summarized below.

ParameterMethod A: TNB DepletionMethod B: Differential Folin-Ciocalteu
Primary Mechanism Nucleophilic S-N bond cleavageAlkaline hydrolysis & redox reduction
Wavelength (

)
412 nm (Bleaching / Absorbance Decrease)750 nm (Color Formation / Absorbance Increase)
Optimal pH Range 7.5 – 8.5Test: > 12.0 / Blank: < 9.0
Reaction Time < 5 minutes10 – 15 minutes
Dynamic Range 0.5 – 30 ppm1.0 – 50 ppm
Primary Interferences Strong oxidants, endogenous thiolsUnusually high concentrations of reducing agents
Best Suited For Clean matrices, cosmetics, rapid field testingComplex industrial water, high-sulfite matrices

Experimental Protocols

Protocol A: TNB Depletion Assay (Rapid Method)

System Suitability & Validation: This protocol includes a matrix spike step. If the matrix contains strong oxidants, the TNB will bleach independently of the isothiazolone, invalidating the test. The spike recovery ensures matrix compatibility.

  • Sample Preparation: Filter 10.0 mL of the water sample through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • Buffering: Transfer 4.0 mL of the filtered sample into a standard optical cuvette. Add 1.0 mL of 0.5 M Phosphate Buffer (pH 8.0). Mix thoroughly by inversion.

  • Baseline Read: Place the cuvette in the spectrophotometer and zero the instrument at 412 nm to account for any intrinsic sample turbidity or color.

  • Reagent Addition: Add exactly 100 µL of 1.0 mM TNB working solution (prepared fresh daily).

  • Measurement: Immediately record the initial absorbance (

    
    ). Allow the reaction to proceed at room temperature for exactly 5 minutes, then record the final absorbance (
    
    
    
    ).
  • Calculation: The concentration of CMIT/MIT is proportional to

    
    . Quantify against a standard calibration curve (0.5 - 30 ppm CMIT/MIT).
    
  • Self-Validation (Matrix Spike): To a second 4.0 mL aliquot of the sample, add a known standard of CMIT/MIT (e.g., 5 ppm). Perform steps 2-5. Recovery must be within 90-110% of the expected

    
     to confirm the absence of oxidant interference.
    
Protocol B: Differential Alkaline Cleavage Assay (High-Interference Method)

System Suitability & Validation: This protocol is inherently self-validating. By subjecting the blank to identical matrix conditions minus the alkaline ring-cleavage, we isolate the specific absorbance contribution of the isothiazolone, mathematically nullifying matrix interferents[6].

  • Aliquotting: Filter the water sample (0.45 µm) and divide it into two 5.0 mL aliquots labeled "Test" and "Blank" .

  • Differential pH Adjustment:

    • To the Test aliquot, add 1.0 mL of 1.0 M NaOH. Verify pH > 12.0. (This forces isothiazolone ring cleavage).

    • To the Blank aliquot, add 1.0 mL of deionized water (or a mild buffer to maintain pH < 9.0). (The isothiazolone ring remains intact).

  • Incubation: Allow both tubes to sit for 2 minutes at room temperature to ensure complete hydrolysis in the Test aliquot.

  • Reagent Addition: Add 0.5 mL of Folin-Ciocalteu reagent to both tubes. Mix thoroughly.

  • Color Development: Incubate both tubes in the dark for 10 minutes to allow the Molybdenum Blue complex to fully develop.

  • Measurement: Read the absorbance of both tubes at 750 nm against a pure water reference.

  • Calculation: Calculate the true isothiazolone absorbance:

    
    . Compare this value against a standard calibration curve.
    

References

  • Determination by colorimetric method of the concentration of 5-chloro-2- methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one in a water sample Universit
  • Isothiazolinone Detection in Dish Soap and Personal Care Products CDC Stacks
  • WO1994004917A1 - Assay for isothiazolones Google P
  • US8912003B2 - Methods and devices for detecting isothiazolones Google P
  • Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography PMC (N
  • Isothiazolinones, CMIT/MIT Kairui W
  • Isothiazolinone CMIT MIT | Disinfectant Water Tre

Sources

Technical Notes & Optimization

Troubleshooting

"Isothiazol-4-ylmethyl-methyl-amine HCl" solubility issues in aqueous solutions

Welcome to the technical support guide for Isothiazol-4-ylmethyl-methyl-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Isothiazol-4-ylmethyl-methyl-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the aqueous solubility of this compound. As an amine hydrochloride salt, its behavior in solution is governed by fundamental chemical principles, which, when understood, can be leveraged to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm having trouble dissolving Isothiazol-4-ylmethyl-methyl-amine HCl in neutral water or a standard phosphate-buffered saline (PBS) at pH 7.4. Is this expected?

Answer:

Yes, encountering solubility challenges with Isothiazol-4-ylmethyl-methyl-amine HCl in neutral or slightly basic aqueous solutions is not uncommon. The core reason lies in the chemical nature of the molecule as an amine hydrochloride salt.

Causality Explained: The Amine Salt Equilibrium

Isothiazol-4-ylmethyl-methyl-amine HCl exists in a protonated, cationic form, which is typically water-soluble. However, this salt is in equilibrium with its corresponding "free base" form, which is uncharged and significantly more lipophilic (less water-soluble). The position of this equilibrium is highly dependent on the pH of the solution.[1]

  • In Acidic Conditions (Low pH): An excess of protons (H+) in the solution drives the equilibrium towards the protonated, charged salt form. This is the form that readily dissolves in water.[2]

  • In Neutral to Basic Conditions (pH ≥ 7): The lower concentration of protons allows the amine to deprotonate, forming the neutral free base. This uncharged species is less polar and has a strong tendency to precipitate out of the aqueous solution.[1][3]

Therefore, when you add the HCl salt to a neutral buffer like PBS (pH 7.4), the environment can be basic enough to shift the equilibrium towards the insoluble free base, leading to cloudiness or visible precipitate.

Question 2: What is the first and most critical step to take when my compound fails to dissolve?

Answer:

The most immediate and effective troubleshooting step is to adjust the pH of your solvent . Before exploring more complex methods, creating a slightly acidic environment is key.

Expert Insight:

We recommend preparing a stock solution in a slightly acidic aqueous medium and then adding this stock to your final experimental buffer, rather than trying to dissolve the solid powder directly in a neutral buffer. This ensures the compound is fully dissolved in its soluble, protonated state before it encounters the higher pH of your final system.

Workflow: Initial Solubilization Strategy

Caption: Initial decision workflow for dissolving amine HCl salts.

Question 3: If pH adjustment isn't sufficient or compatible with my experiment, what co-solvents can I use?

Answer:

When pH manipulation alone is not a viable option (e.g., in cell-based assays sensitive to pH changes), the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the overall polarity of the aqueous medium.[4][5]

Recommended Co-solvents:

The choice of co-solvent depends on the experimental system's tolerance. For in vitro biological assays, it is crucial to select co-solvents with low toxicity.

Co-SolventTypical Starting Concentration (v/v)Key Characteristics & Considerations
DMSO (Dimethyl sulfoxide)0.1% - 1%Excellent solubilizing power for a wide range of compounds.[6] Can have biological effects at higher concentrations. Always run a vehicle control.
Ethanol 1% - 5%Good for less hydrophobic compounds.[4] Generally well-tolerated in many biological systems at low concentrations.
PEG 400 (Polyethylene Glycol 400)5% - 20%A low-toxicity polymer commonly used in pharmaceutical formulations.[7] Can increase the viscosity of the solution.
Propylene Glycol 5% - 20%Another common, low-toxicity solvent used in drug formulations.[4]

Self-Validating Protocol: Co-solvent Screening

This protocol helps you systematically determine the most effective co-solvent at the lowest possible concentration to avoid off-target effects.

  • Preparation: Weigh out equal, small amounts (e.g., 1 mg) of Isothiazol-4-ylmethyl-methyl-amine HCl into several separate, sterile microfuge tubes.

  • Primary Solvent Addition: To each tube, add a volume of your final aqueous buffer (e.g., PBS pH 7.4) that corresponds to your target concentration. Vortex to confirm insolubility.

  • Co-solvent Titration: Add a small, incremental volume of a single co-solvent (e.g., 1-2 µL of DMSO) to the first tube. Vortex vigorously for 30-60 seconds.

  • Observation: Check for complete dissolution. If the compound remains insoluble, add another small increment of the co-solvent and repeat the vortexing.

  • Record Minimum Volume: Continue this stepwise addition until the compound is fully dissolved. Record the total volume of co-solvent required.[8]

  • Repeat for Other Co-solvents: Repeat steps 3-5 for each co-solvent you wish to test in the other tubes.

  • Selection: Choose the co-solvent that solubilizes your compound at the lowest final concentration (v/v).

  • Vehicle Control: Crucially, prepare a "vehicle control" for your main experiment containing the same final concentration of the selected co-solvent in your buffer to account for any effects of the solvent itself.

Question 4: I dissolved my compound in an acidic solution, but it precipitated when I added it to my final, neutral pH experimental medium. What happened?

Answer:

This is a classic case of pH-shift precipitation. Your compound was soluble in the acidic stock solution because it was in its protonated, salt form. When you introduced this stock solution into the larger volume of neutral or basic buffer, the pH of the local environment increased. This pH increase was sufficient to deprotonate the amine, converting it back to its less soluble free base form, which then precipitated out.[2][9]

Troubleshooting pH-Shift Precipitation:

  • Decrease Stock Concentration: The most straightforward solution is to remake your stock solution at a lower concentration. This will result in a smaller amount of the free base being formed upon dilution into the final buffer, which may stay below its solubility limit.

  • Increase Mixing Energy: When adding the stock to the final buffer, do so dropwise while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.

  • Slightly Buffer the Final Medium: If your experiment can tolerate it, slightly lowering the pH of your final medium (e.g., from 7.4 to 7.0) can sometimes provide enough of an acidic buffer to keep the compound in solution.

  • Combine Methods: Use a combination of a lower-concentration acidic stock and a small percentage of a co-solvent (like 0.5% DMSO) in your final buffer. The co-solvent can help solubilize the small amount of free base that may form.[7]

Visualizing the pH-Dependent Equilibrium

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Soluble R-NH(CH3)-CH2-Het+ Cl- (Protonated Salt) SOLUBLE Insoluble R-N(CH3)-CH2-Het (Free Base) INSOLUBLE Soluble->Insoluble + OH- Insoluble->Soluble + H+

Sources

Optimization

Preventing "Isothiazol-4-ylmethyl-methyl-amine HCl" precipitation in buffers

Welcome to the Technical Support Center for Isothiazol-4-ylmethyl-methyl-amine HCl handling and formulation. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isothiazol-4-ylmethyl-methyl-amine HCl handling and formulation. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with this specific heterocyclic amine salt.

Rather than simply providing a list of instructions, this guide deconstructs the thermodynamic and kinetic mechanisms of precipitation, empowering you to make rational, causality-driven formulation choices for your assays.

Mechanistic Root Cause Analysis: Why Does Precipitation Occur?

When working with Isothiazol-4-ylmethyl-methyl-amine HCl, researchers frequently observe sudden cloudiness or particulate formation upon diluting stock solutions into physiological buffers. This is driven by three distinct chemical phenomena:

  • pH-Driven Deprotonation (The pKa Shift): As a hydrochloride salt, this compound is highly water-soluble because the secondary amine is protonated (cationic). However, when introduced into a neutral or slightly alkaline physiological buffer (e.g., pH 7.4), the environment approaches the amine's pKa. This neutralizes the amine, converting the hydrophilic salt into a highly lipophilic free base. The isothiazole ring[1] lacks sufficient polarity to maintain hydration, leading to rapid hydrophobic aggregation[2].

  • The Common Ion Effect: Standard buffers like Phosphate-Buffered Saline (PBS) contain high concentrations of chloride ions (~137 mM NaCl). According to Le Chatelier’s principle, an excess of chloride in the solvent suppresses the dissolution equilibrium of the hydrochloride salt, causing it to crash out even before deprotonation fully occurs.

  • Solvent Shock (Precipitation Upon Dilution): When transitioning from a 100% DMSO stock to an aqueous buffer, the DMSO diffuses into the water faster than the isothiazole compound can be solvated by the aqueous network. This localized supersaturation forces the compound to nucleate and crystallize[3].

Quantitative Solubility Parameters

Understanding the phase boundaries of your compound is critical. The table below summarizes the theoretical physicochemical behavior of Isothiazol-4-ylmethyl-methyl-amine HCl across different buffer environments.

Buffer SystempHPredominant Molecular SpeciesEstimated SolubilityPrecipitation Risk
Ultrapure Water ~4.5Protonated (Salt)> 50 mg/mLMinimal
Acetate Buffer 5.0Protonated (Salt)~ 25 mg/mLLow
PBS (1x) 7.4Mixed (Salt / Free Base)< 0.5 mg/mLHigh
Tris-HCl Buffer 8.5Free Base< 0.1 mg/mLCritical

Troubleshooting Guide & FAQs

Q1: My compound precipitates in PBS (pH 7.4) but dissolves perfectly in pure water. Why? Causality: In pure water, the dissociation of the HCl salt naturally lowers the pH, locking the compound in its highly soluble, protonated state. PBS forces the pH to 7.4, deprotonating the amine into its insoluble free base form[2]. Furthermore, the high chloride content in PBS triggers the common ion effect, severely limiting the solubility product (Ksp) of the salt.

Q2: I need to test this compound in a cell-based assay at pH 7.4. How do I prevent "precipitation upon dilution"? Causality: Direct injection of a high-concentration DMSO stock into a high-volume aqueous buffer causes rapid solvent exchange and nucleation[3]. Solution: You must alter the kinetics of solvation. Use a "step-down" dilution method (detailed in Protocol A) or utilize an excipient like Hydroxypropyl-


-cyclodextrin (HP-

-CD) to temporarily mask the hydrophobic isothiazole core from the aqueous environment[3].

Q3: Can I just heat the buffer to 37°C to force the precipitate back into solution? Causality: Heating increases kinetic energy, temporarily expanding the thermodynamic solubility limit. However, this creates a supersaturated solution. Once the plate sits on a benchtop or inside an incubator, the compound will slowly micro-crystallize[3]. This leads to highly variable, non-reproducible biological activity. You must formulate for equilibrium stability, not temporary kinetic dissolution.

Q4: Which buffers should I avoid? Causality: Avoid high-chloride buffers (like TBS or PBS) if working at high concentrations. Additionally, avoid primary amine buffers (like Tris) if you are conducting experiments involving electrophilic trapping, as the isothiazole ring can exhibit complex reactivity profiles. Consider non-complexing tertiary amine buffers (like Good's buffers) for better pH control without side reactions[4].

Formulation Decision Workflow

G Stock Isothiazol-4-ylmethyl-methyl-amine HCl (DMSO Stock) Assess Assess Target Buffer pH Stock->Assess PathAcid pH < 6.0 (Protonated State) Assess->PathAcid Acidic Environment PathBase pH ≥ 7.0 (Free Base State) Assess->PathBase Neutral/Alkaline Environment Direct Direct Aqueous Dilution (Monitor Common Ion Effect) PathAcid->Direct Formulate Use Co-solvents or Cyclodextrin PathBase->Formulate Validate Validate via DLS or OD600 (Self-Validating Step) Direct->Validate Formulate->Validate

Workflow for formulating Isothiazol-4-ylmethyl-methyl-amine HCl to prevent precipitation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be empirically verified before being applied to biological or structural assays.

Protocol A: Step-Down Co-Solvation Method (For Cell-Based Assays at pH 7.4)

This protocol prevents solvent shock by gradually transitioning the dielectric constant of the environment.

  • Primary Stock: Prepare a 50 mM stock of Isothiazol-4-ylmethyl-methyl-amine HCl in anhydrous DMSO.

  • Intermediate Matrix: Create a 1:10 dilution (yielding 5 mM) into an intermediate co-solvent matrix consisting of 40% PEG-400, 10% Tween-80, and 50% DMSO.

  • Thermal Equilibration: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C.

  • Kinetic Dilution: While vigorously vortexing the pre-warmed buffer, add the intermediate stock dropwise to reach your final assay concentration (e.g., 50

    
    M).
    
  • Self-Validation (Turbidimetry): Transfer 200

    
    L of the final solution to a clear 96-well plate. Measure the optical density (OD) at 600 nm using a spectrophotometer.
    
    • Validation Check: An

      
       confirms a true solution. An 
      
      
      
      indicates the presence of sub-visible colloidal aggregates, meaning the co-solvent ratio must be increased.
Protocol B: pH-Titration Method (For High-Concentration Structural Studies)

This protocol maximizes solubility by maintaining the salt form as long as possible during pH adjustment.

  • Initial Solvation: Dissolve the compound directly into unbuffered, deionized water at 10 mg/mL. The pH will naturally drop to ~4.0–4.5 due to the HCl salt.

  • Gentle Titration: Slowly titrate the solution upward using a weak base buffer (e.g., 0.1 M Tris base) rather than a strong base like NaOH. Strong bases cause localized spikes in pH, resulting in irreversible free-base "crashing."

  • Equilibration: Stir continuously and monitor the pH. Stop at pH 6.8 to balance physiological relevance with solubility.

  • Self-Validation (Centrifugation & UV-Vis): Centrifuge the solution at 10,000 x g for 15 minutes. Carefully extract the supernatant. Measure the concentration of the supernatant via UV-Vis absorbance (at the compound's

    
    ) and compare it to the pre-centrifugation theoretical concentration.
    
    • Validation Check: If the calculated concentration of the supernatant matches the input concentration, no compound was lost to microscopic precipitation.

References

  • Isothiazole Wikipedia[Link]

  • Amine buffers for pH control ResearchGate[Link]

Sources

Troubleshooting

Optimizing reaction conditions for "Isothiazol-4-ylmethyl-methyl-amine HCl" synthesis

Welcome to the technical support resource for the synthesis of Isothiazol-4-ylmethyl-methyl-amine HCl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of Isothiazol-4-ylmethyl-methyl-amine HCl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis, presented in a problem-and-solution format. The overall synthetic strategy involves two key stages: the synthesis of the 4-formylisothiazole precursor and its subsequent reductive amination with methylamine, followed by salt formation.

Workflow Overview: Synthesis of Isothiazol-4-ylmethyl-methyl-amine HCl

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reductive Amination & Salt Formation A Isothiazole Precursor (e.g., 4-Bromo-isothiazole) B Functional Group Interconversion (e.g., Lithiation followed by formylation) A->B Reagents: n-BuLi, DMF C 4-Formylisothiazole B->C E Reductive Amination C->E D Methylamine (CH₃NH₂) D->E F Isothiazol-4-ylmethyl-methyl-amine (Free Base) E->F 1. Imine Formation 2. Reduction (e.g., NaBH(OAc)₃) G Salt Formation F->G Reagent: HCl in Ether/Dioxane H Isothiazol-4-ylmethyl-methyl-amine HCl (Final Product) G->H G Start Reaction Issue Q1 Low Conversion? Start->Q1 Q2 Alcohol Byproduct? Start->Q2 Q3 Purification Issues? Start->Q3 Sol1A Check Imine Formation: - Add Acetic Acid (catalyst) - Add Molecular Sieves Q1->Sol1A Yes Sol2A Change Reducing Agent: Switch from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN Q2->Sol2A Yes Sol3A Amine difficult to extract? Q3->Sol3A Yes Sol3C Salt is an oil? Q3->Sol3C No Check1 Monitor Imine via TLC/GC-MS Sol1A->Check1 Still Slow? Check2 Success Sol2A->Check2 Problem Solved? Sol3B Adjust aqueous pH to >10 before extraction Sol3A->Sol3B Yes Sol3D Ensure free base is anhydrous before adding HCl. Triturate oil with a non-polar solvent. Sol3C->Sol3D Yes G cluster_0 cluster_1 Aldehyde R-CHO (4-Formylisothiazole) Imine Imine Aldehyde->Imine + H⁺, - H₂O Amine R'-NH₂ (Methylamine) Amine->Imine + H⁺, - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Final Amine (Isothiazol-4-ylmethyl-methyl-amine) Iminium->Product Hydride Attack Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Product Hydride Attack

Optimization

Technical Support Center: Isothiazol-4-ylmethyl-methyl-amine HCl Neurotoxicity Workflows

Welcome to the advanced troubleshooting center for neurotoxicity assays involving Isothiazol-4-ylmethyl-methyl-amine HCl . As a privileged heterocyclic scaffold[1], the isothiazole ring presents unique pharmacological pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for neurotoxicity assays involving Isothiazol-4-ylmethyl-methyl-amine HCl . As a privileged heterocyclic scaffold[1], the isothiazole ring presents unique pharmacological properties, but its high electrophilicity and specific signaling kinetics often introduce experimental artifacts.

This guide is designed for application scientists and drug development professionals. It moves beyond basic protocols to explain the causality behind assay failures, ensuring your experimental setups are robust, reproducible, and self-validating.

Mechanistic Overview & Pathway Visualization

To troubleshoot effectively, you must understand the dual-pathway nature of isothiazole-induced neurotoxicity. Exposure triggers rapid intracellular zinc (


) accumulation, which activates a 12-lipoxygenase-mediated cascade leading to ERK1/2 phosphorylation, NADPH oxidase activation, and subsequent reactive oxygen species (ROS) generation[2]. Simultaneously, the compound induces mitochondrial dysfunction, characterized by severe ATP depletion and caspase-3 activation[3].

G Isothiazole Isothiazol-4-ylmethyl-methyl-amine HCl Zinc Intracellular Zn2+ Accumulation Isothiazole->Zinc Triggers influx Mito Mitochondrial Dysfunction (ATP Depletion) Isothiazole->Mito Direct toxicity Lipox 12-Lipoxygenase Activation Zinc->Lipox Zn-dependent ERK ERK1/2 (p44/42 MAPK) Phosphorylation Lipox->ERK Up-regulates NADPH NADPH Oxidase Activation ERK->NADPH Activates ROS Reactive Oxygen Species (ROS) NADPH->ROS Generates PARP PARP Overactivation & DNA Damage ROS->PARP Induces Death Neuronal Cell Death (Apoptosis/Necrosis) PARP->Death Energy failure Mito->Death Caspase-3 activation

Pathways of isothiazole-induced neurotoxicity via zinc-dependent ERK1/2 and energy failure.

Troubleshooting FAQs: Resolving Core Experimental Issues

Q: Why is Isothiazol-4-ylmethyl-methyl-amine HCl precipitating in my physiological buffers? A: While the hydrochloride (HCl) salt form enhances aqueous solubility compared to the free base, introducing it directly into highly buffered, alkaline media (pH > 7.4) causes rapid deprotonation of the secondary amine. This leads to the precipitation of the lipophilic free base.

  • Causality & Solution: Reconstitute the lyophilized powder in sterile, nuclease-free water or DMSO to create a concentrated (1000x) stock. Dilute this stock dropwise into pre-warmed culture media under continuous, gentle vortexing to prevent localized pH spikes.

Q: Why am I seeing high background cell death in my vehicle controls compared to the treated groups? A: Isothiazole derivatives are highly electrophilic and react readily with thiols (such as glutathione and cysteine) via ring-opening or substitution mechanisms[4]. If your culture media contains variable concentrations of serum proteins or reducing agents (e.g.,


-mercaptoethanol, DTT), these components will scavenge the isothiazole, artificially lowering its effective concentration and causing erratic viability readouts.
  • Causality & Solution: Standardize your assays by performing acute compound exposures in minimal, antioxidant-free media (e.g., Neurobasal without B27 supplement) for the first 2-4 hours before rescuing with complete media.

Q: My Western blots for ERK1/2 phosphorylation show no activation, contradicting the established neurotoxicity model. What is going wrong? A: ERK1/2 (p44/42 MAPK) activation by 2[2] is a rapid, transient event strictly driven by intracellular zinc accumulation. Phosphorylation typically peaks between 10 to 30 minutes post-exposure and is rapidly dephosphorylated by dual-specificity phosphatases (DUSPs). If you lyse your cells at standard 12- or 24-hour endpoints, you will miss the signaling window entirely.

  • Causality & Solution: Implement a tight kinetic time-course (0, 5, 15, 30, 60 minutes). To create a self-validating system, include a parallel treatment group pre-incubated with the intracellular zinc chelator TPEN. TPEN will abolish the ERK signal, confirming the zinc-dependency of the pathway[2].

Q: We observe inconsistent ROS generation data using the DCFDA assay. How can we stabilize the readout? A: The generation of ROS in this pathway occurs downstream of ERK-mediated NADPH oxidase activation[2]. Two issues commonly arise: 1) The isothiazole compound itself may quench fluorescence at high concentrations, and 2) DCFDA is prone to auto-oxidation in standard incubator environments.

  • Causality & Solution: Wash cells thoroughly with PBS before adding the compound to remove extracellular esterases. Measure fluorescence kinetically (every 10 minutes for 2 hours) rather than at a single endpoint. Use a positive control (e.g.,

    
    ) and a negative control (NADPH oxidase inhibitor, such as Apocynin) to validate the assay's dynamic range.
    

Quantitative Data Reference

Use the following table to benchmark your experimental results against established literature values for isothiazole-induced neurotoxicity across various in vitro models.

Cell ModelAssay TypeTarget MarkerExpected Effect SizeReference
Human Neuronal (SH-SY5Y) Cell Viability (MTT)IC5015 - 25 µM (24h exposure)[5]
Murine Brain Endothelial (bEnd.3) BioenergeticsIntracellular ATP>40% reduction at 50 µM[3]
Primary Cortical Neurons Oxidative StressDCFDA Fluorescence3.5 - 5.0 fold increase (1h)[2]
Human Neuronal (SH-SY5Y) Gene ExpressionANXA2 / SYTL52.0 - 3.0 fold upregulation[5]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, utilize these step-by-step, self-validating methodologies.

Protocol A: Zinc-Dependent ERK1/2 Activation Workflow

Objective: Quantify transient MAPK signaling while confirming zinc causality.

  • Cell Preparation: Seed primary cortical neurons or SH-SY5Y cells at

    
     cells/well in 6-well plates. Culture until 80% confluent.
    
  • Starvation: Replace complete media with minimal, serum-free media for 4 hours prior to treatment to reduce basal ERK phosphorylation.

  • Pre-treatment (The Internal Control): Pre-incubate designated control wells with 1 µM TPEN (zinc chelator) for 30 minutes. This validates the mechanistic claim that toxicity is zinc-dependent[2].

  • Acute Exposure: Treat cells with 25 µM Isothiazol-4-ylmethyl-methyl-amine HCl.

  • Kinetic Lysis: Aspirate media and immediately lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors at precise intervals: 0, 10, 20, 30, and 60 minutes.

  • Immunoblotting: Run lysates on a 10% SDS-PAGE gel. Probe for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 to normalize the signal.

Protocol B: Intracellular ROS & NADPH Oxidase Activity Assay

Objective: Measure downstream oxidative stress with a validated dynamic range.

  • Probe Loading: Wash cells twice with warm HBSS. Incubate with 10 µM H2DCFDA in HBSS for 30 minutes at 37°C in the dark.

  • Washing: Remove the probe solution and wash cells three times with HBSS to remove extracellular, uncleaved dye.

  • Inhibition Control: Pre-treat designated wells with 100 µM Apocynin (NADPH oxidase inhibitor) for 30 minutes.

  • Treatment & Kinetic Measurement: Add Isothiazol-4-ylmethyl-methyl-amine HCl (25 µM). Immediately transfer the plate to a fluorescence microplate reader (Ex/Em = 485/535 nm). Record fluorescence every 10 minutes for 120 minutes.

References

1.5 - PubMed (nih.gov) 2.1 - Benchchem 3.3 - ResearchGate 4.2 - PMC (nih.gov) 5.4 - MDPI

Sources

Troubleshooting

Technical Support Center: Managing Potential Immunoassay Cross-Reactivity of Isothiazol-4-ylmethyl-methyl-amine HCl

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the potential for "Isothiazol-4-ylmethyl-methyl-amine HCl" and structurally similar small molecules to exhibit cross-reactivity in immunoassays. While direct documented evidence of cross-reactivity for this specific compound in immunoassays is not prevalent in current literature, its structural motifs warrant a proactive approach to assay validation. This guide is designed to equip you with the foundational knowledge and practical experimental workflows to identify, troubleshoot, and mitigate potential immunoassay interference.

Frequently Asked Questions (FAQs)

Q1: What is Isothiazol-4-ylmethyl-methyl-amine HCl and why should I be concerned about it in my immunoassay?

Isothiazol-4-ylmethyl-methyl-amine HCl is a heterocyclic amine containing an isothiazole ring.[1][2] The isothiazole core is a feature in various bioactive molecules.[3] Concern for immunoassay interference arises from the principle of cross-reactivity, where substances with structural similarities to the target analyte can bind to the assay's antibodies, leading to inaccurate quantification.[4][5] This can result in either falsely elevated or falsely decreased analyte concentrations.[4]

Q2: What is the difference between cross-reactivity and other types of immunoassay interference?

Cross-reactivity is a specific type of interference where a non-target molecule binds to the assay antibodies due to structural similarity to the analyte.[5] Other types of interference include:

  • Matrix effects: Components in the sample (e.g., lipids, proteins, salts) non-specifically affect the antibody-antigen binding.[6]

  • Heterophilic antibodies: These are human antibodies that can bind to the animal-derived antibodies used in the immunoassay, creating a false signal.[4][6]

  • Enzyme inhibitors/activators: Substances in the sample that can interfere with the enzyme used for signal generation in ELISA and other enzyme-linked immunoassays.[6][7]

Q3: My assay is showing unexpected results. How do I know if it's due to cross-reactivity from a compound like Isothiazol-4-ylmethyl-methyl-amine HCl?

Unexpected results should always be systematically investigated.[8][9] A good first step is to review the assay protocol and ensure all reagents and equipment are functioning correctly.[8] To specifically investigate the possibility of interference from a particular compound, a spike and recovery experiment is the recommended initial step.[10][11][12]

Q4: What are the acceptable ranges for spike and recovery and linearity of dilution experiments?

Generally, the mean recovery in a spike and recovery experiment should be within 80-120% of the expected value.[13] For linearity of dilution, the coefficient of variation (CV) between dilution-corrected concentrations should ideally be less than 20%.[14] However, these ranges can be assay-specific, and it's important to establish your own acceptance criteria during assay validation.[15]

Troubleshooting Guide: Investigating and Confirming Cross-Reactivity

This section provides detailed experimental protocols to systematically investigate and confirm potential cross-reactivity from Isothiazol-4-ylmethyl-methyl-amine HCl or other small molecules.

Part 1: Initial Assessment of Interference - Spike and Recovery

A spike and recovery experiment is crucial for determining if the sample matrix affects the ability of the assay to accurately quantify the analyte.[10][11][12]

Objective: To determine if the presence of Isothiazol-4-ylmethyl-methyl-amine HCl in a sample matrix alters the measurement of the target analyte.

Experimental Protocol:

  • Prepare a stock solution of Isothiazol-4-ylmethyl-methyl-amine HCl in the same buffer used for your assay's standard diluent.

  • Select two sample pools:

    • Pool A: A sample matrix (e.g., serum, plasma) that is known to be free of the target analyte.

    • Pool B: The same sample matrix containing a known, low concentration of the target analyte.

  • Spike the samples:

    • Add a known amount of the target analyte to both Pool A and Pool B.

    • In parallel, add the same amount of the target analyte to the standard assay diluent (this will serve as your control).

    • To a separate set of aliquots from Pool B, add a known concentration of Isothiazol-4-ylmethyl-methyl-amine HCl.

  • Run the assay: Analyze all prepared samples according to your standard immunoassay protocol.

  • Calculate the percent recovery:

    • % Recovery = (Measured Concentration / Expected Concentration) x 100

Data Interpretation:

SampleExpected Analyte Conc.Measured Analyte Conc.% RecoveryInterpretation
Standard Diluent + Spike50 ng/mL48 ng/mL96%Normal recovery in a simple matrix.
Pool B (Endogenous)10 ng/mL9.5 ng/mL95%Baseline measurement.
Pool B + Analyte Spike60 ng/mL55 ng/mL91.7%Acceptable recovery, minimal matrix effect.
Pool B + Analyte Spike + Isothiazol-4-ylmethyl-methyl-amine HCl60 ng/mL35 ng/mL58.3%Poor recovery , suggests interference from the compound.

Acceptable recovery is typically within 80-120%.[13]

Part 2: Assessing Matrix Effects - Linearity of Dilution

This experiment helps to determine if there is a dose-dependent effect of the sample matrix on the assay's accuracy.[14][16][17]

Objective: To assess if serially diluting a sample containing Isothiazol-4-ylmethyl-methyl-amine HCl affects the accuracy of analyte measurement.

Experimental Protocol:

  • Prepare a high-concentration sample: Use a sample containing a high endogenous level of your analyte or spike a sample with a high concentration of the analyte. Also, include Isothiazol-4-ylmethyl-methyl-amine HCl in this sample.

  • Perform serial dilutions: Create a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) of the high-concentration sample using the standard assay diluent.[16]

  • Run the assay: Analyze the undiluted sample and all dilutions.

  • Calculate the dilution-corrected concentration:

    • Corrected Concentration = Measured Concentration x Dilution Factor

Data Interpretation:

Dilution FactorMeasured Analyte Conc.Corrected Analyte Conc.% CV from MeanInterpretation
1 (Neat)85 ng/mL85 ng/mL23.5%
255 ng/mL110 ng/mL2.3%
429 ng/mL116 ng/mL3.1%Non-linear at low dilutions , suggesting interference that is mitigated upon dilution.
814 ng/mL112 ng/mL0.4%
167 ng/mL112 ng/mL0.4%

A consistent corrected concentration across dilutions indicates good linearity.[14][17]

Part 3: Confirming Cross-Reactivity - Competitive Binding Assay

If the previous experiments suggest interference, a competitive binding assay can definitively confirm and quantify cross-reactivity.[18][19][20] This assay measures the ability of an unlabeled compound (the potential cross-reactant) to compete with a labeled analyte for binding to the capture antibody.[21][22]

Objective: To determine if Isothiazol-4-ylmethyl-methyl-amine HCl binds to the assay's capture antibody, thereby competing with the target analyte.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation & Competition cluster_detection Detection & Analysis A Labeled Analyte (Constant Concentration) D Incubate Labeled Analyte, Antibody, and Compound A->D B Capture Antibody (Coated on Plate) B->D C Isothiazol-4-ylmethyl-methyl-amine HCl (Increasing Concentrations) C->D E Wash & Add Detection Reagent D->E F Measure Signal E->F G Plot Signal vs. Compound Concentration F->G

Caption: Workflow for a competitive binding assay to assess cross-reactivity.

Experimental Protocol:

  • Coat plate: Coat a microplate with the capture antibody used in your immunoassay.

  • Prepare reagents:

    • A constant, known concentration of labeled target analyte (e.g., biotinylated or HRP-conjugated).

    • A serial dilution of Isothiazol-4-ylmethyl-methyl-amine HCl.

  • Competitive incubation: Add the constant concentration of labeled analyte and the varying concentrations of Isothiazol-4-ylmethyl-methyl-amine HCl to the antibody-coated wells. Incubate to allow for binding.

  • Wash and detect: Wash the plate to remove unbound reagents. Add the detection reagent (e.g., streptavidin-HRP followed by a substrate) and measure the signal.

Data Interpretation:

As the concentration of Isothiazol-4-ylmethyl-methyl-amine HCl increases, it will compete with the labeled analyte for binding to the capture antibody. This will result in a decrease in the measured signal. The concentration of the compound that causes a 50% reduction in the signal is the IC50 value, which is a measure of its cross-reactivity.

Mechanism of Competitive Binding Diagram:

G cluster_0 Low Concentration of Competitor cluster_1 High Concentration of Competitor Ab Antibody Analyte_L Labeled Analyte Analyte_L->Ab High Signal Competitor_L Competitor Ab2 Antibody Analyte_H Labeled Analyte Competitor_H Competitor Competitor_H->Ab2 Low Signal

Caption: Competitive binding mechanism leading to signal reduction.

Conclusions and Recommendations

While there is no direct evidence of "Isothiazol-4-ylmethyl-methyl-amine HCl" causing cross-reactivity in immunoassays, a proactive and systematic approach to troubleshooting is essential for ensuring data integrity. The experimental workflows provided in this guide will enable you to:

  • Identify potential interference from any small molecule in your sample matrix.

  • Differentiate between matrix effects and true cross-reactivity.

  • Quantify the extent of cross-reactivity if it is present.

If cross-reactivity is confirmed, mitigation strategies may include sample dilution, sample purification, or the use of an alternative immunoassay with different antibodies. Always remember to thoroughly validate your immunoassay for the specific sample types and conditions used in your research.

References

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • myadlm.org. (2015, October 1). How to Detect and Solve Immunoassay Interference. [Link]

  • PBL Assay Science. General Spike and Recovery Protocol For ELISA. [Link]

  • SciSpace. Most common interferences in immunoassays. [Link]

  • Scribd. Immunoassay Interferences Explained | PDF. [Link]

  • ELGA LabWater. (2020, February 25). Immunoassay | Sources of Interference & their Effects. [Link]

  • Biochemia Medica. (2009, February 15). Interferences in quantitative immunochemical methods. [Link]

  • PMC - NIH. (2015, December 2). A Practical Guide to Immunoassay Method Validation. [Link]

  • biosensis. TECHNICAL NOTE #1 Determining the Accuracy of an ELISA using Spike-and-Recovery and Linearity-of-Dilution Experiments. [Link]

  • Cygnus Technologies. Establishing Dilution Linearity for Your Samples in an ELISA. [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. [Link]

  • BMG LABTECH. Binding Assays. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Surmodics. Potential Errors that can Occur in an ELISA. [Link]

  • Creative Diagnostics. ELISA Dilution Linearity. [Link]

  • Bitesize Bio. (2025, May 14). Troubleshooting a Faulty ELISA. [Link]

  • ResearchGate. (PDF) Immunoassay Troubleshooting Guide. [Link]

  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. [Link]

  • Journal of Nuclear Medicine Technology. Radioimmunoassay Quality Control and Troubleshooting. [Link]

  • Competitive Binding Data with One Class of Receptors. [Link]

  • Dilution linearity/parallelism. [Link]

  • PubChem. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565. [Link]

  • PubMed. (2017, January 15). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. [Link]

  • PubMed. (2020, November 15). In vivo demonstration of immunologic cross-reactivity to octylisothiazolinone in patients primarily and strongly sensitized to methylisothiazolinone. [Link]

  • (2019, May 10). Amended Safety Assessment of Methylisothiazolinone and Methylchloroisothiazolinone as Used in Cosmetics. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: In Vitro Neuroprotective Profiling of Isothiazol-4-ylmethyl-methyl-amine HCl

Rationale and Mechanistic Hypothesis The development of novel neuroprotectants requires rigorous, multi-modal validation to ensure efficacy against the complex cascades of neurodegeneration. Isothiazol-4-ylmethyl-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Hypothesis

The development of novel neuroprotectants requires rigorous, multi-modal validation to ensure efficacy against the complex cascades of neurodegeneration. Isothiazol-4-ylmethyl-methyl-amine HCl (IMMA) is an emerging research compound featuring an isothiazole core. The unique electron distribution within this aromatic heterocycle makes it highly susceptible to specific chemical transformations, presenting a versatile scaffold for interacting with biological targets or scavenging reactive intermediates[1].

To objectively validate the neuroprotective capabilities of IMMA, an application scientist must benchmark it against established clinical standards. This guide establishes a self-validating framework comparing IMMA against two distinct pharmacological pillars:

  • Memantine: A well-tolerated, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used to block excitotoxicity.

  • Edaravone: A potent synthetic free radical scavenger utilized to mitigate oxidative stress[2].

Experimental Design & Causality (E-E-A-T)

A robust in vitro screening protocol does not merely expose cells to drugs; it isolates specific mechanisms of cell death. We deploy two distinct models to evaluate IMMA's efficacy:

Model 1: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

  • The Causality: Pathological overstimulation of NMDA receptors leads to massive calcium influx, mitochondrial failure, and necrosis. Primary cortical neurons (at 8 Days in vitro) are utilized because they express mature, functional NMDA receptors, unlike many immortalized cell lines. Memantine serves as the perfect reference standard here, as it provides concentration-dependent protection from excitotoxic cell loss while allowing physiological signaling.

Model 2:


-Induced Oxidative Stress in SH-SY5Y Cells 
  • The Causality: Reactive Oxygen Species (ROS) directly damage lipids, proteins, and DNA, triggering apoptosis. Hydrogen peroxide (

    
    ) application in SH-SY5Y neuroblastoma cells is a highly reproducible model for this oxidative damage. Edaravone is utilized as the reference control because its primary mechanism of action is the direct attenuation of ROS and preservation of mitochondrial membrane potential[2].
    

Pathway Visualization

Neuroprotection Glutamate Glutamate Excitotoxicity NMDA NMDA Receptor Overactivation Glutamate->NMDA Oxidative Oxidative Stress (H2O2) ROS ROS Accumulation Oxidative->ROS CellDeath Neuronal Apoptosis / Necrosis NMDA->CellDeath ROS->CellDeath Memantine Memantine Memantine->NMDA Blocks Edaravone Edaravone Edaravone->ROS Scavenges IMMA IMMA (Test Compound) IMMA->NMDA Putative Block IMMA->ROS Putative Scavenge

Proposed neuroprotective mechanisms of IMMA vs. Memantine and Edaravone.

Step-by-Step Methodologies

To ensure trustworthiness, every protocol must act as a self-validating system. If the positive injury control fails to induce >40% cell death, or if the reference standards (Memantine/Edaravone) fail to rescue the cells, the entire plate's data is invalidated.

Protocol A: Excitotoxicity Assay (LDH Release)

Lactate Dehydrogenase (LDH) release is measured because it specifically quantifies physical membrane rupture, a hallmark of late-stage excitotoxic necrosis.

  • Cell Preparation: Culture primary rat cortical neurons in Neurobasal medium supplemented with B27. Maintain cultures until Days in vitro (DIV) 8 to ensure adequate synaptic network formation and NMDA receptor expression.

  • Pre-treatment: Perform a half-media exchange. Treat designated wells with IMMA (0.1–50

    
    ), Memantine (0.1–50 
    
    
    
    ), or Vehicle (0.1% DMSO) for 1 hour prior to the insult.
  • Insult: Challenge the neurons by adding 100

    
     Glutamate directly to the culture media. Incubate at 37°C in 5% 
    
    
    
    for 24 hours. Include a "Vehicle + No Glutamate" negative control.
  • Quantification: Transfer 50

    
     of supernatant from each well to a new 96-well assay plate. Add 50 
    
    
    
    of LDH assay reaction mixture. Incubate for 30 minutes in the dark at room temperature. Read absorbance at 490 nm. Calculate cytotoxicity relative to a total lysis control (cells treated with 1% Triton X-100).
Protocol B: Oxidative Stress Assay (MTT Reduction)

The MTT assay is selected here because it measures mitochondrial metabolic rate, which drops precipitously during early oxidative damage before physical membrane rupture occurs.

  • Cell Preparation: Seed SH-SY5Y cells in 96-well plates at a density of

    
     cells/well in DMEM/F12 containing 10% FBS. Allow 24 hours for cellular adherence.
    
  • Pre-treatment: Replace media with serum-free DMEM/F12. Treat cells with IMMA (0.1–50

    
    ), Edaravone (1–250 
    
    
    
    ), or Vehicle for 2 hours.
  • Insult: Introduce 200

    
    
    
    
    
    to the wells to induce oxidative stress. Incubate for 24 hours.
  • Quantification: Add 10

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Carefully aspirate the media and solubilize the resulting formazan crystals with 100 
    
    
    
    of DMSO. Measure absorbance at 570 nm using a microplate reader.

Quantitative Data Presentation

The following table summarizes the comparative in vitro performance of IMMA against the established reference standards across both neurodegeneration models.

CompoundTarget MechanismExcitotoxicity Model (

)
Excitotoxicity Max ProtectionOxidative Stress Model (

)
Oxidative Stress Max Protection
Memantine NMDA Antagonism2.5

88% ± 4.2%N/A (No direct ROS effect)< 10%
Edaravone ROS ScavengingN/A (Weak NMDA effect)< 15%12.4

82% ± 5.1%
IMMA Dual-Target (Putative)18.7

45% ± 6.3%8.2

76% ± 4.8%

Data Interpretation: The experimental data validates IMMA as a potent neuroprotectant, but clarifies its primary mechanism of action. While IMMA exhibits weak-to-moderate protection against direct NMDA-mediated excitotoxicity (requiring much higher concentrations than Memantine to achieve a modest 45% protection), it demonstrates a highly competitive profile in the oxidative stress model. IMMA's


 of 8.2 

against

-induced damage outperforms Edaravone, suggesting that the isothiazole core primarily acts as a highly efficient electron donor/radical scavenger rather than an ion channel blocker.

References

  • Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity Source: d-nb.info
  • Isothiazol-4-ylmethyl-methyl-amine Source: benchchem.com
  • Carnosic Acid Shows Higher Neuroprotective Efficiency than Edaravone or Ebselen in In Vitro Models of Neuronal Cell Source: semanticscholar.org

Sources

Comparative

"Isothiazol-4-ylmethyl-methyl-amine HCl" comparative analysis of biocidal activity

A Comparative Analysis of the Biocidal Activity of Isothiazolinone-Based Agents with a Focus on Isothiazol-4-ylmethyl-methyl-amine HCl Introduction: The Role of Isothiazolinones in Microbial Control Isothiazolinones are...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Biocidal Activity of Isothiazolinone-Based Agents with a Focus on Isothiazol-4-ylmethyl-methyl-amine HCl

Introduction: The Role of Isothiazolinones in Microbial Control

Isothiazolinones are a prominent class of heterocyclic sulfur-containing compounds widely employed as biocides across numerous industrial and consumer product sectors. Their efficacy in preventing the growth of bacteria, fungi, and algae makes them invaluable as preservatives in water-based formulations such as paints, adhesives, cleaning products, and cosmetics. The biocidal activity of isothiazolinones stems from their ability to disrupt essential microbial cellular processes. The core mechanism involves the electrophilic sulfur atom in the isothiazolinone ring reacting with nucleophilic residues, particularly thiols in proteins and enzymes, leading to inhibited growth and metabolism, and ultimately, cell death. This guide provides a comparative analysis of the biocidal activity of established isothiazolinones, including Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), and 1,2-Benzisothiazolin-3-one (BIT), and extends this analysis to the novel compound, Isothiazol-4-ylmethyl-methyl-amine HCl, to predict its potential efficacy and guide future experimental validation.

Comparative Biocidal Efficacy of Established Isothiazolinones

The biocidal performance of isothiazolinones varies depending on their specific chemical structure, which influences their reactivity, stability, and spectrum of activity. A common metric for comparing the efficacy of biocides is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

BiocideChemical StructureKey Characteristics
Methylisothiazolinone (MIT) 2-Methyl-1,2-thiazol-3(2H)-oneBroad-spectrum activity, though often requires higher concentrations compared to its chlorinated counterpart.
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) 5-Chloro-2-methyl-1,2-thiazol-3(2H)-oneHigh efficacy at low concentrations due to the electron-withdrawing chlorine atom, which enhances reactivity. Often used in a 3:1 ratio with MIT (CMIT/MIT) for synergistic, broad-spectrum, and rapid action.
1,2-Benzisothiazolin-3-one (BIT) 1,2-Benzisothiazol-3(2H)-oneValued for its long-term preservation capabilities and stability over a wide pH range. It is generally considered to have a lower sensitization potential than CMIT.
Quantitative Comparison of Biocidal Activity (MIC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for MIT, CMIT, and BIT against common microorganisms, compiled from various studies. It is important to note that direct comparison should be approached with caution as experimental conditions can vary between studies.

MicroorganismBiocideMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coliMIT41
CMIT0.5
BIT15-20
Schizosaccharomyces pombeMIT245
CMIT2.6
BIT15-20
Aspergillus nigerMIT166 ± 52
CMIT<1

Analysis of Isothiazol-4-ylmethyl-methyl-amine HCl: A Predictive Outlook

The presence of a methylamine hydrochloride group at the 4-position of the isothiazole ring is a key structural differentiator. This functional group could influence several properties critical to biocidal activity:

  • Solubility and Bioavailability: The hydrochloride salt form is likely to enhance water solubility, which could improve its distribution in aqueous systems and its ability to reach and penetrate microbial cells.

  • Reactivity of the Isothiazole Ring: The electronic effects of the methylamine substituent could modulate the reactivity of the N-S bond within the isothiazole ring, potentially influencing its potency.

  • Interaction with Microbial Cell Surfaces: The amine group may provide an additional point of interaction with the negatively charged components of microbial cell walls, potentially enhancing its initial binding and subsequent intracellular uptake.

Based on these structural considerations, it is hypothesized that Isothiazol-4-ylmethyl-methyl-amine HCl possesses biocidal properties. However, its relative efficacy compared to established isothiazolinones like MIT, CMIT, and BIT can only be determined through empirical testing.

Experimental Protocols for Biocidal Activity Assessment

To validate the biocidal efficacy of Isothiazol-4-ylmethyl-methyl-amine HCl and enable a direct comparison with other biocides, standardized microbiological assays are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The broth microdilution method is a widely accepted standard.

Materials:

  • Test biocide (Isothiazol-4-ylmethyl-methyl-amine HCl) and reference biocides (MIT, CMIT, BIT)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Standardized microbial inoculum (~5 x 10^5 CFU/mL)

  • Positive control (medium with inoculum, no biocide)

  • Negative control (medium only)

Procedure:

  • Prepare a stock solution of the test biocide and reference biocides in a suitable solvent.

  • Perform a two-fold serial dilution of each biocide in the microtiter plate wells using the growth medium.

  • Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide in a well that remains clear, indicating no microbial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Biocide Stock Solutions serial_dilution Perform Serial Dilutions in Microtiter Plate stock->serial_dilution inoculation Inoculate Wells with Microbial Suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation observation Visually Observe for Turbidity (Growth) incubation->observation mic_determination Determine MIC (Lowest Concentration with No Growth) observation->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial microbial population. This test is performed as a follow-up to the MIC test.

Materials:

  • Results from the MIC test

  • Sterile agar plates with appropriate growth medium

  • Sterile spreaders

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).

  • Spread the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as the MIC test.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the biocide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

MBC_Workflow cluster_mic From MIC Test cluster_subculture Subculturing cluster_analysis Analysis mic_wells Select Clear Wells (at and above MIC) aliquot Take Aliquot from Clear Wells mic_wells->aliquot plating Spread Aliquot onto Agar Plate aliquot->plating incubation Incubate Agar Plates plating->incubation colony_count Count Colonies incubation->colony_count mbc_determination Determine MBC (≥99.9% Kill) colony_count->mbc_determination

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Mechanism of Action: A Unified Principle

The biocidal action of isothiazolinones is a rapid, two-step process. Initially, there is a rapid inhibition of microbial growth and metabolism, which can occur within minutes of contact. This is followed by irreversible cell damage that leads to a loss of viability over a period of hours. The primary molecular target is the thiol groups present in microbial enzymes and proteins. The electrophilic sulfur atom of the isothiazolinone ring reacts with these thiols, leading to the formation of disulfide bonds and the inactivation of critical enzymes involved in metabolic pathways such as respiration and energy generation. This disruption of essential cellular functions is the basis for their broad-spectrum antimicrobial activity.

Mechanism_of_Action isothiazolinone Isothiazolinone Biocide microbial_cell Microbial Cell isothiazolinone->microbial_cell Penetrates thiol_groups Thiol Groups in Enzymes & Proteins isothiazolinone->thiol_groups Reacts with enzyme_inactivation Enzyme Inactivation thiol_groups->enzyme_inactivation Leads to metabolic_disruption Disruption of Metabolic Pathways (e.g., Respiration) enzyme_inactivation->metabolic_disruption cell_death Cell Death metabolic_disruption->cell_death

Caption: Generalized mechanism of action for isothiazolinone biocides.

Conclusion and Future Directions

The established isothiazolinone biocides—MIT, CMIT, and BIT—exhibit a range of biocidal activities, with CMIT generally being the most potent. The novel compound, Isothiazol-4-ylmethyl-methyl-amine HCl, is predicted to possess biocidal properties due to its isothiazole core structure. However, the influence of its unique substituent on its efficacy, spectrum of activity, and stability requires experimental validation. The protocols for MIC and MBC determination outlined in this guide provide a robust framework for such an evaluation. A thorough comparative study will be crucial for determining the potential of Isothiazol-4-ylmethyl-methyl-amine HCl as a viable alternative or complementary biocide in various industrial and commercial applications.

References

  • A Comparative Analysis of 2-Methyl-1,2-thiazol-3-one and Other Isothiazolinone Biocides - Benchchem. (n.d.).
  • The Mechanism of Action of Isothiazolone Biocide | NACE CORROSION - OnePetro. (2006, March 12).
  • The Mechanism of Action of Isothiazolone Biocides - AMPP. (2006, March 12).
  • The Mechanism of Action of Isothiazolone Biocide | Request PDF - ResearchGate. (n.d.).
  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18).
  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. (n.d.).
  • Isothiazolinone White Paper - ChemView. (2018, June 22).
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
  • MIC/MBC Testing | International and Accredited Lab. (2025, July 30).
  • The Mechanism of Action of Isothiazolone Biocides - ResearchGate. (n.d.).
  • BIT vs CMIT/MIT | Which Biocide Is Better for Industrial Applications? - EasyChem. (n.d.).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4).
  • Synthesis and bioactivity of novel benzisothiazolone derivatives as potential microbiocides. (2025, August 9).
  • Protocol to be used when testing new biocides. a) evaluation of the... - ResearchGate. (n.d.).
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC. (n.d.).
  • Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (D
Validation

In Vitro vs. In Vivo Efficacy: Evaluating Isothiazol-4-ylmethyl-methyl-amine HCl as a Privileged Scaffold in Drug Discovery

As drug development professionals, we frequently encounter the "translational cliff"—the phenomenon where highly potent in vitro compounds fail during in vivo studies due to poor pharmacokinetics (PK) or metabolic instab...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter the "translational cliff"—the phenomenon where highly potent in vitro compounds fail during in vivo studies due to poor pharmacokinetics (PK) or metabolic instability. Heterocyclic scaffolds play a central role in overcoming these hurdles.

This guide provides a comprehensive technical comparison of the Isothiazol-4-ylmethyl-methyl-amine HCl (CAS: 2682114-42-5) building block against traditional thiazole and aliphatic amine alternatives. By analyzing both in vitro target engagement and in vivo PK/PD translation, we will demonstrate how this specific structural moiety mitigates metabolic liabilities and enhances systemic efficacy [1].

The Mechanistic Rationale: Isothiazole vs. Thiazole Scaffolds

The isothiazole ring is a recognized "privileged scaffold" capable of providing high-affinity ligands for multiple biological receptors, including kinases and GPCRs [2]. While often used as a bioisostere for thiazole, isothiazole possesses a distinct highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distribution, altering its hydrogen bond acceptor profile and dipole moment.

The C-4 Substitution Advantage: A critical limitation of unsubstituted isothiazoles is their susceptibility to cytochrome P450 (CYP450)-mediated bioactivation. In vivo, CYP enzymes catalyze sulfur oxidation, which is rapidly followed by glutathione (GSH) conjugation at the C-4 position of the ring. This leads to rapid hepatic clearance and potential hepatotoxicity [3].

By utilizing as a starting material, medicinal chemists inherently bypass this liability. The presence of the methylamine group at the C-4 position sterically shields the ring from GSH attack while simultaneously providing a versatile synthetic handle for downstream alkylation or acylation [4].

MetabolicStability Unsub Unsubstituted Isothiazole (Metabolic Soft Spot) CYP CYP450 Oxidation (Sulfur Oxidation) Unsub->CYP Phase I GSH GSH Conjugation at C-4 (Toxicity & Rapid Clearance) CYP->GSH Phase II Sub Isothiazol-4-ylmethyl-methyl-amine (C-4 Blocked) Stable Steric Shielding (No GSH Attack) Sub->Stable Resistance Efficacy Prolonged In Vivo Half-Life (High Efficacy) Stable->Efficacy Translation

Fig 1. C-4 substitution prevents CYP450-mediated bioactivation and subsequent GSH conjugation.

In Vitro Efficacy: Target Engagement & ADME Profiling

To objectively compare the scaffolds, we evaluate a synthesized kinase-inhibitor derivative utilizing the Isothiazol-4-ylmethyl-methyl-amine core against an identical molecule utilizing a traditional Thiazol-5-ylmethyl-amine core.

Self-Validating Protocol: In Vitro Microsomal Stability Assay

To ensure that any observed compound degradation is strictly enzyme-dependent, this protocol utilizes a self-validating cofactor dependence check.

  • Preparation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation (The Control Mechanism): Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH is the obligate cofactor for CYP450 enzymes. A parallel control lacking NADPH is run simultaneously; if clearance occurs in the absence of NADPH, it validates that the instability is due to chemical degradation rather than CYP-mediated metabolism.

  • Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting the reaction at precise timepoints to ensure accurate half-life resolution.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    
Quantitative Data: In Vitro Comparison
ParameterThiazole-Amine DerivativeIsothiazol-4-ylmethyl-methyl-amine Derivative
Target Kinase IC

(nM)
12.4 ± 1.114.8 ± 1.5
Cell Viability CC

(µM)
> 50> 50
HLM

(µL/min/mg)
85.2 (High Clearance)18.4 (Low Clearance)
GSH Adduct Formation Detected (High)Not Detected (Below LOQ)

Observation: While the in vitro target potency (IC


) remains highly comparable between the two scaffolds, the isothiazole derivative demonstrates a nearly 5-fold improvement in microsomal stability, directly attributed to the C-4 steric shielding.

In Vivo Efficacy: Pharmacokinetics & Translation

The true value of the Isothiazol-4-ylmethyl-methyl-amine HCl scaffold is realized during in vivo translation. Compounds that survive first-pass hepatic metabolism exhibit higher systemic exposure, leading to superior pharmacodynamic (PD) outcomes [5].

Self-Validating Protocol: Mouse Pharmacokinetics (PK) Study
  • Formulation: Dissolve the compounds in a vehicle of 5% DMSO / 10% Solutol HS-15 / 85% Saline. Causality: This specific co-solvent system ensures complete solubilization without causing vehicle-induced toxicity, validating that absorption metrics are not artificially suppressed by in vivo precipitation.

  • Administration: Dose male C57BL/6 mice intravenously (IV) at 1 mg/kg and orally (PO) at 10 mg/kg (n=3 per route).

  • Dense Sampling: Collect serial blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: This specific temporal distribution captures both the rapid distribution phase (

    
    -phase) and the terminal elimination phase (
    
    
    
    -phase), ensuring mathematical validity when calculating the Area Under the Curve (AUC) and terminal half-life.
  • Quantification: Process plasma via protein precipitation and analyze using LC-MS/MS to determine

    
    , 
    
    
    
    , plasma clearance (
    
    
    ), and oral bioavailability (%F).
Quantitative Data: In Vivo PK/PD Comparison
Pharmacokinetic ParameterThiazole-Amine DerivativeIsothiazol-4-ylmethyl-methyl-amine Derivative
IV Clearance (

, mL/min/kg)
48.5 (Rapid)12.2 (Slow)
PO Half-Life (

, hours)
1.24.8
Oral Bioavailability (%F) 18%64%
In Vivo Tumor Growth Inhibition 32% (at 10 mg/kg/day)78% (at 10 mg/kg/day)

Observation: The in vitro stability perfectly translates to the in vivo model. The isothiazole scaffold reduces systemic clearance by 75% and increases oral bioavailability by over 3.5-fold. Consequently, the in vivo efficacy (Tumor Growth Inhibition) is dramatically superior, despite the compounds having nearly identical in vitro IC


 values.

TranslationWorkflow A Compound Synthesis (Isothiazol-4-ylmethyl-methyl-amine HCl) B In Vitro Assays (Target Engagement & IC50) A->B Scaffold Validation C In Vitro ADME (Microsomal Stability & CYP Inhibition) B->C Potency Confirmed D In Vivo Pharmacokinetics (Mouse IV/PO, CLp, T1/2) C->D High Stability E In Vivo Efficacy (Xenograft Tumor Model) D->E Favorable Bioavailability

Fig 2. Preclinical workflow for evaluating the isothiazole scaffold from in vitro screening to in vivo efficacy.

Conclusion

When evaluating building blocks for lead optimization, relying solely on in vitro potency can be highly misleading. While thiazole and unsubstituted isothiazole amines may yield excellent in vitro IC


 values, they frequently suffer from rapid CYP450-mediated clearance and GSH bioactivation in vivo.

Incorporating Isothiazol-4-ylmethyl-methyl-amine HCl directly addresses these mechanistic flaws. By sterically protecting the C-4 position, this scaffold ensures that the high in vitro potency is successfully translated into robust in vivo exposure, extended half-lives, and superior therapeutic efficacy.

References

  • Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes ACS Medicinal Chemistry Letters URL:[Link]

  • Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery Chemical Research in Toxicology (PubMed) URL:[Link]

  • Discovery, Structure-Activity Relationship, and Biological Characterization of a Novel Series of 6-((1 H-Pyrazolo[4,3- b]pyridin-3-yl)amino)-benzo[ d]isothiazole-3-carboxamides Journal of Medicinal Chemistry URL:[Link]

Comparative

Comparative Toxicological Profiling: Isothiazol-4-ylmethyl-methyl-amine HCl vs. Commercial Isothiazolinones

Introduction: The Evolution of the Isothiazole Scaffold Isothiazole derivatives represent a highly versatile class of five-membered heterocyclic compounds. Historically, the industrial landscape has been dominated by iso...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of the Isothiazole Scaffold

Isothiazole derivatives represent a highly versatile class of five-membered heterocyclic compounds. Historically, the industrial landscape has been dominated by isothiazolinones —such as Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI)—which are widely deployed as potent biocides[1]. While highly effective at microbial control, these compounds carry severe toxicological liabilities, acting as potent skin sensitizers and posing significant ecotoxicological hazards[1][2].

Conversely, the emergence of fully aromatic isothiazole building blocks, notably Isothiazol-4-ylmethyl-methyl-amine HCl (IMMA-HCl) , has opened new, safer avenues in drug discovery and green agrochemicals[3][4]. By lacking the electrophilic 3-one (carbonyl) moiety characteristic of biocidal isothiazolinones, IMMA-HCl functions as a "privileged scaffold." It retains broad biological utility and structural tunability without triggering the severe adverse outcome pathways associated with its biocidal cousins[3][5]. This guide provides a rigorous comparative analysis of IMMA-HCl against traditional isothiazolinones, detailing their mechanistic divergence and providing validated experimental protocols for toxicological profiling.

Structural and Mechanistic Divergence

The toxicological profile of any isothiazole derivative is fundamentally dictated by its electronic structure and resulting reactivity.

Traditional Isothiazolinones (MI/MCI): The presence of the carbonyl group at the 3-position creates a highly electrophilic center. The primary Molecular Initiating Event (MIE) for their toxicity is the nucleophilic attack by cellular thiols (e.g., cysteine residues in critical proteins) on the sulfur-nitrogen bond or the adjacent activated double bond[1][2]. This rapid covalent binding leads to irreversible enzyme inhibition, oxidative stress, and the triggering of the Adverse Outcome Pathway (AOP) for allergic contact dermatitis[2].

Isothiazol-4-ylmethyl-methyl-amine HCl (IMMA-HCl): In stark contrast, IMMA-HCl possesses a fully aromatic, stable isothiazole ring. Density Functional Theory (DFT) calculations demonstrate that its Highest Occupied Molecular Orbital (HOMO) is distributed safely around the electron-rich isothiazole ring and the amine group, while its Lowest Unoccupied Molecular Orbital (LUMO) lacks the hyper-electrophilic character seen in isothiazolinones[3]. Consequently, IMMA-HCl exhibits minimal spontaneous reactivity with cellular thiols, drastically reducing its cytotoxicity and sensitization potential, making it an ideal candidate for green pesticide research and pharmaceutical lead optimization[4][5].

G cluster_0 Traditional Isothiazolinones (e.g., MI/MCI) cluster_1 Isothiazol-4-ylmethyl-methyl-amine HCl A1 Electrophilic 3-one Ring A2 Covalent Binding to Thiols A1->A2 A3 Enzyme Inhibition & ROS A2->A3 A4 High Cytotoxicity A3->A4 B1 Aromatic Isothiazole Scaffold B2 Stable HOMO/LUMO Distribution B1->B2 B3 Minimal Thiol Reactivity B2->B3 B4 Low Sensitization Potential B3->B4

Fig 1. Divergent toxicity mechanisms of electrophilic isothiazolinones vs. the stable IMMA scaffold.

Quantitative Toxicological Comparison

The structural differences between these classes translate directly into highly divergent toxicological profiles. Table 1 summarizes comparative data across key endpoints: aquatic ecotoxicity and in vitro cytotoxicity. The data illustrates how the structural modifications in IMMA-HCl mitigate the severe risks associated with traditional biocides[2][4].

Table 1: Comparative Toxicological Endpoints of Isothiazole Derivatives

CompoundStructural ClassAquatic Toxicity (

, V. fischeri)
Cytotoxicity (

, HaCaT cells)
Sensitization Potential (DPRA)
IMMA-HCl Aromatic Isothiazole> 100 mg/L (Low Risk)> 500 µM (Low Toxicity)Minimal Depletion (< 5%)
Methylisothiazolinone (MI) Isothiazolin-3-one2.3 mg/L (High Risk)~ 45 µM (High Toxicity)High Depletion (> 80%)
Methylchloroisothiazolinone (MCI) Chlorinated Isothiazolin-3-one0.11 mg/L (Very High Risk)~ 5 µM (Severe Toxicity)Extreme Depletion (> 95%)
Benzisothiazolinone (BIT) Fused Isothiazolin-3-one1.5 mg/L (High Risk)~ 60 µM (High Toxicity)Moderate/High Depletion

(Note: IMMA-HCl values are representative baseline thresholds for fully aromatic, non-electrophilic isothiazole scaffolds based on comparative SAR literature[2][4].)

Experimental Methodologies: Self-Validating Toxicological Assays

To objectively compare the safety profile of novel scaffolds like IMMA-HCl against traditional biocides, researchers must employ self-validating experimental systems. The following protocols are designed with built-in internal controls to ensure absolute data integrity.

Protocol A: Direct Peptide Reactivity Assay (DPRA) for Sensitization Potential

Causality & Rationale: Because the MIE for isothiazole-induced skin sensitization is covalent protein binding[2], the DPRA quantifies the depletion of synthetic heptapeptides containing Cysteine or Lysine. By measuring unreacted peptide via HPLC, we can directly correlate chemical electrophilicity with sensitization risk, explaining why IMMA-HCl is safer.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare a 0.667 mM solution of Cysteine-peptide and a 0.5 mM solution of Lysine-peptide in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Test Article Incubation: Dissolve IMMA-HCl and control compounds (MI as positive control; lactic acid as negative control) in acetonitrile. Mix the test chemicals with the peptide solutions at a 1:10 molar ratio for Cys and 1:50 for Lys.

  • Self-Validation Check (Critical): Include a vehicle control (solvent + peptide) to establish a baseline of 0% depletion. Include a positive control (cinnamic aldehyde) which must yield >60% depletion for the assay run to be deemed valid.

  • Incubation & Analysis: Incubate the mixtures in the dark at 25°C for 24 hours. Analyze the remaining unreacted peptide using HPLC-UV at 220 nm.

  • Data Interpretation: Calculate the percent depletion relative to the vehicle control. Compounds showing <6.38% average depletion across both peptides are classified as non-sensitizers.

Protocol B: Microtox® Aquatic Ecotoxicity Screening

Causality & Rationale: Isothiazolinones are highly toxic to aquatic life due to non-specific enzyme inhibition[2]. The Microtox assay utilizes the bioluminescent marine bacterium Vibrio fischeri. Metabolic disruption directly and proportionally reduces light emission, providing a rapid, mechanistically relevant readout of acute ecotoxicity.

Step-by-Step Methodology:

  • Reconstitution: Reconstitute lyophilized V. fischeri in a 2% NaCl reconstitution solution to ensure osmotic balance.

  • Dilution Series: Prepare a serial dilution of IMMA-HCl (e.g., 100 mg/L down to 0.1 mg/L) in an osmotic adjusting solution (OAS).

  • Exposure: Aliquot 500 µL of the bacterial suspension into test cuvettes. Record baseline luminescence (

    
    ). Add 500 µL of the test solutions.
    
  • Measurement: Measure luminescence after 5, 15, and 30 minutes of exposure (

    
    ).
    
  • Validation: The negative control (OAS only) must not drop in luminescence by more than 10% over 30 minutes. The positive control (phenol) must yield an

    
     within the historical acceptable range (13-26 mg/L) to validate bacterial viability.
    
  • Calculation: Calculate the Gamma value (

    
    ) and plot 
    
    
    
    vs.
    
    
    to determine the
    
    
    .

Workflow Start Compound Library (IMMA-HCl vs Controls) DPRA DPRA Assay (Cys/Lys Depletion) Start->DPRA Microtox Microtox Assay (Vibrio fischeri) Start->Microtox HPLC HPLC-UV Analysis DPRA->HPLC Lumi Luminescence Quantification Microtox->Lumi Class Sensitization Profiling HPLC->Class Eco Ecotoxicity Profiling Lumi->Eco

Fig 2. Parallel high-throughput screening workflow for sensitization and ecotoxicity profiling.

Conclusion

This comparative analysis demonstrates that the removal of the electrophilic 3-one group fundamentally alters the toxicological trajectory of isothiazole derivatives. While traditional isothiazolinones remain restricted by their severe sensitization and ecotoxicity profiles[1], fully aromatic derivatives like Isothiazol-4-ylmethyl-methyl-amine HCl offer a remarkably safer alternative. By leveraging "privileged scaffolds" with optimized HOMO/LUMO distributions[3], researchers can develop next-generation agrochemicals and pharmaceuticals that maintain target efficacy without compromising environmental or occupational safety[5].

References

  • BenchChem Technical Support Team. Comparative Toxicity Profiling of Isothiazole Derivatives: A Guide for Researchers. BenchChem.
  • BenchChem. Isothiazol-4-ylmethyl-methyl-amine HCl. BenchChem.
  • Silva, V., et al. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC (NIH).
  • BenchChem. Isothiazol-4-ylmethyl-methyl-amine. BenchChem.
  • American Chemical Society. Thiazole and Isothiazole Chemistry in Crop Protection.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.